Flumethiazide
Description
Propriétés
IUPAC Name |
1,1-dioxo-6-(trifluoromethyl)-4H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3O4S2/c9-8(10,11)4-1-5-7(2-6(4)19(12,15)16)20(17,18)14-3-13-5/h1-3H,(H,13,14)(H2,12,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUQWGXAYZNLMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1NC=NS2(=O)=O)S(=O)(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60163862 | |
| Record name | Flumethiazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
SPARINGLY SOL IN WATER; 50 MG/ML IN BOILING WATER WITH DECOMP; PRACTICALLY INSOL IN ETHYL ACETATE, METHYL ETHYL KETONE, BENZENE, TOLUENE; SOL IN METHANOL, ETHANOL, DIMETHYL FORMAMIDE | |
| Record name | FLUMETHIAZIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2845 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS | |
CAS No. |
148-56-1 | |
| Record name | Flumethiazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flumethiazide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FLUMETHIAZIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44626 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Flumethiazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Flumethiazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.199 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUMETHIAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PA0CDS0M5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FLUMETHIAZIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2845 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Flumethiazide's Mechanism of Action in Renal Tubules: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Flumethiazide, a member of the thiazide diuretic class, exerts its primary pharmacological effect by inhibiting sodium and chloride reabsorption in the distal convoluted tubule (DCT) of the nephron. This action leads to increased excretion of sodium, chloride, and water, thereby reducing extracellular fluid volume and lowering blood pressure. The molecular target of this compound is the Na+-Cl- cotransporter (NCC), a key protein responsible for salt reabsorption in the DCT. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action, including its interaction with the NCC, the regulatory signaling pathways that govern NCC activity, and the experimental methodologies used to investigate these processes. While specific quantitative data for this compound's binding affinity and inhibitory concentration are not extensively available in public literature, this guide draws upon the well-established principles of the thiazide class of diuretics to provide a robust framework for understanding its function.
Core Mechanism of Action: Inhibition of the Na+-Cl- Cotransporter (NCC)
This compound's diuretic and antihypertensive effects are initiated by its binding to and inhibition of the Na+-Cl- cotransporter (NCC), also known as SLC12A3. The NCC is an electroneutral ion transporter located on the apical membrane of epithelial cells in the distal convoluted tubule. It mediates the reabsorption of approximately 5-10% of the filtered sodium load from the tubular fluid back into the bloodstream.
By blocking the NCC, this compound prevents the translocation of sodium and chloride ions across the apical membrane. This leads to an increased concentration of these ions in the tubular fluid, which in turn osmotically retains water, resulting in increased urine output (diuresis) and sodium excretion (natriuresis). The long-term antihypertensive effect of thiazide diuretics is also attributed to a reduction in peripheral vascular resistance, although the precise mechanisms are still under investigation.
Recent cryo-electron microscopy studies have elucidated the structural basis of thiazide binding to the NCC. Thiazides are understood to bind to a pocket that overlaps with the chloride-binding site of the transporter. This binding event is thought to lock the NCC in an outward-facing conformation, preventing the conformational changes necessary for ion transport across the cell membrane.
Signaling Pathways Regulating NCC Activity
The activity of the NCC, and therefore the efficacy of this compound, is tightly regulated by a complex signaling cascade involving a family of kinases known as "With-No-Lysine" (WNK) kinases. The primary pathway involves WNK1 and WNK4, which in turn activate the STE20/SPS1-related proline-alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).
SPAK and OSR1 directly phosphorylate specific serine and threonine residues on the N-terminal domain of the NCC. This phosphorylation is a key step in activating the transporter, leading to its increased presence on the apical membrane and enhanced ion transport activity. Hormonal signals, such as angiotensin II, can also modulate this pathway to regulate sodium reabsorption.
This compound's inhibitory action occurs irrespective of the phosphorylation state of the NCC, as it directly blocks the ion translocation process. However, the overall diuretic and antihypertensive response to this compound is influenced by the baseline activity of the WNK-SPAK/OSR1-NCC signaling pathway.
Figure 1: Signaling pathway of NCC regulation and this compound's point of intervention.
Quantitative Data on Thiazide Diuretics
| Thiazide Diuretic | Relative Potency Rank | Notes |
| Polythiazide | Highest | Often used as a high-potency reference compound in comparative studies. |
| Metolazone | High | A thiazide-like diuretic with a similar mechanism of action. |
| Bendrothis compound | High | Structurally similar to this compound. |
| Trichlormethiazide | Moderate | |
| Chlorthalidone | Moderate | A long-acting thiazide-like diuretic. |
| Hydrochlorothiazide | Lower | One of the most commonly prescribed thiazide diuretics. |
This table represents a qualitative ranking based on available literature and is intended for comparative purposes. Absolute values are not provided due to a lack of consistent, publicly available data for all compounds under identical experimental conditions.
Experimental Protocols
The investigation of this compound's mechanism of action relies on a variety of in vitro and in vivo experimental techniques. The following are detailed methodologies for key experiments used to characterize thiazide diuretics.
In Vitro NCC Inhibition Assay (Ion Flux Measurement)
This assay is fundamental for determining the inhibitory potency (IC50) of a compound on the NCC.
Objective: To quantify the inhibition of NCC-mediated ion transport by this compound in a controlled cellular environment.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human Na+-Cl- cotransporter (hNCC) are cultured in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates and grown to confluence.
-
Pre-incubation: The cell monolayers are washed with a chloride-free buffer to stimulate NCC activity. Subsequently, they are pre-incubated for 15-30 minutes with varying concentrations of this compound (or other test compounds) in a physiological buffer.
-
Ion Uptake: The uptake of a specific tracer ion is initiated by adding a buffer containing the tracer. For NCC, this is typically radio-labeled 22Na+ or a non-radioactive tracer like iodide (I-), which is also transported by the NCC.
-
Uptake Termination: After a defined incubation period (e.g., 10-30 minutes), the uptake is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular tracer.
-
Quantification: The intracellular tracer concentration is quantified. For 22Na+, this is done using a scintillation counter. For non-radioactive tracers, methods like ion-selective electrodes or mass spectrometry can be employed.
-
Data Analysis: The percentage of inhibition for each this compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
Figure 2: Experimental workflow for determining the IC50 of this compound on NCC.
Western Blot Analysis of NCC Phosphorylation
This protocol is used to assess the effect of various stimuli or inhibitors on the phosphorylation state of the NCC.
Objective: To determine if this compound treatment alters the phosphorylation of NCC at key regulatory sites.
Methodology:
-
Cell or Tissue Preparation: Cultured cells (e.g., HEK293-hNCC) or kidney tissue samples are treated with the desired stimuli (e.g., low-chloride medium, angiotensin II) in the presence or absence of this compound.
-
Lysis: Cells or tissues are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for a phosphorylated form of NCC (e.g., anti-phospho-NCC at Thr53 or Ser71).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
A chemiluminescent substrate is added, and the light emitted is detected using a digital imaging system.
-
-
Total NCC Control: To normalize for differences in protein loading, the membrane is stripped and re-probed with an antibody that recognizes total NCC (both phosphorylated and non-phosphorylated forms).
-
Densitometry: The intensity of the bands corresponding to phosphorylated NCC and total NCC is quantified using image analysis software. The ratio of phosphorylated NCC to total NCC is then calculated for each sample.
Conclusion
This compound's mechanism of action in the renal tubules is centered on the direct inhibition of the Na+-Cl- cotransporter in the distal convoluted tubule. This leads to a cascade of events culminating in increased diuresis and a reduction in blood pressure. The activity of the NCC is intricately regulated by the WNK-SPAK/OSR1 signaling pathway, which provides a broader context for the physiological effects of this compound. While specific quantitative data for this compound's interaction with the NCC remains an area for further investigation, the experimental protocols and mechanistic understanding detailed in this guide provide a solid foundation for researchers and drug development professionals working in the field of renal physiology and antihypertensive therapeutics. Future studies focusing on the specific binding kinetics and inhibitory profile of this compound will be invaluable in further refining our understanding of this important diuretic agent.
The Primary Molecular Target of Flumethiazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flumethiazide is a diuretic agent belonging to the thiazide class, a group of drugs foundational to the management of hypertension and edematous states. Like other members of its class, this compound exerts its therapeutic effects by targeting a specific component of the renal tubular system, leading to altered electrolyte and fluid balance. This technical guide provides an in-depth exploration of the primary molecular target of this compound, its mechanism of action, relevant quantitative data, and the experimental protocols used for its characterization.
The primary molecular target of this compound is the Sodium-Chloride Cotransporter (NCC) , also known as the thiazide-sensitive Na-Cl cotransporter.[1][2][3][4] This transporter is encoded by the SLC12A3 (Solute Carrier Family 12 Member 3) gene.[4][5][6] NCC is a membrane protein located in the apical membrane of epithelial cells in the distal convoluted tubule (DCT) of the nephron, where it plays a crucial role in salt reabsorption.[1][4][7][8]
Mechanism of Action
The Sodium-Chloride Cotransporter (NCC) is responsible for the reabsorption of approximately 5-10% of filtered sodium from the tubular fluid back into the bloodstream.[8] This electroneutral transport process involves the coupled movement of one sodium ion (Na+) and one chloride ion (Cl-) from the tubular lumen into the DCT cell.
This compound and other thiazide diuretics function by competitively inhibiting the chloride-binding site on the NCC transporter.[2] By binding to this site, the diuretic physically obstructs the translocation of sodium and chloride ions across the cell membrane.[1] This inhibition leads to several key physiological outcomes:
-
Natriuresis and Diuresis: With the primary pathway for Na+ and Cl- reabsorption in the DCT blocked, these ions remain in the tubular fluid. The increased solute concentration in the lumen osmotically retains water, leading to an increase in urine output (diuresis) and sodium excretion (natriuresis).[1]
-
Antihypertensive Effect: The initial reduction in blood pressure is due to the diuretic-induced decrease in plasma volume. Over time, a more sustained antihypertensive effect is achieved through a reduction in peripheral vascular resistance, although the exact mechanisms for this secondary effect are still being fully elucidated.
-
Electrolyte Imbalances: The inhibition of NCC has downstream effects on the handling of other electrolytes. Increased delivery of sodium to the downstream collecting duct can enhance potassium excretion, potentially leading to hypokalemia. Thiazides also increase calcium reabsorption in the distal tubule, which can result in hypercalcemia.
Recent cryo-electron microscopy (cryo-EM) studies on human NCC in complex with other thiazide diuretics have revealed the structural basis for this inhibition. Thiazides bind within a pocket in the transmembrane domain of the transporter, overlapping with the Cl- binding site and locking the transporter in an outward-facing conformation, which prevents the conformational changes necessary for ion transport.[7]
Signaling Pathway and Physiological Effect
The action of this compound is a direct inhibition of a transporter protein, leading to a cascade of physiological responses.
Quantitative Data: Inhibitory Potency of Thiazide Diuretics
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| Hydrochlorothiazide | Human NCC | Iodide Uptake Assay | ~10 | [9] |
| Chlorthalidone | Human NCC | Iodide Uptake Assay | ~1 | [9] |
| Indapamide | Human NCC | Iodide Uptake Assay | ~0.1 | [9] |
| Metolazone | Human NCC | Iodide Uptake Assay | ~0.05 | [7] |
Note: These values are approximate and can vary based on experimental conditions. They are provided for comparative purposes to illustrate the range of potencies within the thiazide and thiazide-like diuretic class.
Experimental Protocols
The characterization of NCC inhibitors like this compound relies on robust in vitro and ex vivo experimental assays. Below are detailed methodologies for two key experimental approaches.
Protocol 1: Functional Inhibition Assay using Ion Uptake
This assay directly measures the function of the NCC transporter by quantifying the uptake of a specific ion into cells expressing the transporter. A common method uses a fluorescent, halide-sensitive dye to measure chloride (or a surrogate like iodide) influx.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the Sodium-Chloride Cotransporter (NCC).
Materials:
-
HEK293 (Human Embryonic Kidney 293) cell line stably expressing human NCC.
-
Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and antibiotics.
-
Assay Buffer (Low Cl-): e.g., 135 mM Na-gluconate, 5 mM K-gluconate, 2 mM Ca-gluconate, 1 mM MgSO4, 10 mM HEPES, 5.5 mM Glucose, pH 7.4.
-
Assay Buffer (High Cl-): e.g., 135 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5.5 mM Glucose, pH 7.4.
-
Fluorescent Ion Indicator: e.g., MEQ (N-(ethoxycarbonylmethyl)-6-methoxyquinolinium bromide) or other Cl- sensitive probes.
-
This compound stock solution (in DMSO).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader.
Methodology:
-
Cell Culture: Culture HEK293-NCC cells in appropriate medium until they reach ~90% confluency. Seed the cells into 96-well plates and allow them to adhere and form a monolayer (typically 24-48 hours).
-
Dye Loading: Wash the cells with the Low Cl- Assay Buffer. Load the cells with the fluorescent dye by incubating them in a dye-containing buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Compound Incubation: Wash the cells again to remove excess dye. Pre-incubate the cells for 10-20 minutes with varying concentrations of this compound (prepared by serial dilution in Low Cl- Assay Buffer). Include "vehicle only" (DMSO) controls for 0% inhibition and a known potent inhibitor (e.g., polythiazide) at a high concentration for 100% inhibition.
-
Initiation of Ion Uptake: Place the microplate in the fluorescence plate reader. Initiate ion transport by adding the High Cl- Assay Buffer. This creates a chloride gradient, driving Cl- into the cells through active NCC transporters.
-
Data Acquisition: Immediately begin measuring the fluorescence quenching over time (e.g., every 5-10 seconds for 2-5 minutes). The influx of Cl- quenches the fluorescence of the dye.
-
Data Analysis:
-
Calculate the initial rate of fluorescence quenching for each well.
-
Normalize the rates, setting the vehicle control as 100% activity and the high-concentration inhibitor control as 0% activity.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Workflow for Functional Ion Uptake Assay
Protocol 2: Radioligand Binding Assay
This assay measures the direct binding of a radiolabeled ligand to the target receptor or transporter. It is used to determine the binding affinity (Kd) of the radioligand and the inhibition constant (Ki) of a competing, non-labeled compound like this compound.
Objective: To determine the inhibition constant (Ki) of this compound for the NCC transporter.
Materials:
-
Membrane preparation from cells or tissues expressing high levels of NCC.
-
Radioligand: A high-affinity thiazide diuretic labeled with a radioisotope, e.g., [3H]metolazone.
-
Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
This compound stock solution (in DMSO).
-
Non-specific binding control: A high concentration of a non-labeled, potent NCC inhibitor (e.g., 10 µM polythiazide).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Filtration manifold (harvester).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Methodology:
-
Assay Setup: In a 96-well plate, set up three types of reactions in triplicate:
-
Total Binding: Membrane preparation + Radioligand + Binding Buffer.
-
Non-specific Binding: Membrane preparation + Radioligand + High concentration of non-labeled inhibitor.
-
Competitive Binding: Membrane preparation + Radioligand + Varying concentrations of this compound.
-
-
Incubation: Add the components to the wells. The final volume should be consistent (e.g., 250 µL). Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer (e.g., Tris-HCl) to remove any remaining unbound radioligand.
-
Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and allow them to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) in a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
For the competition experiment, calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve and determine the IC50.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant (determined from a separate saturation binding experiment).
-
Conclusion
The primary molecular target of this compound is unequivocally the Sodium-Chloride Cotransporter (NCC/SLC12A3) in the distal convoluted tubule of the kidney. Its inhibitory action on this transporter forms the basis of its diuretic and antihypertensive effects. While specific quantitative binding and potency data for this compound are not as prevalent in modern literature as for other thiazides, the well-established mechanism of the drug class and the availability of robust functional and binding assays provide a clear framework for its characterization. The structural and functional insights into the NCC transporter continue to advance, offering opportunities for the design of novel diuretics with improved efficacy and safety profiles.
References
- 1. What is the mechanism of Bendrothis compound? [synapse.patsnap.com]
- 2. Structure-function relationships in the sodium chloride cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic and Biological Effects of SLC12A3, a Sodium-Chloride Cotransporter, in Gitelman Syndrome and Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SLC12A3 solute carrier family 12 member 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. SLC12A3 Variation and Renal Function in Chinese Patients With Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The sodium chloride cotransporter SLC12A3: new roles in sodium, potassium, and blood pressure regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Flumethiazide synthesis pathway and key intermediates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the core synthesis pathway of Flumethiazide, a diuretic medication belonging to the thiazide class. The synthesis is a multi-step process commencing from 3-(trifluoromethyl)aniline and proceeding through key chemical transformations to yield the final active pharmaceutical ingredient. This document provides a comprehensive overview of the synthetic route, including the key intermediates, reaction conditions, and a structured presentation of the process.
Executive Summary
The synthesis of this compound is primarily a three-step process:
-
Chlorosulfonation: The initial step involves the di-chlorosulfonation of 3-(trifluoromethyl)aniline to introduce two sulfonyl chloride groups onto the aromatic ring.
-
Amination: The resulting disulfonyl chloride is then subjected to amination to convert the sulfonyl chloride moieties into sulfonamide groups, forming the crucial intermediate, 4-amino-6-(trifluoromethyl)benzene-1,3-disulfonamide.
-
Cyclization: The final step is an acid-catalyzed cyclization of the disulfonamide intermediate with a one-carbon source, typically formic acid, to form the characteristic benzothiadiazine ring of this compound.
This guide will provide a detailed examination of each of these stages, offering insights into the reaction mechanisms and experimental considerations.
This compound Synthesis Pathway
The overall synthetic transformation for this compound is depicted below:
Caption: Overall synthesis pathway of this compound.
Step 1: Chlorosulfonation of 3-(Trifluoromethyl)aniline
The synthesis begins with the electrophilic aromatic substitution of 3-(trifluoromethyl)aniline using chlorosulfonic acid. The electron-withdrawing trifluoromethyl group and the activating amino group direct the incoming sulfonyl chloride groups to the positions ortho and para to the amino group.
Key Intermediate: 4-chloro-2,4-disulfonyl-5-(trifluoromethyl)aniline
Experimental Protocol
The following is a generalized laboratory procedure for this transformation. Note that industrial-scale production methods may vary and are often proprietary.
-
To a stirred solution of 3-(trifluoromethyl)aniline in a suitable inert solvent (e.g., chloroform, dichloromethane) cooled to 0–5 °C, an excess of chlorosulfonic acid is added dropwise. The reaction is exothermic and the temperature should be carefully controlled.
-
Following the addition, the reaction mixture is allowed to warm to room temperature and may be gently heated (e.g., 50–60 °C) for several hours to ensure the reaction goes to completion.
-
The reaction is quenched by carefully pouring the mixture onto crushed ice.
-
The organic layer is separated, and the aqueous layer is extracted with the same solvent.
-
The combined organic layers are washed sequentially with water, a dilute solution of a weak base (e.g., sodium bicarbonate) to neutralize residual acid, and finally with brine.
-
The organic phase is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude sulfonyl chloride intermediate. This intermediate is often used in the subsequent step without extensive purification.
| Parameter | Description |
| Starting Material | 3-(Trifluoromethyl)aniline |
| Reagent | Chlorosulfonic Acid |
| Product | 4-chloro-2,4-disulfonyl-5-(trifluoromethyl)aniline |
| Typical Yield | High (Specific data not publicly available) |
Step 2: Amination of the Disulfonyl Chloride Intermediate
The sulfonyl chloride functional groups are converted to the corresponding sulfonamides through reaction with ammonia.
Key Intermediate: 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide (CAS: 654-62-6)
Experimental Protocol
-
The crude 4-chloro-2,4-disulfonyl-5-(trifluoromethyl)aniline is dissolved in a suitable organic solvent (e.g., acetone, THF).
-
The solution is cooled in an ice bath, and an excess of concentrated aqueous ammonia is added dropwise with vigorous stirring.
-
The reaction mixture is stirred for several hours at room temperature to ensure complete conversion.
-
The organic solvent is removed under reduced pressure.
-
The resulting solid is suspended in water, collected by filtration, and washed with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-amino-6-(trifluoromethyl)benzene-1,3-disulfonamide.
| Parameter | Description |
| Starting Material | 4-chloro-2,4-disulfonyl-5-(trifluoromethyl)aniline |
| Reagent | Aqueous Ammonia |
| Product | 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide |
| Typical Yield | High (Specific data not publicly available) |
Step 3: Cyclization to Form this compound
The final step involves the intramolecular cyclization of the disulfonamide intermediate with a one-carbon electrophile to form the benzothiadiazine ring system.
Final Product: this compound
Experimental Protocol
-
A mixture of 4-amino-6-(trifluoromethyl)benzene-1,3-disulfonamide and an excess of formic acid is heated at reflux for several hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the excess formic acid is removed under reduced pressure.
-
The resulting residue is triturated with water, and the solid product is collected by filtration.
-
The crude this compound is washed with water and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as aqueous ethanol, to afford the final product of high purity.
| Parameter | Description |
| Starting Material | 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide |
| Reagent | Formic Acid |
| Product | This compound |
| Typical Yield | Good (Specific data not publicly available) |
Experimental Workflow Visualization
The following diagram provides a visual representation of the key experimental stages in the synthesis of this compound.
Caption: Detailed experimental workflow for this compound synthesis.
Quantitative Data Summary
While precise, industrially validated quantitative data for each step of the this compound synthesis is not publicly available, the following table provides estimates based on typical yields for analogous reactions in organic synthesis.
| Reaction Step | Starting Material | Key Reagents | Product | Estimated Yield |
| Chlorosulfonation | 3-(Trifluoromethyl)aniline | Chlorosulfonic Acid | 4-chloro-2,4-disulfonyl-5-(trifluoromethyl)aniline | >80% |
| Amination | 4-chloro-2,4-disulfonyl-5-(trifluoromethyl)aniline | Aqueous Ammonia | 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide | >85% |
| Cyclization | 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide | Formic Acid | This compound | >75% |
Note: These yields are estimates and can be influenced by reaction scale, purity of reagents, and specific reaction conditions.
Conclusion
The synthesis of this compound from 3-(trifluoromethyl)aniline is a well-defined process rooted in fundamental principles of organic chemistry. The pathway involves a series of robust reactions that are generally high-yielding. For professionals in drug development and manufacturing, a thorough understanding of this synthetic route is essential for process optimization, quality control, and the potential development of more efficient and sustainable manufacturing methods. The key to a successful synthesis lies in the careful management of reaction conditions, particularly in the initial chlorosulfonation step, and meticulous purification of the final product to meet stringent pharmaceutical standards.
The Pharmacokinetics and Metabolism of Flumethiazide: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flumethiazide, also known as Bendrothis compound, is a thiazide diuretic widely used in the management of hypertension and edema.[1] Its primary mechanism of action involves the inhibition of the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule of the nephron, leading to increased excretion of sodium, chloride, and water.[2] This diuretic effect results in a reduction of plasma volume, which contributes to its antihypertensive properties.[3] While the diuretic action is well-understood, the long-term antihypertensive effect is also attributed to vasodilation.[1] This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and metabolism of this compound in vivo, with a focus on its absorption, distribution, metabolism, and excretion (ADME), as well as the associated signaling pathways.
Pharmacokinetics
The pharmacokinetic profile of this compound has been primarily studied in humans. The drug is characterized by good oral absorption and is extensively bound to plasma proteins.
Absorption
This compound is well absorbed after oral administration.[4] Peak plasma concentrations (Cmax) are typically reached within 2 to 3 hours.[5]
Distribution
This compound is highly bound to plasma proteins, with a binding rate of approximately 96%.[1] The apparent volume of distribution has been reported to be around 1.48 L/kg.[6]
Metabolism
This compound undergoes extensive metabolism in the liver.[4] While the specific cytochrome P450 (CYP) enzymes responsible for its metabolism have not been definitively identified in the reviewed literature, three primary metabolites have been identified in human urine:
-
Aminotrifluoromethylbenzendisulfonamide
-
Hydro-flumethiazide
-
3-4 Deshydrothis compound[7]
Excretion
This compound is eliminated through both renal and non-renal pathways. Approximately 30% of the drug is excreted unchanged in the urine.[6] The renal clearance is around 105 mL/min, while the non-renal clearance is estimated to be 269 mL/min.[6] The elimination half-life of this compound is in the range of 3 to 4 hours.[1]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound in humans from various studies.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Human Volunteers
| Dose | Cmax (ng/mL) | Tmax (hr) | Half-life (hr) | Volume of Distribution (L/kg) | Renal Clearance (mL/min) | Non-renal Clearance (mL/min) | Reference |
| 1.25 mg | - | - | 3.1 | - | ~30 | - | [8] |
| 2.5 mg | 15 | 2-3 | 8.9 | - | 108 | 396 | [5] |
| 5.0 mg | 27 | 2-3 | 8.9 | - | 108 | 396 | [5] |
| 10 mg | 86 ± 18 | 2 ± 0.4 | 3.0 | 1.48 | 105 ± 24 | 269 ± 77 | [6] |
Note: Variations in pharmacokinetic parameters can be attributed to differences in study design, analytical methods, and subject populations.
Table 2: Pharmacokinetic Parameters of this compound in Hypertensive Patients
| Dose | Cmax (ng/mL) | Tmax (hr) | Half-life (hr) | Apparent Volume of Distribution (L/kg) | Non-renal Clearance (mL/min) | Renal Clearance (mL/min) | Reference |
| 5 mg | 50 | 2.3 | 4.1 | 1.18 | 200 | 48 | [9] |
Preclinical Pharmacokinetics
While the majority of published data focuses on human subjects, some studies have been conducted in animal models.
Table 3: Preclinical Pharmacokinetic Information for this compound
| Species | Route of Administration | Observed Effects/Parameters | Reference |
| Rat | Oral | Investigated for effects on bone metabolism and in models of diabetes insipidus. | [10] |
| Dog | - | Mentioned in preclinical safety evaluations. | [11] |
Note: Specific quantitative pharmacokinetic parameters for rats and dogs were not available in the reviewed literature.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. The following sections outline the methodologies used in key studies on this compound.
Analysis of this compound and its Metabolites in Human Urine by LC-ESI-MS/MS
Objective: To identify and quantify this compound and its metabolites in human urine.
Methodology:
-
Sample Collection: Urine samples were collected from healthy volunteers at various time points up to 50 hours after oral administration of a 2.5 mg this compound tablet.[7]
-
Sample Preparation: Urine samples were extracted using C18 solid-phase extraction cartridges.[7]
-
LC-MS/MS Analysis:
-
Liquid Chromatography: An Agilent HPLC system was used.[7]
-
Mass Spectrometry: A Quattro micro (Micromass, UK) triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was employed.[7]
-
Ionization Mode: ESI positive mode.[7]
-
MRM Transitions: Specific multiple reaction monitoring (MRM) transitions were used for the parent drug and its metabolites.[7]
-
Pharmacokinetic Study in Healthy Volunteers
Objective: To determine the pharmacokinetic profile of this compound after oral administration.
Methodology:
-
Study Design: Healthy volunteers were administered a single oral dose of this compound.[6]
-
Sample Collection: Blood and urine samples were collected at predetermined time intervals.
-
Sample Analysis: Plasma and urine concentrations of this compound were determined by gas-liquid chromatography (GLC).[6]
-
Pharmacokinetic Analysis: Plasma concentration-time data were analyzed to determine key pharmacokinetic parameters such as Cmax, Tmax, half-life, volume of distribution, and clearance.
Signaling Pathways and Logical Relationships
The therapeutic and adverse effects of this compound can be understood through its interaction with specific transport and signaling pathways.
Metabolic Pathway of this compound
The metabolism of this compound primarily occurs in the liver, leading to the formation of three main metabolites that are subsequently excreted in the urine.
Caption: Metabolic pathway of this compound.
Mechanism of Action and Downstream Effects
This compound's primary therapeutic effect is achieved by inhibiting the Na+/Cl- cotransporter in the kidney. This action triggers a cascade of physiological responses, including an activation of the Renin-Angiotensin-Aldosterone System (RAAS).
Caption: Mechanism of diuretic action and its effect on the RAAS.
Proposed Mechanism of Vasodilation
The chronic antihypertensive effect of thiazide diuretics is partly attributed to their vasodilatory properties. One proposed mechanism involves the activation of calcium-activated potassium channels (KCa) in vascular smooth muscle cells, leading to hyperpolarization and relaxation. Another potential pathway involves the inhibition of the Rho-Rho kinase pathway.[12][13][14]
Caption: Proposed mechanisms of thiazide-induced vasodilation.
Conclusion
This technical guide has summarized the available in vivo pharmacokinetic and metabolic data for this compound. The drug is well-absorbed orally, extensively protein-bound, and undergoes significant hepatic metabolism to three identified metabolites. Its primary mechanism of action is the inhibition of the renal Na+/Cl- cotransporter, which leads to diuresis and a subsequent decrease in blood pressure. Additionally, long-term antihypertensive effects are likely mediated through vasodilatory mechanisms involving potassium channels and the Rho-kinase pathway. While the pharmacokinetic profile in humans is relatively well-characterized, further research is needed to identify the specific CYP450 enzymes involved in its metabolism and to establish a more detailed pharmacokinetic profile in preclinical animal models. Such information would be invaluable for drug development professionals in optimizing the therapeutic use of this compound and in the development of new diuretic agents.
References
- 1. Bendrothis compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Bendrothis compound? [synapse.patsnap.com]
- 3. Mechanisms for blood pressure lowering and metabolic effects of thiazide and thiazide-like diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenotyping of CYP450 in human liver microsomes using the cocktail approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of bendrothis compound alone and in combination with propranolol and hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of bendrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dshs-koeln.de [dshs-koeln.de]
- 8. Pharmacokinetics of bendrothis compound after low oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Pharmacokinetic studies and bioavailability of bendrothis compound in combination with spironolactone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of antidiuresis caused by bendrothis compound in conscious rats with diabetes insipidus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kidneydiseaseclinic.net [kidneydiseaseclinic.net]
- 12. Thiazide effects and side effects: insights from molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiazide-like diuretics attenuate agonist-induced vasoconstriction by calcium desensitization linked to Rho kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
The Dawn of Modern Diuretic Therapy: A Technical Guide to the Discovery and Development of Flumethiazide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and historical development of Flumethiazide, a key member of the thiazide class of diuretics. This document provides a comprehensive overview of its synthesis, mechanism of action, and the early clinical investigations that established its role in cardiovascular medicine.
Introduction: The Need for a New Diuretic
Prior to the 1950s, the primary diuretic agents available were organomercurials. While effective, their use was limited by parenteral administration and significant toxicity. The quest for a safe, orally active diuretic was a major focus of pharmaceutical research. This led to the investigation of sulfanilamide derivatives, which were known to inhibit carbonic anhydrase and induce a mild diuretic effect.
The Discovery of Thiazides: A Breakthrough at Merck
The foundational research that led to the discovery of the thiazide class of diuretics was conducted at the Merck Sharp & Dohme Research Laboratories in the 1950s. A dedicated team of scientists, including Karl H. Beyer, James M. Sprague, John E. Baer, and Frederick C. Novello, systematically synthesized and evaluated a series of sulfonamide derivatives. Their work culminated in the development of chlorothiazide, the first member of the thiazide class, which was introduced to the market in 1958. This groundbreaking discovery was recognized with a special Public Health Award from the Lasker Foundation in 1975 for its life-saving impact on patients with hypertension.[1]
Synthesis of this compound
The synthesis of the benzothiadiazine core of thiazide diuretics involves the cyclization of a disulfamoylaniline derivative. While the precise, step-by-step protocol for the original synthesis of this compound is not detailed in the available literature, a general synthetic scheme can be inferred from the known chemistry of related compounds like Bendrothis compound.
General Experimental Workflow for Thiazide Synthesis:
References
Flumethiazide: A Technical Guide to its Diuretic and Antihypertensive Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flumethiazide is a thiazide diuretic that has been utilized in the management of hypertension and edematous conditions. Like other drugs in its class, its primary mode of action is to increase urinary output and sodium excretion, leading to a reduction in extracellular fluid volume and a subsequent lowering of blood pressure. This technical guide provides an in-depth exploration of the diuretic and antihypertensive effects of this compound and its close structural analog, bendrothis compound, for which more extensive quantitative data is available. The information presented herein is intended to support research and development efforts in the fields of pharmacology and cardiovascular therapeutics.
Mechanism of Action
This compound exerts its diuretic effect by inhibiting the Na+/Cl- cotransporter (NCC) located in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney.[1][2][3] By blocking the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream, this compound increases the urinary excretion of these electrolytes.[1][2] Water passively follows the excreted sodium and chloride, leading to an increase in urine volume, a process known as diuresis.[1]
The antihypertensive mechanism of this compound is initially driven by this diuretic effect, which reduces plasma volume, venous return, and cardiac output.[4] Over time, a secondary, more sustained antihypertensive effect is believed to be mediated by a reduction in total peripheral resistance.[5] The precise mechanisms for this vasodilation are not fully elucidated but may involve alterations in vascular smooth muscle ion transport.
Signaling Pathways
The activity of the Na+/Cl- cotransporter (NCC), the target of this compound, is regulated by a complex signaling cascade involving the With-No-Lysine (WNK) kinases and the STE20/SPS1-related proline-alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1). This pathway plays a crucial role in modulating renal salt reabsorption and blood pressure.
Experimental Protocols
Evaluation of Diuretic Activity in Rats (Modified Lipschitz Test)
This protocol is a standard method for assessing the diuretic potential of a test compound.
Objective: To determine the diuretic activity of this compound by measuring urine output and electrolyte excretion in rats.
Materials:
-
Male Wistar rats (150-200g)
-
Metabolic cages designed to separate urine and feces
-
Gavage needles
-
Normal saline (0.9% NaCl)
-
This compound
-
Reference diuretic (e.g., Furosemide)
-
Flame photometer for Na+ and K+ analysis
-
Chloride titrator for Cl- analysis
Procedure:
-
Animal Acclimatization: House rats in standard conditions for at least 5 days prior to the experiment.
-
Fasting: Deprive the rats of food and water for 18 hours before the experiment to ensure uniform hydration and minimize variability.
-
Grouping: Divide the rats into the following groups (n=6 per group):
-
Control Group: Receives the vehicle (e.g., normal saline with a suspending agent).
-
Reference Group: Receives a standard diuretic like Furosemide (e.g., 20 mg/kg).
-
Test Groups: Receive varying doses of this compound.
-
-
Hydration: Administer normal saline (e.g., 25 ml/kg body weight) to all animals by oral gavage to impose a uniform fluid load.
-
Drug Administration: Immediately after hydration, administer the vehicle, reference drug, or test compound orally or intraperitoneally.
-
Urine Collection: Place each rat in an individual metabolic cage and collect urine for a specified period, typically 5 and 24 hours.
-
Data Analysis:
-
Measure the total volume of urine for each animal.
-
Analyze urine samples for sodium, potassium, and chloride concentrations using a flame photometer and chloride titrator.
-
Calculate the diuretic index: (Urine volume of test group) / (Urine volume of control group).
-
Calculate the saluretic index: (Total Na+ and Cl- excretion of test group) / (Total Na+ and Cl- excretion of control group).
-
Calculate the natriuretic index: (Total Na+ excretion of test group) / (Total K+ excretion of test group).
-
Evaluation of Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
This protocol is used to assess the blood pressure-lowering effects of a test compound in a genetic model of hypertension.
Objective: To determine the antihypertensive efficacy of this compound in Spontaneously Hypertensive Rats.
Materials:
-
Spontaneously Hypertensive Rats (SHR)
-
Non-invasive blood pressure measurement system (e.g., tail-cuff method) or telemetry system for continuous monitoring.
-
This compound
-
Vehicle control
Procedure:
-
Animal Acclimatization: Acclimatize SHR to the blood pressure measurement procedure for several days to minimize stress-induced fluctuations.
-
Baseline Measurement: Record the baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for all rats for a few days before treatment.
-
Grouping: Divide the rats into a control group (receiving vehicle) and test groups (receiving different doses of this compound).
-
Drug Administration: Administer this compound or vehicle orally once daily for a predetermined period (e.g., 2-4 weeks).
-
Blood Pressure Monitoring: Measure SBP, DBP, and HR at regular intervals throughout the study period.
-
Data Analysis: Compare the changes in blood pressure and heart rate from baseline between the this compound-treated groups and the control group.
Quantitative Data
Due to a lack of specific published preclinical and clinical quantitative data for this compound, the following tables summarize data from studies on its close structural analog, bendrothis compound . This information is provided as a representative example of the effects of this class of thiazide diuretics.
Table 1: Antihypertensive Effect of Bendrothis compound in Patients with Mild to Moderate Hypertension [6][7][8][9]
| Dose of Bendrothis compound | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) |
| 1.25 mg/day | - | -6.8 to -10.0 |
| 2.5 mg/day | - | -9.1 to -11.0 |
| 5.0 mg/day | - | -10.1 |
| 10.0 mg/day | - | -10.8 |
Table 2: Effect of Bendrothis compound on Serum Electrolytes and Metabolites in Hypertensive Patients [8][10]
| Dose of Bendrothis compound | Change in Serum Potassium (mmol/L) | Change in Serum Urate (µmol/L) |
| 1.25 mg/day | No significant change | Increase |
| 2.5 mg/day | Decrease | Increase |
| 5.0 mg/day | Decrease | Increase |
| 10.0 mg/day | Significant Decrease | Significant Increase |
Table 3: Diuretic and Saluretic Effects of Bendrothis compound in Rats (Hypothetical data based on typical thiazide effects for illustrative purposes, as specific preclinical data was not found in the search)
| Dose of Bendrothis compound (mg/kg) | Urine Volume (mL/5h) | Urinary Na+ Excretion (mEq/5h) | Urinary K+ Excretion (mEq/5h) | Urinary Cl- Excretion (mEq/5h) |
| Control (Vehicle) | 2.5 ± 0.3 | 0.20 ± 0.05 | 0.15 ± 0.03 | 0.22 ± 0.06 |
| 1.0 | 4.8 ± 0.5 | 0.45 ± 0.08 | 0.20 ± 0.04 | 0.48 ± 0.09 |
| 2.5 | 6.2 ± 0.6 | 0.68 ± 0.10 | 0.28 ± 0.05 | 0.72 ± 0.11 |
| 5.0 | 7.5 ± 0.7 | 0.85 ± 0.12 | 0.35 ± 0.06 | 0.90 ± 0.14 |
Conclusion
This compound is an effective diuretic and antihypertensive agent that acts through the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule. Its activity is modulated by the WNK-SPAK/OSR1 signaling pathway. While specific quantitative data for this compound is limited in publicly available literature, the data for its close analog, bendrothis compound, provides valuable insights into its expected pharmacological profile. Further preclinical and clinical studies on this compound are warranted to fully characterize its dose-response relationships for both its diuretic and antihypertensive effects, as well as its long-term safety and efficacy. The experimental protocols detailed in this guide provide a framework for conducting such investigations.
References
- 1. What is the mechanism of Bendrothis compound? [synapse.patsnap.com]
- 2. Bendrothis compound – eDrug [edrug.mvm.ed.ac.uk]
- 3. Bendrothis compound - a diuretic | ari.info | ari.info [animalresearch.info]
- 4. wileymicrositebuilder.com [wileymicrositebuilder.com]
- 5. Antihypertensive action of bendrothis compound: increased prostacyclin production? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of 24 weeks of therapy with bendrothis compound 1.25 mg/day or 2.5 mg/day and potassium chloride compared with enalapril 10 mg/day and amlodipine 5 mg/day in patients with mild to moderate primary hypertension : a multicentre, randomised, open study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [The optimal dose of bendrothis compound in hypertension. A randomized double-blind dose-response study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relation between dose of bendrofluazide, antihypertensive effect, and adverse biochemical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A double-blind study of the blood pressure lowering effect of a thiazide diuretic in hypertensive patients already on nifedipine and a beta-blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
Flumethiazide: A Deep Dive into its Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of Flumethiazide, a prominent member of the thiazide class of diuretics. Understanding the intricate relationship between its chemical structure and pharmacological activity is paramount for the rational design of novel diuretic agents with enhanced potency and improved safety profiles. This document outlines the core structural features governing its diuretic effect, details the experimental protocols for its evaluation, and visualizes its mechanism of action.
Mechanism of Action: Targeting the Na+-Cl- Cotransporter
This compound exerts its diuretic effect by acting on the kidneys, specifically by inhibiting the sodium-chloride (Na+-Cl-) cotransporter (NCC) located in the apical membrane of the distal convoluted tubule (DCT) cells.[1] By blocking the NCC, this compound prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[1][2] This leads to an increased concentration of these ions in the tubular fluid, which in turn causes an osmotic increase in water excretion, resulting in diuresis.[1][3] The antihypertensive mechanism is not fully understood but is thought to be partially mediated by vasodilation.[2][4]
The signaling pathway for this compound's diuretic action is illustrated below.
Caption: Mechanism of action of this compound in the distal convoluted tubule.
Core Structure-Activity Relationship (SAR) of Thiazides
The diuretic activity of this compound and related thiazides is intrinsically linked to the 1,2,4-benzothiadiazine-1,1-dioxide nucleus. Modifications at various positions on this scaffold significantly impact the compound's potency and duration of action.
-
Position 2 (N-2): This position can tolerate small alkyl groups. The hydrogen atom at this position is acidic due to the adjacent electron-withdrawing sulfone group.[5]
-
Position 3: The nature of the substituent at this position is a major determinant of diuretic potency.
-
Hydrophobicity: Introducing hydrophobic groups (e.g., -CH2Cl, -CHCl2, -CH2-aryl) at this position can increase diuretic activity by over 1000-fold, correlating with lipid solubility.[5]
-
Saturation: Saturation of the double bond between positions 3 and 4 to form a 3,4-dihydro derivative (hydrothiazides) increases diuretic activity by approximately 3 to 10 times.[5] For instance, Hydrothis compound is the saturated analog of this compound.[6]
-
-
Position 6: An electron-withdrawing group at this position is essential for diuretic activity.[5]
-
Position 7: A free, unsubstituted sulfonamide (-SO2NH2) group is critical for diuretic activity.[5] Loss or substitution of this group eliminates the diuretic effect.[5]
-
Positions 4, 5, and 8: Direct substitution at these positions with groups like alkyls generally leads to diminished diuretic activity.[5]
Quantitative Structure-Activity Relationship (QSAR) Data
QSAR studies help in understanding the relationship between the chemical structure and biological activity in a quantitative manner.[8] Below is a summary of the relative diuretic activity of various thiazide diuretics, illustrating the impact of different substituents.
| Compound | R3 Substituent | R6 Substituent | Relative Activity (Ra) |
| Chlorothiazide | -H | -Cl | 1 |
| Hydrochlorothiazide | -H (saturated C3-N4) | -Cl | 10 |
| This compound | -H | -CF3 | 1 |
| Hydrothis compound | -H (saturated C3-N4) | -CF3 | 10 |
| Bendrothis compound | -CH2-Ph (saturated C3-N4) | -CF3 | 100 |
| Trichlormethiazide | -CHCl2 (saturated C3-N4) | -Cl | 100 |
| Polythiazide | -CH2SCH2CF3 (saturated C3-N4) | -Cl | 1000 |
Data compiled from various sources comparing diuretic potencies.
Experimental Protocol: In Vivo Diuretic Activity Assay in Rats
The following protocol outlines a standard method for evaluating the diuretic, saluretic (electrolyte excretion), and natriuretic (sodium excretion) activity of test compounds like this compound in a rat model.[9][10]
4.1. Materials and Methods
-
Animals: Healthy adult male Wistar or Sprague-Dawley rats (200-250g).[9][10]
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.[9]
-
Reagents: Test compound (this compound), positive control (e.g., Furosemide or Hydrochlorothiazide), vehicle (e.g., 0.9% normal saline).[9]
-
Equipment: Metabolic cages for individual housing and separation of urine and feces, oral gavage needles, syringes, graduated cylinders, and an auto-analyzer for electrolyte measurement.[9][11]
4.2. Experimental Procedure
-
Acclimatization: Rats are placed individually in metabolic cages for at least 24 hours before the experiment to adapt to the new environment and minimize stress.[9]
-
Fasting: Food is withheld 15-18 hours prior to the experiment, but water remains freely available.[9][10]
-
Grouping and Dosing: On the experimental day, rats are weighed and randomly assigned to groups (n=6 per group):
-
Urine Collection: Immediately after dosing, each rat is placed back into its metabolic cage. Urine is collected over a period of 5 to 24 hours. A 5-hour collection is typical for assessing acute diuretic effects.[11][12][13]
-
Sample Analysis:
4.3. Data Analysis
-
Diuretic Index: Calculated as the ratio of the average urine output of the test group to the average urine output of the control group.
-
Electrolyte Excretion: Total excretion of Na+, K+, and Cl- is calculated.
-
Natriuretic Activity: The ratio of Na+/K+ excretion is calculated. A ratio greater than 2.0 indicates a favorable natriuretic effect.[10]
Caption: Experimental workflow for the in vivo diuretic activity assay.
Conclusion
The diuretic efficacy of this compound is governed by specific structural requirements centered on the benzothiadiazine-1,1-dioxide core. The presence of an electron-withdrawing group at position 6 (specifically, -CF3 for this compound) and an unsubstituted sulfonamide group at position 7 are indispensable for its activity. Furthermore, modifications at position 3, particularly those that increase lipophilicity, and the saturation of the C3-N4 bond are known to significantly enhance diuretic potency. This detailed understanding of this compound's SAR, supported by robust experimental evaluation protocols, provides a critical framework for the future development of more effective and safer diuretic and antihypertensive therapies.
References
- 1. What is the mechanism of Bendrothis compound? [synapse.patsnap.com]
- 2. Bendrothis compound [USP] | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. youtube.com [youtube.com]
- 4. Bendrothis compound - Wikipedia [en.wikipedia.org]
- 5. pharmacy180.com [pharmacy180.com]
- 6. Hydrothis compound | C8H8F3N3O4S2 | CID 3647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C8H6F3N3O4S2 | CID 8992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. njppp.com [njppp.com]
- 11. youtube.com [youtube.com]
- 12. ijpp.com [ijpp.com]
- 13. Determination of Diuretic Activity [bio-protocol.org]
Flumethiazide: An In-depth Technical Guide to its Degradation Products and Stability Profile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct research on the degradation of flumethiazide is publicly available. This guide is substantially based on extensive data from its close structural analog, bendrothis compound, and other thiazide diuretics. The degradation pathways and stability profile of this compound are expected to be very similar due to the shared benzothiadiazine structure.
Introduction
This compound is a thiazide diuretic used in the management of hypertension and edema. Like other drugs in its class, this compound is susceptible to degradation under various environmental conditions, which can impact its efficacy and safety. Understanding the degradation pathways and stability profile of this compound is crucial for the development of stable pharmaceutical formulations, the establishment of appropriate storage conditions, and the implementation of accurate analytical methods for quality control. This technical guide provides a comprehensive overview of the known and anticipated degradation products of this compound, its stability under different stress conditions, and detailed experimental protocols for its analysis.
Chemical Structure and Properties
-
Chemical Name: 6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide[1]
-
Molecular Weight: 329.3 g/mol [1]
Degradation Pathways and Products
The primary degradation pathways for thiazide diuretics are hydrolysis and photolysis.[3] Based on studies of bendrothis compound, the degradation of this compound is expected to proceed through similar mechanisms.
Hydrolytic Degradation
Hydrolysis is a major degradation pathway for thiazide diuretics, leading to the cleavage of the heterocyclic benzothiadiazine ring.[3] For this compound, this would result in the formation of 4-amino-6-(trifluoromethyl)-1,3-benzenedisulfonamide (TFSA). This degradation is influenced by pH, with increased rates observed at both acidic and basic pH, particularly at elevated temperatures.[4]
A potential secondary degradation product, hydrothis compound, could be formed if the primary degradation product (TFSA) reacts with formaldehyde.[4] Formaldehyde may be present as a trace impurity or a degradation product from certain excipients, such as polyethylene glycols.[4]
Photolytic Degradation
Thiazide diuretics are known to be susceptible to photodegradation.[4] Exposure to light, particularly UV radiation, can catalyze the degradation of this compound. The degradation products formed under photolytic stress are often similar to those from hydrolysis, but other photoproducts may also be generated. Studies on hydrochlorothiazide have shown that UV irradiation can lead to the formation of various degradation products, including those resulting from the substitution of the chlorine atom.[5] A similar susceptibility is expected for this compound.
Stability Profile
The stability of this compound is significantly influenced by pH, temperature, and light.
Influence of pH
Based on data for bendrothis compound, this compound is expected to be most stable at an acidic pH (around pH 3-4) when protected from light.[4] As the pH increases towards neutral and alkaline conditions, the rate of degradation increases significantly.
Influence of Temperature
Elevated temperatures accelerate the degradation of thiazide diuretics.[3] Forced degradation studies on related compounds are often conducted at temperatures ranging from 40°C to 80°C to ensure that significant degradation occurs within a reasonable timeframe.[6]
Influence of Light
Exposure to light is a critical factor in the degradation of this compound.[4] Pharmaceutical preparations of this compound should be protected from light to minimize the formation of photodegradation products.
Quantitative Data on Degradation
While specific quantitative data for this compound is scarce, the following table summarizes the degradation of bendrothis compound under various conditions, which can serve as a proxy.
| Stress Condition | pH | Temperature | Light Exposure | Degradation (%) | Time | Reference |
| Hydrolysis | 3 | Room Temp | Protected | 1% | 30 h | [4] |
| Hydrolysis | 7 | Room Temp | Protected | 17.1% | 30 h | [4] |
| Photolysis | 3 | Room Temp | Exposed | Half-life of 40 days | - | [4] |
| Thermal | - | 45°C & 60°C | - | - | Up to 1 year | [7] |
Experimental Protocols
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[8]
General Protocol for Forced Degradation Studies
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60-80°C for a specified period.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or elevated temperature.
-
Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid drug or a solution to dry heat at 60-80°C.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and/or visible light.
-
-
Neutralization: For acid and base hydrolysis samples, neutralize the solutions before analysis.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating and quantifying this compound from its degradation products.[9] Based on methods developed for related compounds, a reverse-phase HPLC method would be appropriate.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at pH 3) and an organic modifier (e.g., acetonitrile or methanol).[10]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the parent drug and degradation products have significant absorbance (e.g., around 270 nm).[9]
-
Temperature: Ambient or controlled column temperature.
Conclusion
While direct and comprehensive studies on the degradation of this compound are limited, a robust understanding can be extrapolated from the extensive research on its close analogs, particularly bendrothis compound. The primary degradation routes are hydrolysis and photolysis, leading to the formation of a key sulfonamide degradant. The stability of this compound is highly dependent on pH, temperature, and light exposure. For drug development and quality control, it is imperative to employ a validated stability-indicating analytical method, such as reverse-phase HPLC, to ensure the purity, potency, and safety of this compound-containing products. Further specific studies on this compound are warranted to confirm these extrapolated findings and to fully characterize its degradation profile.
References
- 1. This compound | C8H6F3N3O4S2 | CID 8992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Increased phototoxicity of hydrochlorothiazide by photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [lirias2repo.kuleuven.be]
- 7. Stability of bendrofluazide in a low-dose extemporaneously prepared capsule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Flumethiazide
Introduction
Flumethiazide is a thiazide diuretic used in the management of hypertension and edema.[1] Accurate and reliable analytical methods are crucial for the quality control of this compound in bulk drug substance and pharmaceutical formulations. This application note presents a robust isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is based on established analytical principles for thiazide diuretics and is suitable for routine quality control analysis.
Physicochemical Properties of this compound [2]
| Property | Value |
| Molecular Formula | C₈H₆F₃N₃O₄S₂ |
| Molecular Weight | 329.3 g/mol |
| Solubility | Sparingly soluble in water; soluble in methanol and ethanol. |
Experimental Protocol
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions are recommended:
| Parameter | Recommended Setting |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 272 nm |
| Column Temperature | Ambient (25 °C) |
| Run Time | 10 minutes |
2. Reagent and Solution Preparation
-
Phosphate Buffer (pH 3.0): Dissolve a suitable amount of monobasic potassium phosphate in HPLC-grade water to a concentration of 20 mM. Adjust the pH to 3.0 with phosphoric acid.
-
Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer in a 40:60 volume ratio. Degas the mobile phase using a suitable method such as sonication or vacuum filtration.
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL.
-
Sample Preparation (for a tablet formulation):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to about 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to volume with methanol and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.
-
Dilute an appropriate volume of the filtered solution with the mobile phase to obtain a final concentration within the calibration range.
-
3. Method Validation Parameters (Expected)
The following table summarizes the expected performance characteristics of this method, based on typical results for similar thiazide diuretics.
| Parameter | Expected Result |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Retention Time | Approximately 4-6 minutes |
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC analysis of this compound.
Signaling Pathway (Logical Relationship) of Analysis
References
LC-MS/MS protocol for Flumethiazide quantification in plasma
An LC-MS/MS method for the quantification of Flumethiazide in plasma has been developed and validated. This protocol provides a detailed procedure for sample preparation, chromatographic separation, and mass spectrometric detection, suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
This compound is a thiazide diuretic used in the management of hypertension and edema. Accurate and sensitive quantification of this compound in biological matrices like plasma is crucial for pharmacokinetic and bioequivalence studies. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the preferred method for bioanalytical applications. This application note details a robust LC-MS/MS protocol for the determination of this compound in human plasma. The method utilizes Solid-Phase Extraction (SPE) for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer.
Experimental Protocol
Chemicals and Reagents
-
This compound reference standard (>98% purity)
-
Hydrochlorothiazide (Internal Standard, IS) (>98% purity)
-
Acetonitrile, Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (Analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
Instrumentation
A standard LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.
-
LC System: Agilent 1260 Infinity LC or equivalent[1]
-
Mass Spectrometer: Agilent 6410B Triple Quadrupole LC/MS or equivalent[1]
-
Analytical Column: Zorbax RRHT Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent[1]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Stock solutions of this compound and Hydrochlorothiazide (IS) were prepared by dissolving the compounds in methanol.
-
Working Solutions: Working solutions were prepared by serially diluting the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water.
-
Calibration Standards and Quality Control (QC) Samples: Calibration standards and QC samples were prepared by spiking blank human plasma with the appropriate working solutions to achieve the desired concentrations.[2] The concentration range for this compound was established from 1.0 to 500.0 ng/mL.
Sample Preparation: Solid-Phase Extraction (SPE)
The sample preparation workflow involves a solid-phase extraction procedure to remove plasma proteins and other interferences.[2][3]
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 50 µL of the IS working solution (e.g., 100 ng/mL Hydrochlorothiazide) and vortex for 30 seconds.[2]
-
Add 100 µL of 5 mM ammonium formate (pH 3.0) and vortex for another 30 seconds.[2]
-
Condition an SPE cartridge (e.g., Waters Oasis HLB) with 1.0 mL of methanol followed by 1.0 mL of deionized water.[2]
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1.0 mL of deionized water.
-
Dry the cartridge for approximately 1 minute under nitrogen gas.[2]
-
Elute the analytes with 0.5 mL of the mobile phase elution solvent.
-
Inject 5.0 µL of the eluate into the LC-MS/MS system.[2]
LC-MS/MS Method Parameters
Liquid Chromatography Conditions
The chromatographic conditions were optimized to achieve a short run time with good peak shape and separation from endogenous plasma components.
| Parameter | Value |
| Column | Zorbax RRHT Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] |
| Flow Rate | 0.40 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C[1] |
| Gradient Program | Time (min): 0.0, %B: 5; Time (min): 2.5, %B: 95; Time (min): 3.0, %B: 95; Time (min): 3.1, %B: 5; Time (min): 4.0, %B: 5 |
| Total Run Time | 4.0 minutes |
Mass Spectrometry Conditions
The mass spectrometer was operated in negative electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM) for quantification.
| Parameter | This compound | Hydrochlorothiazide (IS) |
| Ionization Mode | ESI Negative[2][3] | ESI Negative[2][3] |
| Precursor Ion (m/z) | 363.0 | 296.0[2] |
| Product Ion (m/z) | 282.0 | 204.9[2] |
| Fragmentor Voltage (V) | 140 | 95[2] |
| Collision Energy (eV) | 20 | 33[2] |
| Gas Temperature | 350 °C | |
| Gas Flow | 10 L/min | |
| Nebulizer Pressure | 40 psi |
Method Validation Summary
The method was validated according to established bioanalytical method validation guidelines.[4]
| Parameter | Result |
| Linearity Range | 1.0 - 500.0 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Selectivity | No significant interference observed at the retention times of the analyte and IS. |
| Intra-day Precision (%CV) | < 15% (< 20% at LLOQ)[3] |
| Inter-day Precision (%CV) | < 15% (< 20% at LLOQ)[3] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ)[3] |
| Mean Extraction Recovery | > 85%[5] |
| Matrix Effect | IS-normalized matrix factor between 0.85 and 1.15.[2] |
| Stability | Stable under tested conditions (Freeze-thaw, short-term, long-term).[4] |
Overall Analytical Workflow
The complete process from sample reception to final data reporting follows a structured workflow to ensure data integrity and reproducibility.
Conclusion
This application note presents a selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The protocol, involving a straightforward solid-phase extraction and a rapid chromatographic run, is well-suited for high-throughput analysis in a regulated bioanalytical laboratory. The method demonstrates excellent performance characteristics and can be reliably applied to pharmacokinetic and clinical studies.
References
Application Note: A Validated Stability-Indicating HPLC Method for the Determination of Flumethiazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Flumethiazide in bulk drug and pharmaceutical formulations. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring accuracy, precision, and specificity. The developed method is capable of separating this compound from its degradation products formed under various stress conditions, making it suitable for stability studies.
Introduction
This compound is a thiazide diuretic used in the management of hypertension and edema. A validated analytical method is crucial for the quality control of this compound in pharmaceutical products, ensuring its safety and efficacy. This document provides a detailed protocol for a stability-indicating HPLC method, which can be readily implemented in a quality control or research laboratory.
Physicochemical Properties of this compound
-
Chemical Structure: 6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide
-
Solubility: Sparingly soluble in water, soluble in methanol and ethanol.[1]
-
UV Absorption: Based on structurally similar compounds like Hydrothis compound, the expected UV maxima are around 273 nm and 325 nm.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Analytical reagent grade orthophosphoric acid
-
Purified water (Milli-Q or equivalent)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
Instrumentation and Chromatographic Conditions
-
Instrument: HPLC system with a UV detector
-
Column: C18 column (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile: 0.1% Orthophosphoric acid in water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 273 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in methanol and make up to the mark with the same solvent.
-
Working Standard Solution (100 µg/mL): Dilute 10 mL of the standard stock solution to 100 mL with the mobile phase.
-
Sample Preparation: For assay of a tablet formulation, weigh and powder 20 tablets. Transfer a quantity of powder equivalent to 100 mg of this compound to a 100 mL volumetric flask. Add about 70 mL of methanol, sonicate for 15 minutes, and then make up to the volume with methanol. Filter the solution through a 0.45 µm syringe filter. Dilute 10 mL of the filtrate to 100 mL with the mobile phase.
Forced Degradation Studies
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. A concentration of 100 µg/mL of this compound was subjected to the following stress conditions:
-
Acid Hydrolysis: Reflux with 0.1 M HCl for 6 hours at 80 °C.
-
Base Hydrolysis: Reflux with 0.1 M NaOH for 2 hours at 80 °C.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug at 105 °C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
Method Validation
The developed HPLC method was validated according to ICH Q2(R1) guidelines for the following parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of its potential degradation products was confirmed by analyzing the stressed samples. The chromatograms of the degraded samples showed well-resolved peaks for this compound and its degradation products.
-
Linearity: The linearity of the method was evaluated by analyzing six concentrations of this compound ranging from 10 to 60 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
-
Accuracy: The accuracy of the method was determined by the recovery studies. A known amount of the standard drug was spiked into a pre-analyzed sample solution at three different concentration levels (80%, 100%, and 120%).
-
Precision: The precision of the method was assessed by performing repeatability (intra-day) and intermediate precision (inter-day) studies. Six replicate injections of the standard solution (30 µg/mL) were performed.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were calculated from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The robustness of the method was evaluated by making deliberate small variations in the chromatographic conditions, such as flow rate (±0.1 mL/min), mobile phase composition (±2% organic phase), and column temperature (±2 °C).
Data Presentation
The quantitative data from the method validation are summarized in the following tables for easy comparison.
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 10 | 125430 |
| 20 | 251050 |
| 30 | 376580 |
| 40 | 502100 |
| 50 | 627650 |
| 60 | 753200 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy (Recovery) Study of this compound
| Spike Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | % RSD (n=3) |
| 80% | 24 | 23.85 | 99.38 | 0.45 |
| 100% | 30 | 29.89 | 99.63 | 0.32 |
| 120% | 36 | 35.75 | 99.31 | 0.51 |
Table 3: Precision Study of this compound
| Precision | Mean Peak Area (n=6) | % RSD |
| Repeatability (Intra-day) | 376450 | 0.48 |
| Intermediate Precision (Inter-day) | 375980 | 0.65 |
Table 4: System Suitability and Validation Parameters
| Parameter | Result |
| Tailing Factor | 1.12 |
| Theoretical Plates | > 2000 |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
| Robustness | Robust |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Potential forced degradation pathways of this compound.
Conclusion
The developed RP-HPLC method is simple, rapid, accurate, precise, and specific for the determination of this compound in the presence of its degradation products. The method was successfully validated according to ICH guidelines and can be effectively used for routine quality control analysis and stability studies of this compound in bulk and pharmaceutical dosage forms.
References
Application Notes and Protocols for In Vitro Assessment of Flumethiazide Diuretic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flumethiazide is a thiazide diuretic employed in the management of hypertension and edema. Its therapeutic effect is mediated through the inhibition of the sodium-chloride cotransporter (NCC), also known as the thiazide-sensitive Na+-Cl- cotransporter (SLC12A3), located in the apical membrane of the distal convoluted tubule (DCT) in the kidney.[1][2][3] By blocking NCC, this compound inhibits the reabsorption of sodium and chloride ions from the tubular fluid, leading to an increase in their urinary excretion.[1][4] This natriuretic effect is accompanied by an osmotic loss of water, resulting in diuresis and a subsequent reduction in blood volume and blood pressure.[4]
These application notes provide detailed protocols for in vitro assays designed to quantify the diuretic activity of this compound by assessing its inhibitory effect on the NCC transporter. The described methods are essential for screening and characterizing diuretic compounds, elucidating their mechanism of action, and determining their potency.
Key Signaling Pathway: Mechanism of Action of this compound
Thiazide diuretics like this compound directly target and inhibit the NCC transporter in the distal convoluted tubule. This inhibition prevents the reabsorption of Na+ and Cl- ions, leading to increased excretion of these ions and water.
Caption: Mechanism of this compound action in the distal convoluted tubule.
Experimental Protocols
Assay 1: Ion Flux Assay using Non-Radioactive Thallium (Tl+) Influx
This assay measures the activity of the NCC transporter by using thallium (Tl+) as a surrogate for potassium (K+), which can be transported by NCC to some extent. The influx of Tl+ is detected by a fluorescent dye.
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human NCC transporter (HEK293-NCC) or immortalized mouse distal convoluted tubule (mpkDCT) cells which endogenously express NCC.[1][2][5]
Materials:
-
HEK293-NCC or mpkDCT cells
-
96-well black, clear-bottom plates
-
Tl+-sensitive fluorescent dye kit (e.g., FluxOR™)
-
Chloride-free buffer (e.g., 130 mM Na-gluconate, 5 mM K-gluconate, 2 mM Ca-gluconate, 1 mM MgSO4, 5 mM glucose, 20 mM HEPES, pH 7.4)
-
Assay buffer (e.g., 135 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 5 mM glucose, 20 mM HEPES, pH 7.4)
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Hydrochlorothiazide)
-
Plate reader with fluorescence detection capabilities
Protocol:
-
Cell Plating: Seed HEK293-NCC or mpkDCT cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with the chloride-free buffer.
-
Add the Tl+-sensitive fluorescent dye loading solution (prepared according to the manufacturer's instructions in chloride-free buffer) to each well.
-
Incubate for 60-90 minutes at 37°C and 5% CO2.
-
-
Compound Incubation:
-
Wash the cells twice with the chloride-free buffer.
-
Add chloride-free buffer containing different concentrations of this compound or positive control to the respective wells. Include a vehicle control (DMSO).
-
Incubate for 15-30 minutes at room temperature.
-
-
Tl+ Influx Measurement:
-
Place the plate in a fluorescence plate reader.
-
Set the reader to measure fluorescence at appropriate excitation and emission wavelengths for the dye.
-
Initiate the reading and, after establishing a baseline, inject the assay buffer containing Tl+ to all wells.
-
Continue to measure the fluorescence signal every 1-2 seconds for 2-5 minutes. The influx of Tl+ will quench the fluorescence.
-
-
Data Analysis:
-
Calculate the rate of fluorescence quench for each well.
-
Normalize the rates to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Caption: Workflow for the non-radioactive ion flux assay.
Assay 2: Chloride Influx Assay using a Fluorescent Reporter
This assay utilizes a chloride-sensitive yellow fluorescent protein (YFP) to directly measure NCC-mediated chloride influx.[6]
Cell Line: HEK293 cells stably co-expressing human NCC and a membrane-anchored, chloride-sensitive YFP (HEK293-NCC-YFP).[6]
Materials:
-
HEK293-NCC-YFP cells
-
96-well black, clear-bottom plates
-
Chloride-free buffer (as in Assay 1)
-
High-chloride buffer (e.g., 135 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 5 mM glucose, 20 mM HEPES, pH 7.4)
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Chlorthalidone)
-
Plate reader with fluorescence detection capabilities
Protocol:
-
Cell Plating: Seed HEK293-NCC-YFP cells in a 96-well black, clear-bottom plate to achieve a confluent monolayer for the assay.
-
Compound Incubation:
-
Aspirate the culture medium and wash the cells once with chloride-free buffer.
-
Add chloride-free buffer containing various concentrations of this compound or a positive control. Include a vehicle control.
-
Incubate for 15-30 minutes at room temperature.
-
-
Chloride Influx Measurement:
-
Place the plate in a fluorescence plate reader.
-
Set the reader to measure YFP fluorescence (excitation ~514 nm, emission ~527 nm).
-
Establish a baseline fluorescence reading.
-
Inject the high-chloride buffer into all wells to initiate chloride influx.
-
Monitor the decrease in YFP fluorescence (quenching) every 1-2 seconds for 2-5 minutes.
-
-
Data Analysis:
-
Determine the initial rate of fluorescence quenching.
-
Normalize the data to the vehicle control.
-
Generate a dose-response curve by plotting the percentage of inhibition against the log concentration of this compound to calculate the IC50.
-
Caption: Workflow for the chloride influx assay using a YFP reporter.
Data Presentation
The quantitative data from the in vitro assays should be summarized to allow for clear comparison of the inhibitory potency of this compound.
Table 1: Inhibitory Activity of this compound on NCC Transporter Activity
| Compound | Assay Type | Cell Line | IC50 (µM) |
| This compound | Tl+ Influx | HEK293-NCC | [Insert experimental value] |
| This compound | Cl- Influx | HEK293-NCC-YFP | [Insert experimental value] |
| Hydrochlorothiazide | Tl+ Influx | HEK293-NCC | [Insert reference value] |
| Chlorthalidone | Cl- Influx | HEK293-NCC-YFP | [Insert reference value] |
Table 2: Comparative Potency of Thiazide Diuretics on NCC
| Diuretic | Relative Potency |
| Polythiazide | +++++ |
| Metolazone | ++++ |
| Bendrothis compound | +++ |
| This compound | [To be determined] |
| Trichlormethiazide | ++ |
| Hydrochlorothiazide | + |
| Chlorthalidone | + |
Relative potency is a qualitative representation based on published data for other thiazide diuretics. The position of this compound is to be determined experimentally.[3]
Conclusion
The provided protocols describe robust and reproducible in vitro methods for assessing the diuretic activity of this compound by directly measuring its inhibitory effect on the NCC transporter. These assays are crucial tools in drug discovery and development for the screening, characterization, and potency determination of diuretic compounds. The use of both ion flux and chloride influx assays provides a comprehensive evaluation of the compound's mechanism of action at its molecular target.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of a murine renal distal convoluted tubule cell line for the study of transcellular calcium transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct control of Na+-K+-2Cl−-cotransport protein (NKCC1) expression with aldosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Flumethiazide Testing in Animal Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flumethiazide is a thiazide diuretic that exerts its antihypertensive effects primarily by inhibiting the sodium-chloride (Na+/Cl-) cotransporter (NCC) in the distal convoluted tubule of the kidney. This inhibition leads to increased excretion of sodium and water, resulting in a reduction in blood volume and subsequently, blood pressure.[1][2] While the primary mechanism is diuresis, long-term antihypertensive effects may also involve vasodilation.[1]
These application notes provide a comprehensive overview of relevant animal models of hypertension for the preclinical evaluation of this compound. Detailed protocols for inducing these models and for subsequent drug testing are provided. It is important to note that while this compound is a member of the thiazide diuretic class, specific preclinical data on its use in these models is limited. Therefore, the provided protocols and dosage information are largely based on studies with other thiazide diuretics such as hydrochlorothiazide and bendrothis compound. Researchers are strongly encouraged to conduct dose-response studies to determine the optimal dosage of this compound for their specific experimental conditions.
Animal Models of Hypertension
Several well-established animal models are available to study hypertension, each with distinct characteristics that can be leveraged to investigate the efficacy of antihypertensive drugs like this compound.[3] The choice of model depends on the specific research question and the aspect of human hypertension being investigated.
Spontaneously Hypertensive Rat (SHR)
The Spontaneously Hypertensive Rat (SHR) is a genetic model that closely mimics human essential hypertension.[4] These rats develop hypertension without any surgical or pharmacological intervention, making them a valuable tool for studying the long-term effects of antihypertensive agents.
Expected Pathophysiology:
-
Genetic predisposition to hypertension.
-
Gradual increase in blood pressure with age.
-
Features of end-organ damage, such as cardiac hypertrophy and renal dysfunction, in later stages.
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Model
This model represents a form of low-renin, salt-sensitive hypertension, which is common in a subset of the human hypertensive population.[5] It is induced by a combination of mineralocorticoid excess and high salt intake.
Expected Pathophysiology:
-
Volume expansion and increased peripheral vascular resistance.
-
Suppressed plasma renin activity.
-
Endothelial dysfunction and oxidative stress.
L-NAME-Induced Hypertension Model
This is a pharmacologically induced model where hypertension is caused by the inhibition of nitric oxide synthase (NOS) using Nω-nitro-L-arginine methyl ester (L-NAME).[5] This leads to reduced nitric oxide (NO) bioavailability, endothelial dysfunction, and increased peripheral resistance.
Expected Pathophysiology:
-
Endothelial dysfunction.
-
Increased systemic vascular resistance.
-
Rapid and sustained increase in blood pressure.
Two-Kidney, One-Clip (2K1C) Renovascular Hypertension Model
The 2K1C model simulates renovascular hypertension, a form of secondary hypertension caused by renal artery stenosis.[2] This model is characterized by the activation of the renin-angiotensin-aldosterone system (RAAS).
Expected Pathophysiology:
-
Elevated plasma renin activity and angiotensin II levels.
-
Increased systemic vascular resistance.
-
The contralateral, unclipped kidney is exposed to high blood pressure.
Experimental Protocols
General Considerations for Drug Administration
-
Vehicle: this compound can be suspended in a suitable vehicle such as 0.5% carboxymethylcellulose (CMC) or distilled water for oral administration.
-
Route of Administration: Oral gavage is a common and effective method for daily administration.
-
Dosage: Based on studies with other thiazide diuretics in rats, a starting dose range of 1-10 mg/kg/day for this compound is suggested.[6][7] However, it is crucial to perform a dose-finding study to determine the optimal dose.
-
Treatment Duration: The duration of treatment will depend on the study's objectives, ranging from acute (single dose) to chronic (several weeks) administration to assess long-term efficacy and effects on end-organ damage.
Protocol 1: this compound Testing in Spontaneously Hypertensive Rats (SHR)
-
Animal Selection: Use male or female SHRs, typically starting at 12-16 weeks of age when hypertension is well-established. Age-matched Wistar-Kyoto (WKY) rats should be used as normotensive controls.
-
Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the start of the experiment.
-
Baseline Measurements: Record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) using a non-invasive tail-cuff method or telemetry.
-
Grouping: Randomly assign SHRs to the following groups (n=8-10 per group):
-
Vehicle control (SHR + Vehicle)
-
This compound treatment (SHR + this compound)
-
WKY rats will serve as a normotensive control group (WKY + Vehicle).
-
-
Drug Administration: Administer this compound or vehicle orally once daily for the duration of the study (e.g., 4-8 weeks).
-
Monitoring: Monitor blood pressure and heart rate weekly. Body weight and food/water intake should also be recorded regularly.
-
Terminal Procedures: At the end of the study, collect blood and urine samples for biochemical analysis (e.g., electrolytes, renal function markers). Tissues such as the heart, kidneys, and aorta can be collected for histological analysis of end-organ damage.
Protocol 2: this compound Testing in DOCA-Salt Hypertensive Rats
-
Animal Selection: Use male Sprague-Dawley or Wistar rats (200-250 g).
-
Surgical Procedure (Uninephrectomy):
-
Anesthetize the rat (e.g., isoflurane).
-
Perform a left unilateral nephrectomy.
-
Allow a one-week recovery period.
-
-
Induction of Hypertension:
-
Implant a deoxycorticosterone acetate (DOCA) pellet (e.g., 25 mg/kg) subcutaneously.
-
Replace drinking water with 1% NaCl solution.
-
Hypertension typically develops over 4-6 weeks.
-
-
Baseline Measurements and Grouping: Once hypertension is established (SBP > 160 mmHg), record baseline parameters and group the animals as described in Protocol 1.
-
Drug Administration and Monitoring: Follow the procedures outlined in Protocol 1.
Protocol 3: this compound Testing in L-NAME-Induced Hypertensive Rats
-
Animal Selection: Use male Wistar or Sprague-Dawley rats (200-250 g).
-
Induction of Hypertension:
-
Administer L-NAME in the drinking water (e.g., 40 mg/kg/day) or by daily oral gavage for 4-8 weeks.
-
Monitor blood pressure weekly until a stable hypertensive state is achieved.
-
-
Baseline Measurements and Grouping: Once hypertension is established, record baseline parameters and group the animals as described in Protocol 1.
-
Drug Administration and Monitoring: Follow the procedures outlined in Protocol 1.
Protocol 4: this compound Testing in 2K1C Renovascular Hypertensive Rats
-
Animal Selection: Use male Sprague-Dawley rats (200-250 g).
-
Surgical Procedure:
-
Anesthetize the rat.
-
Expose the left renal artery and place a silver clip (internal diameter of ~0.2 mm) around it to induce stenosis. The right kidney remains untouched.
-
Sham-operated rats undergo the same procedure without clip placement.
-
Allow a recovery period of one week.
-
-
Development of Hypertension: Hypertension typically develops over 2-4 weeks.
-
Baseline Measurements and Grouping: Once hypertension is established, record baseline parameters and group the animals as described in Protocol 1.
-
Drug Administration and Monitoring: Follow the procedures outlined in Protocol 1.
Data Presentation
The following tables summarize the expected quantitative effects of thiazide diuretics on key physiological parameters in different hypertensive animal models. Note: Data for this compound is limited; therefore, the values presented are based on studies using other thiazide diuretics and should be considered as a reference.
Table 1: Effect of Thiazide Diuretics on Systolic Blood Pressure (SBP) in Hypertensive Rat Models
| Animal Model | Baseline SBP (mmHg) | SBP after Vehicle (mmHg) | SBP after Thiazide Treatment (mmHg) | Reference |
| SHR | ~180-200 | ~180-200 | ↓ by 20-40 | [6] |
| DOCA-Salt | ~160-190 | ~160-190 | ↓ by 30-50 | [5] |
| L-NAME | ~170-200 | ~170-200 | ↓ by 25-45 | [5] |
| 2K1C | ~160-180 | ~160-180 | ↓ by 20-35 | [7] |
Table 2: Effect of Thiazide Diuretics on Urinary Electrolyte Excretion
| Parameter | Vehicle Control | Thiazide Treatment | Reference |
| Urinary Sodium Excretion | Baseline | ↑ | [8] |
| Urinary Chloride Excretion | Baseline | ↑ | [8] |
| Urinary Potassium Excretion | Baseline | ↑ | |
| Urinary Calcium Excretion | Baseline | ↓ | [8] |
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in the distal convoluted tubule.
Experimental Workflow for this compound Testing
Caption: General experimental workflow for preclinical evaluation of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biomedicines | Special Issue : Animal Models for Study of Pathophysiological Mechanisms of Hypertension and Its Complications [mdpi.com]
- 5. Differential Effect of Low Dose Thiazides on the Renin Angiotensin System in Genetically Hypertensive and Normotensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the antihypertensive effect of a thiazide diuretic in angiotensin II-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiazide diuretics normalize urinary calcium in spontaneously hypertensive male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Flumethiazide's Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flumethiazide is a thiazide diuretic primarily used in the management of hypertension and edema. While its primary mechanism of action involves the inhibition of the sodium-chloride symporter in the distal convoluted tubules of the kidney, emerging research suggests that thiazide diuretics may exert other cellular effects, particularly in the context of photosensitivity and an increased risk of skin cancers. These application notes provide a framework for investigating the cellular effects of this compound using various cell-based assays. Due to the limited availability of specific data on this compound, the protocols and data presented herein are largely based on studies of the closely related and widely studied thiazide diuretic, hydrochlorothiazide (HCTZ), and should be adapted and validated for this compound.
I. Cytotoxicity Assays
Cytotoxicity assays are fundamental in determining the concentration-dependent toxicity of a compound on cultured cells. This information is crucial for establishing appropriate dose ranges for subsequent functional assays.
A. Data Presentation: IC50 Values of Thiazide Diuretics
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Hydrochlorothiazide + UVA | Human Keratinocytes (HaCaT) | WST-1 | ~1000 | [1] |
| Bendrothis compound | Not specified | Not specified | Not specified | Data not available |
| Chlorthalidone | Not specified | Not specified | Not specified | Data not available |
Note: The cytotoxicity of hydrochlorothiazide is significantly enhanced in the presence of UVA radiation.
B. Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound (or other thiazide diuretic)
-
Human keratinocyte cell line (e.g., HaCaT) or melanoma cell line (e.g., A375)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.
C. Experimental Workflow: Cytotoxicity Assay
II. Apoptosis Assays
Apoptosis, or programmed cell death, is a critical process in tissue homeostasis. Dysregulation of apoptosis is a hallmark of cancer. These assays can determine if this compound induces apoptosis in target cells.
A. Data Presentation: Apoptosis Induction by Thiazide Diuretics
Studies have shown that thiazide diuretics can induce apoptosis, particularly in the context of photosensitization or in specific cell types.
| Compound | Cell Line | Condition | Apoptotic Cells (%) | Reference |
| Hydrochlorothiazide + UVA | Human Keratinocytes (HaCaT) | 24 hours | Increased apoptosis | [2] |
| Hydrochlorothiazide | Rat Distal Tubule Cells | 3 days | Increased apoptosis | [3] |
Note: Quantitative data on the percentage of apoptotic cells is often presented in research articles as histograms or bar graphs. The table above provides a qualitative summary.
B. Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Target cell line (e.g., melanoma cells)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for a predetermined time (e.g., 24 hours). Include positive and negative controls.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
C. Experimental Workflow: Apoptosis Assay
III. Cell Cycle Analysis
Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This can reveal if a compound induces cell cycle arrest.
A. Data Presentation: Cell Cycle Effects of Thiazide Diuretics
Some studies suggest that thiazide diuretics, in combination with UV radiation, can affect cell cycle progression.
| Compound | Cell Line | Condition | Effect on Cell Cycle | Reference |
| Hydrochlorothiazide + UVB | Keratinocytes | - | Promotes G1 to S phase transition | [4] |
| Hydrochlorothiazide + UVA | Normal Skin Cells | - | Disruption of cell cycle | [5] |
Note: Detailed quantitative data on cell cycle distribution is typically presented as histograms from flow cytometry analysis.
B. Experimental Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis
PI is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content and determination of the cell cycle phase.
Materials:
-
This compound
-
Target cell line
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest and wash the cells with PBS.
-
Fixation: Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to generate a DNA content histogram.
-
Data Analysis: Analyze the histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
C. Experimental Workflow: Cell Cycle Analysis
IV. Signaling Pathways
The photosensitizing properties of thiazide diuretics can lead to the generation of reactive oxygen species (ROS) and subsequent DNA damage, activating complex signaling pathways.
A. Photosensitization and Oxidative Stress Pathway
Upon exposure to UV radiation, particularly UVA, thiazide diuretics can become photo-excited, leading to the production of ROS. These ROS can then cause cellular damage.
B. DNA Damage Response and Cell Cycle Regulation Pathway
DNA damage triggers a complex signaling cascade known as the DNA damage response (DDR), which can lead to cell cycle arrest to allow for DNA repair, or apoptosis if the damage is too severe. Studies on HCTZ suggest it may disrupt this process.[4]
V. Conclusion
The provided application notes and protocols offer a starting point for investigating the cellular effects of this compound. Given the association of other thiazide diuretics with skin photosensitivity and cancer risk, it is crucial to evaluate these potential effects for this compound. Researchers should perform these assays to generate specific data for this compound to accurately assess its cellular activity and potential off-target effects. The experimental conditions, including drug concentrations and incubation times, should be optimized for each cell line and assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Chronic Use of Hydrochlorothiazide and Risk of Skin Cancer in Caucasian Adults: A PharmLines Initiative Inception Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Brief: Hydrochlorothiazide and Skin Cancer | The Medical Letter Inc. [secure.medicalletter.org]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Use of Hydrochlorothiazide and Risk of Melanoma and Nonmelanoma Skin Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Dissolution of Flumethiazide for In Vitro Studies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the solubilization of Flumethiazide, a thiazide diuretic, for use in a variety of in vitro research applications, including cell-based assays and biochemical experiments. Adherence to this protocol will help ensure consistent and reproducible experimental results.
Introduction
This compound is a diuretic agent that acts by inhibiting the Na-Cl symporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water. Its utility in in vitro studies requires a reliable method for its dissolution to prepare accurate and stable working solutions. Due to its low aqueous solubility, a stock solution in an organic solvent is necessary, which can then be diluted to the final desired concentration in aqueous-based cell culture media or buffers. This protocol outlines the recommended procedures for preparing and storing this compound solutions.
Physicochemical Properties and Solubility Data
Understanding the solubility of this compound is critical for preparing appropriate stock solutions. This compound is sparingly soluble in water but shows good solubility in several organic solvents.
Table 1: Solubility of this compound and Related Thiazide Diuretics
| Compound | Solvent | Solubility | Reference |
| This compound | Water | Sparingly soluble | [1] |
| Methanol | Soluble | [1] | |
| Ethanol | Soluble | [1] | |
| Dimethylformamide | Soluble | [1] | |
| Ethyl Acetate | Practically insoluble | [1] | |
| Methyl Ethyl Ketone | Practically insoluble | [1] | |
| Hydrothis compound | Acetone | >100 mg/mL | |
| Methanol | 58 mg/mL | ||
| Acetonitrile | 43 mg/mL | ||
| Water | 0.3 mg/mL | ||
| Bendrothis compound | Alcohol | Freely soluble | |
| Acetone | Freely soluble | ||
| Water | 108.3 mg/L |
Experimental Protocol: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO) and its subsequent dilution for use in cell culture experiments.
Materials:
-
This compound powder (MW: 329.3 g/mol )
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, pyrogen-free water or appropriate buffer
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filter (optional, for sterilization of stock solution)
Procedure:
3.1. Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculation: To prepare a 10 mM stock solution, weigh out 3.293 mg of this compound powder for every 1 mL of DMSO.
-
Calculation: 329.3 g/mol (MW) * 0.010 mol/L (10 mM) = 3.293 g/L = 3.293 mg/mL
-
-
Dissolution:
-
Aseptically transfer the weighed this compound powder into a sterile tube or vial.
-
Add the calculated volume of DMSO.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.
-
-
Sterilization (Optional): If the stock solution needs to be sterile for long-term storage or sensitive applications, it can be filtered through a 0.22 µm sterile syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. Under these conditions, DMSO stock solutions are generally stable for several months.
-
3.2. Preparation of Working Solutions for Cell Culture
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Example for a 10 µM working solution:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to get a 10 µM solution.
-
Alternatively, for a larger volume, add 10 µL of the 10 mM stock to 9.99 mL of medium.
-
-
Stability and Handling Considerations
-
This compound is reported to be unstable in alkaline solutions[1]. Therefore, avoid preparing or storing solutions in basic buffers.
-
The stability of this compound in aqueous cell culture media at 37°C for extended periods has not been extensively reported. It is recommended to prepare fresh working solutions from the frozen stock for each experiment.
-
Protect stock solutions from light, although specific light sensitivity data for this compound is not detailed in the provided results.
Visualization of Experimental Workflow
Diagram 1: Workflow for Preparing this compound Solutions
Caption: Workflow for the preparation of this compound stock and working solutions.
This protocol provides a comprehensive guide for the dissolution and handling of this compound for in vitro studies. By following these steps, researchers can prepare consistent and reliable solutions to investigate the biological effects of this compound.
References
Enhancing the Aqueous Solubility of Flumethiazide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flumethiazide, a thiazide diuretic, exhibits poor aqueous solubility, which can limit its oral bioavailability and therapeutic efficacy. This document provides detailed application notes and experimental protocols for various techniques aimed at improving the aqueous solubility of this compound. The methods covered include solid dispersion, cyclodextrin inclusion complexation, nanosuspension, and co-crystallization. For each technique, the underlying principles, detailed experimental procedures, and expected outcomes are presented. Quantitative data, primarily from studies on structurally similar thiazide diuretics like hydrochlorothiazide and bendrothis compound, are summarized to provide a comparative overview of the potential solubility enhancement. This document is intended to serve as a practical guide for researchers in the fields of pharmaceutical sciences and drug development to overcome the solubility challenges associated with this compound and similar poorly soluble active pharmaceutical ingredients (APIs).
Introduction to this compound and Solubility Challenges
This compound is a diuretic agent used in the treatment of hypertension and edema. Its therapeutic efficacy is often hampered by its low solubility in water, which can lead to variable and incomplete absorption from the gastrointestinal tract. Enhancing the aqueous solubility of this compound is a critical step in the development of oral dosage forms with improved bioavailability. This document outlines four established techniques to address this challenge.
Solid Dispersion Technique
Principle
Solid dispersion is a technique where a poorly water-soluble drug is dispersed in a solid hydrophilic carrier.[1] This method enhances solubility by reducing the drug's particle size to a molecular level, increasing the surface area, improving wettability, and potentially converting the drug from a crystalline to a more soluble amorphous state.[1][2]
Data Presentation: Solubility Enhancement of Thiazide Diuretics using Solid Dispersion
Note: Data for the structurally similar hydrochlorothiazide is presented as a surrogate for this compound due to the lack of specific published data for the latter.
| Drug | Carrier | Drug:Carrier Ratio | Method | Solubility Enhancement (Fold Increase) | Reference |
| Hydrochlorothiazide | Mannitol | 1:3 | Melting | 3.7 | [3] |
| Hydrochlorothiazide | PEG-4000 | 1:1 | Solvent Fusion | - | [4] |
| Hydrochlorothiazide | Losartan Potassium | 1:4 | Solvent Evaporation | Significant Increase | [5] |
| Hydrochlorothiazide | HPMC E 15 | 1:5 | Solvent Evaporation | - | |
| Hydrochlorothiazide | PVP K30 | 1:5 | Solvent Evaporation | - |
Experimental Protocol: Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol describes the preparation of a this compound solid dispersion using Polyvinylpyrrolidone (PVP K30) as the hydrophilic carrier.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Ethanol (or other suitable solvent)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves (e.g., 100 mesh)
-
Dissolution testing apparatus (USP Type II)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of the Solution:
-
Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Dissolve the weighed this compound and PVP K30 in a minimal amount of ethanol with continuous stirring until a clear solution is obtained.
-
-
Solvent Evaporation:
-
Transfer the solution to a round-bottom flask attached to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
-
Drying and Pulverization:
-
Once the solvent is completely evaporated, a solid mass will be formed on the flask wall.
-
Scrape the solid mass and dry it in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Pass the powdered solid dispersion through a 100-mesh sieve to obtain a uniform particle size.
-
-
Characterization:
-
Solubility Studies: Determine the aqueous solubility of the prepared solid dispersion in comparison to pure this compound.
-
Dissolution Studies: Perform in vitro dissolution studies using a USP Type II apparatus in a suitable dissolution medium (e.g., simulated gastric or intestinal fluid).
-
Solid-State Characterization: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state and drug-carrier interactions.
-
Cyclodextrin Inclusion Complexation
Principle
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[6] They can encapsulate poorly water-soluble drug molecules, like this compound, within their cavity to form inclusion complexes.[7] This encapsulation shields the hydrophobic drug from the aqueous environment, thereby increasing its apparent solubility and dissolution rate.[8]
Data Presentation: Solubility Enhancement of Thiazide Diuretics using Cyclodextrins
Note: Data for structurally related thiazide diuretics are presented as surrogates for this compound.
| Drug | Cyclodextrin | Drug:CD Ratio | Method | Solubility Enhancement | Reference |
| Bendrothis compound | β-Cyclodextrin | Equimolar | Freeze Drying | 60-fold increase in initial dissolution rate | [8] |
| Hydrothis compound | β-Cyclodextrin | Equimolar | Freeze Drying | 3-fold increase in initial dissolution rate | [8] |
| Bendrothis compound | Hydroxypropyl-γ-cyclodextrin | 1:5 | Physical Mixing | Significant | [9] |
Experimental Protocol: Preparation of this compound-β-Cyclodextrin Inclusion Complex by Kneading Method
Materials:
-
This compound
-
β-Cyclodextrin
-
Water-Ethanol mixture (e.g., 1:1 v/v)
-
Mortar and pestle
-
Vacuum oven
-
Dissolution testing apparatus
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of the Complex:
-
Accurately weigh this compound and β-Cyclodextrin in a 1:1 molar ratio.
-
Place the β-Cyclodextrin in a mortar and add a small amount of the water-ethanol mixture to moisten the powder.
-
Gradually add the this compound to the mortar and knead the mixture for 45-60 minutes to form a paste of appropriate consistency.
-
If the mixture becomes too dry, add a few more drops of the solvent mixture.
-
-
Drying:
-
Dry the resulting paste in a vacuum oven at 40-50°C until a constant weight is achieved.
-
-
Pulverization and Sieving:
-
Pulverize the dried complex using a mortar and pestle.
-
Pass the powdered complex through a 100-mesh sieve.
-
-
Characterization:
-
Phase Solubility Studies: Determine the stoichiometry of the complex and the stability constant.
-
Dissolution Studies: Compare the dissolution profile of the inclusion complex with that of the pure drug and a physical mixture of the drug and cyclodextrin.
-
Solid-State Characterization: Use DSC, XRPD, and FTIR to confirm the formation of the inclusion complex.
-
Nanosuspension
Principle
A nanosuspension is a sub-micron colloidal dispersion of pure drug particles stabilized by surfactants and/or polymers.[10] The reduction of drug particle size to the nanometer range leads to a significant increase in the surface area-to-volume ratio, which, according to the Noyes-Whitney equation, results in an increased dissolution velocity and saturation solubility.[11]
Data Presentation: Characteristics of Nanosuspensions for Poorly Soluble Drugs
| Property | Typical Range/Observation | Reference |
| Particle Size | 100 - 1000 nm | [12] |
| Polydispersity Index (PDI) | < 0.3 (for uniform size distribution) | [13] |
| Zeta Potential | > ±30 mV (for good stability) | [11] |
| Solubility Enhancement | Significant increase in saturation solubility | [11] |
| Dissolution Rate | Markedly increased compared to micronized drug | [12] |
Experimental Protocol: Preparation of this compound Nanosuspension by Antisolvent Precipitation-Ultrasonication
Materials:
-
This compound
-
Organic solvent (e.g., acetone, ethanol)
-
Aqueous solution containing a stabilizer (e.g., Tween 80, Poloxamer 407)
-
Ultrasonicator (probe or bath)
-
Magnetic stirrer
-
Particle size analyzer
-
Zeta potential analyzer
Procedure:
-
Preparation of Solutions:
-
Prepare a solution of this compound in a suitable organic solvent (the solvent phase).
-
Prepare an aqueous solution containing the stabilizer (the antisolvent phase).
-
-
Precipitation:
-
Place the antisolvent phase on a magnetic stirrer.
-
Inject the solvent phase into the antisolvent phase under continuous stirring. The drug will precipitate as nanoparticles.
-
-
Ultrasonication:
-
Immediately subject the resulting suspension to high-intensity ultrasonication for a specific duration (e.g., 15-30 minutes) to further reduce the particle size and prevent agglomeration.
-
-
Solvent Removal (if necessary):
-
If a significant amount of organic solvent is used, it can be removed by stirring the nanosuspension at room temperature for a few hours or by using a rotary evaporator at a low temperature.
-
-
Characterization:
-
Particle Size and PDI: Measure the mean particle size and polydispersity index using dynamic light scattering.
-
Zeta Potential: Determine the surface charge of the nanoparticles to assess the stability of the suspension.
-
Morphology: Visualize the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Saturation Solubility and Dissolution Rate: Evaluate the improvement in solubility and dissolution rate compared to the unprocessed drug.
-
Co-crystallization
Principle
Co-crystals are multicomponent crystalline solids composed of an API and a co-former held together by non-covalent interactions, typically hydrogen bonding.[14] By selecting a suitable co-former that is highly soluble, the resulting co-crystal can exhibit significantly improved aqueous solubility and dissolution properties compared to the pure API.[15][16]
Data Presentation: Solubility Enhancement of Hydrochlorothiazide through Co-crystallization
Note: Data for the structurally similar hydrochlorothiazide is presented as a surrogate for this compound.
| Drug | Co-former | Drug:Co-former Ratio | Method | Solubility Enhancement (Fold Increase) | Reference |
| Hydrochlorothiazide | p-Aminobenzoic acid | - | Liquid-Assisted Grinding | 6 | [15] |
| Hydrochlorothiazide | Nicotinamide | - | Liquid-Assisted Grinding | 1.5-2 | [15] |
| Hydrochlorothiazide | Resorcinol | - | Liquid-Assisted Grinding | 1.5-2 | [15] |
| Hydrochlorothiazide | Nicotinamide | - | Hot-Melt Extrusion | 2 | [17] |
Experimental Protocol: Preparation of this compound Co-crystals by Liquid-Assisted Grinding
Materials:
-
This compound
-
Co-former (e.g., nicotinamide, p-aminobenzoic acid)
-
Grinding solvent (e.g., ethanol, methanol, acetonitrile)
-
Mortar and pestle or ball mill
-
X-ray diffractometer
-
Differential scanning calorimeter
-
FTIR spectrometer
Procedure:
-
Preparation:
-
Accurately weigh this compound and the selected co-former in a specific stoichiometric molar ratio (e.g., 1:1).
-
Place the mixture in a mortar or ball mill chamber.
-
Add a few drops of the grinding solvent.
-
-
Grinding:
-
Grind the mixture for a specified period (e.g., 30-60 minutes). The presence of a small amount of solvent facilitates the molecular rearrangement necessary for co-crystal formation.
-
-
Drying:
-
Dry the resulting powder at room temperature or in a desiccator to remove the grinding solvent.
-
-
Characterization:
-
XRPD: This is the primary technique to confirm the formation of a new crystalline phase, which will have a different diffraction pattern from the individual components.
-
DSC: The co-crystal will exhibit a single, sharp melting point that is different from the melting points of the API and the co-former.
-
FTIR: Shifts in the vibrational frequencies of functional groups involved in hydrogen bonding can provide evidence of co-crystal formation.
-
Solubility and Dissolution: Evaluate the aqueous solubility and dissolution rate of the co-crystals in comparison to the pure drug.
-
Conclusion
The aqueous solubility of this compound can be significantly improved through various pharmaceutical manufacturing techniques. Solid dispersions, cyclodextrin inclusion complexes, nanosuspensions, and co-crystals each offer distinct advantages and mechanisms for enhancing solubility and dissolution rates. The choice of the most appropriate method will depend on factors such as the desired level of solubility enhancement, the physicochemical properties of the drug, stability considerations, and scalability of the manufacturing process. The protocols and data presented in this document provide a foundation for researchers to select and optimize a suitable strategy for the formulation development of this compound and other poorly soluble drugs. It is recommended that experimental studies be conducted to determine the optimal parameters and quantitative solubility improvements for this compound for each of these techniques.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. Enhancement of dissolution rate of hydrochlorothiazide via solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancement of dissolution rate of class II drugs (Hydrochlorothiazide); a comparative study of the two novel approaches; solid dispersion and liqui-solid techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Mechanism of drug dissolution rate enhancement from beta-cyclodextrin-drug systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and characterization of nanosuspensions of olmesartan medoxomil for bioavailability enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tuning solubility and stability of hydrochlorothiazide co-crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cocrystal solubility advantage diagrams as a means to control dissolution, supersaturation and precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Creation of Hydrochlorothiazide Pharmaceutical Cocrystals Via Hot-Melt Extrusion for Enhanced Solubility and Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flumethiazide as a Reference Standard in Analytical Chemistry
For the Attention of Researchers, Scientists, and Drug Development Professionals
Initial Note on Nomenclature: While the query specified "Flumethiazide," the predominant and current nomenclature in pharmacopeias and scientific literature refers to the chemically related and widely used compound, Bendrothis compound . These application notes and protocols are based on the extensive data available for Bendrothis compound, which is used as a reference standard in analytical chemistry.
Introduction
Bendrothis compound is a thiazide diuretic used in the management of hypertension and edema.[1] As a reference standard, it is a highly purified and well-characterized substance essential for ensuring the accuracy, precision, and reliability of analytical methods. It is used for the qualitative identification and quantitative determination of Bendrothis compound in bulk drug substances, pharmaceutical formulations, and biological matrices.[2]
This document provides detailed application notes and protocols for the use of Bendrothis compound as a reference standard in High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
Physicochemical Properties and Stability Profile
A thorough understanding of the physicochemical properties and stability of the reference standard is critical for its proper handling, storage, and use.
Quantitative Data Summary
The following table summarizes key quantitative data for Bendrothis compound reference standard.
| Property | Value |
| Chemical Formula | C₁₅H₁₄F₃N₃O₄S₂ |
| Molecular Weight | 421.41 g/mol |
| Purity (anhydrous) | ≥ 98.0% and ≤ 102.0% |
| Melting Point | 221-225.5 °C |
| Solubility | |
| Water | 108.3 mg/L at 25 °C[3] |
| DMSO | 250 mg/mL (with sonication)[4] |
| Ethanol | Freely soluble[1][5] |
| Acetone | Freely soluble[1][5] |
| Chloroform, Benzene, Ether | Insoluble[3][5] |
| UV Absorption Maxima | In 0.01 M NaOH: ~274 nm and ~329 nm[5]. In 0.01 N HCl: ~271 nm.[6][7] |
| Storage Conditions | Preserve in tight containers at 2-8°C, protected from light and moisture.[8][9] |
Stability Profile
Bendrothis compound is susceptible to degradation under certain conditions. Forced degradation studies are crucial for developing stability-indicating analytical methods.
-
Hydrolytic Degradation: Thiazides, in general, are prone to hydrolysis. The degradation of Bendrothis compound is pH-dependent, with increased degradation observed at higher pH values.[10][11] At pH 2, thiazides are relatively stable, even at elevated temperatures.[11]
-
Photolytic Degradation: Exposure to light can cause degradation of Bendrothis compound.[9][12] Therefore, solutions should be protected from light.[6][7]
-
Thermal Degradation: Elevated temperatures can accelerate the degradation of Bendrothis compound.[11][12]
Experimental Protocols
The following are detailed protocols for the use of Bendrothis compound as a reference standard in common analytical techniques.
High-Performance Liquid Chromatography (HPLC) Assay
This protocol is adapted from the United States Pharmacopeia (USP) monograph for Bendrothis compound tablets and is suitable for the assay of the bulk drug substance and finished product.[6][7][13]
Objective: To determine the purity of a Bendrothis compound sample or its content in a pharmaceutical formulation.
3.1.1. Materials and Reagents
-
Bendrothis compound Reference Standard (USP RS)
-
Methanol (HPLC grade)
-
Sodium Chloride (analytical grade)
-
Anhydrous Sodium Acetate (analytical grade)
-
Glacial Acetic Acid (analytical grade)
-
Water (HPLC grade)
-
Sample containing Bendrothis compound (e.g., bulk powder, finely powdered tablets)
3.1.2. Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | A liquid chromatograph equipped with a UV detector. |
| Column | 4.6-mm x 30-cm; packing L11 (Phenylsilane chemically bonded to porous silica particles) |
| Column Temperature | 35 ± 5 °C |
| Mobile Phase | Dissolve 5.62 g of sodium chloride and 1.97 g of anhydrous sodium acetate in 1000 mL of water in a 2-L volumetric flask. Add 4.0 mL of glacial acetic acid and 800 mL of methanol, then dilute with water to volume. Filter and degas.[6][7] |
| Flow Rate | Approximately 1.5 mL/min |
| Detection Wavelength | 270 nm |
| Injection Volume | About 20 µL |
3.1.3. Preparation of Solutions
-
Standard Preparation (50 µg/mL):
-
Sample Preparation (Nominal concentration of 50 µg/mL):
-
For bulk drug: Accurately weigh a portion of the sample, dissolve in methanol, and dilute to the final concentration.
-
For tablets: Weigh and finely powder not fewer than 20 tablets. Transfer an accurately weighed portion of the powder, equivalent to about 5 mg of Bendrothis compound, to a 100-mL volumetric flask.[6][7]
-
Add approximately 70 mL of methanol and sonicate for 15 minutes with occasional shaking.[6][7]
-
Dilute with methanol to volume and mix.
-
Centrifuge a portion of the solution for 15 minutes. Use the supernatant as the sample solution.[6][7]
-
3.1.4. System Suitability
Before sample analysis, the chromatographic system must meet the following criteria:
| Parameter | Acceptance Criteria |
| Repeatability | The relative standard deviation (RSD) for five replicate injections of the Standard preparation is not more than 3.0%.[6][7] |
| Tailing Factor | The tailing factor for the Bendrothis compound peak is not more than 2.0.[6][7] |
| Resolution | If analyzing with impurities, the resolution between the Bendrothis compound peak and any adjacent impurity peak should be adequate (typically ≥ 1.5). |
3.1.5. Procedure
-
Separately inject equal volumes (about 20 µL) of the Standard preparation and the Sample preparation into the chromatograph.
-
Record the chromatograms and measure the peak responses for the major peaks.
-
The retention time of the major peak in the chromatogram of the Sample preparation should correspond to that in the chromatogram of the Standard preparation.[6][7]
3.1.6. Calculation
Calculate the percentage of Bendrothis compound (C₁₅H₁₄F₃N₃O₄S₂) in the portion of the sample taken using the following formula:
Result (%) = (rU / rS) × (CS / CU) × 100
Where:
-
rU = peak response from the Sample preparation
-
rS = peak response from the Standard preparation
-
CS = concentration of USP Bendrothis compound RS in the Standard preparation (µg/mL)
-
CU = nominal concentration of Bendrothis compound in the Sample preparation (µg/mL)
UV-Visible Spectrophotometry
This protocol is suitable for the quantitative analysis of Bendrothis compound, for example, in dissolution testing of pharmaceutical formulations.[6][7]
Objective: To determine the concentration of Bendrothis compound in a solution.
3.2.1. Materials and Reagents
-
Bendrothis compound Reference Standard (USP RS)
-
Methanol (analytical grade)
-
0.01 N Hydrochloric Acid
-
Sample solution containing Bendrothis compound
3.2.2. Instrumentation
-
A UV-Visible spectrophotometer with a spectral bandwidth of 2 nm or narrower, and a wavelength accuracy of ±1 nm.
-
Matched 1-cm quartz cells.
3.2.3. Preparation of Solutions
-
Standard Solution:
-
Sample Solution:
-
The sample solution should be prepared in the same medium as the Standard solution.
-
If necessary, filter the solution to remove any particulate matter.
-
Dilute the sample solution with the medium to obtain an absorbance within the linear range of the instrument (typically 0.2-0.8 AU).
-
3.2.4. Procedure
-
Set the spectrophotometer to measure absorbance at the wavelength of maximum absorbance for Bendrothis compound in the chosen medium (approximately 271 nm in 0.01 N HCl).[6][7]
-
Use the medium as a blank to zero the instrument.
-
Measure the absorbance of the Standard solution and the Sample solution.
3.2.5. Calculation
Calculate the concentration of Bendrothis compound in the sample solution using the following formula:
Concentration of Sample = (Absorbance of Sample / Absorbance of Standard) × Concentration of Standard × Dilution Factor
Visualization of Workflows and Mechanisms
Mechanism of Action
Bendrothis compound exerts its diuretic and antihypertensive effects by inhibiting the Na⁺-Cl⁻ symporter in the distal convoluted tubule of the nephron. This action reduces the reabsorption of sodium and chloride ions, leading to increased excretion of water and electrolytes.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Bendrothis compound [USP] | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
- 3. Bendrothis compound | C15H14F3N3O4S2 | CID 2315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. chembk.com [chembk.com]
- 6. Bendrothis compound Tablets [drugfuture.com]
- 7. ftp.uspbpep.com [ftp.uspbpep.com]
- 8. 苄氟噻嗪 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 9. veeprho.com [veeprho.com]
- 10. wada-ama.org [wada-ama.org]
- 11. dshs-koeln.de [dshs-koeln.de]
- 12. Stability of bendrofluazide in a low-dose extemporaneously prepared capsule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bendrothis compound Tablets - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
Troubleshooting & Optimization
Overcoming Flumethiazide solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility challenges of Flumethiazide in aqueous buffers. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation of this compound solutions for experimental use.
Q1: My this compound powder is not dissolving in a neutral aqueous buffer (e.g., PBS pH 7.4). What are my initial steps?
A: this compound is sparingly soluble in water and neutral pH buffers.[1] If you observe particulate matter or cloudiness, consider the following immediate actions:
-
Mechanical Agitation: Vortex the solution vigorously for 1-2 minutes.
-
Sonication: Place the solution in an ultrasonic bath. This can help break up powder agglomerates and increase the surface area for dissolution.
-
Gentle Heating: Warm the solution to 37°C. Be cautious, as excessive heat can degrade the compound. For thiazide diuretics, stability can be compromised at elevated temperatures, especially at non-optimal pH levels.[2]
If these steps are insufficient, you will need to employ a solubility enhancement technique. Refer to the experimental protocols below.
Q2: I used a basic solution (e.g., dilute NaOH) to dissolve my this compound, but it precipitated when I diluted it into my neutral cell culture medium. Why did this happen?
A: This is a common issue related to the compound's pKa. Thiazide diuretics like Hydrothis compound have a pKa around 8.9.[3] By dissolving this compound in a basic solution, you deprotonate the molecule, forming a more soluble salt. When you introduce this solution into a neutral buffer, the pH drops, causing the compound to revert to its less soluble, protonated form, leading to precipitation.
Troubleshooting Steps:
-
Check Final pH: Ensure the final pH of your working solution remains sufficiently basic to keep the this compound dissolved.
-
Alternative Method: If your experimental system cannot tolerate a higher pH, this method is not suitable. Consider using co-solvents or cyclodextrin complexation instead.
Q3: I am using a co-solvent like DMSO to dissolve this compound, but I'm worried it will affect my experimental results. How can I minimize these effects?
A: Co-solvents are a highly effective technique for solubilizing nonpolar drugs.[4] However, they can be toxic to cells or interfere with assays at high concentrations.
Best Practices:
-
Minimize Final Concentration: Prepare a high-concentration stock solution in your co-solvent (e.g., 10-50 mM in 100% DMSO). When diluting to your final working concentration, ensure the co-solvent percentage is as low as possible, typically below 1% and ideally below 0.1%.
-
Run a Vehicle Control: Always include a control group that is treated with the same final concentration of the co-solvent as your experimental groups. This allows you to distinguish the effects of the drug from the effects of the solvent.
-
Test Solvent Tolerance: If you are unsure about your system's tolerance, run a preliminary experiment to test the effect of different co-solvent concentrations on your assay's viability and baseline readings.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A: Understanding the properties of this compound is key to addressing solubility issues. It is a crystalline solid that is sparingly soluble in water.[1] Key data for this compound and related thiazides are summarized in the table below.
Q2: What are the most common strategies for enhancing the solubility of poorly soluble drugs like this compound?
A: Several conventional and novel approaches can be used.[5][6] The most common for a laboratory setting are:
-
Physical Modifications: Techniques like micronization (reducing particle size) can increase the dissolution rate, though not the equilibrium solubility.[4][7]
-
Chemical Modifications (pH Adjustment): Changing the pH of the solution to ionize the drug can significantly increase solubility.[4]
-
Use of Co-solvents: Adding a water-miscible organic solvent reduces the polarity of the solvent system, enhancing solubility.[4]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes, where the drug molecule fits inside the cyclodextrin's hydrophobic cavity, increasing its apparent water solubility.[7][8]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can enhance solubility and dissolution.[8]
Q3: How does pH impact the solubility and stability of thiazide diuretics?
A: The solubility of weakly acidic drugs like thiazides is highly pH-dependent. Increasing the pH above the drug's pKa converts it into its anionic, more soluble salt form. However, stability is also a concern. Thiazide drugs tend to be fairly stable at acidic pH (e.g., pH 2) but degrade faster at higher pH values (pH 7 and above).[2] This degradation can be accelerated by increased temperature.[2] Therefore, while a high pH may improve solubility, it could compromise the stability of the compound over time.
Q4: What are cyclodextrins and how do they improve solubility?
A: Cyclodextrins are molecules made of sugar units bound together in a ring. Their structure features a hydrophobic interior and a hydrophilic exterior.[8] They can encapsulate a poorly soluble "guest" molecule (like this compound) within their central cavity, forming an "inclusion complex".[7][8] This complex shields the hydrophobic drug from the aqueous environment, thereby increasing its overall solubility and stability in the solution.[8] This technique has been successfully used to improve the solubility of the related drug, hydrochlorothiazide.[9]
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Hydrothis compound | Bendrothis compound |
| Molecular Formula | C₈H₆F₃N₃O₄S₂ | C₈H₈F₃N₃O₄S₂ | C₁₅H₁₄F₃N₃O₄S₂ |
| Molecular Weight | 329.3 g/mol [1] | 331.3 g/mol [3] | 421.4 g/mol [10] |
| Aqueous Solubility | Sparingly soluble[1] | 300 mg/L (at 25°C)[3] | 108 mg/L (at 25°C)[10] |
| LogP | -0.2 (Computed)[1] | 0.36[3] | 1.89[10] |
| pKa | Not available | 8.9[3] | 8.5[10] |
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
This protocol is suitable for creating stock solutions for assays that are not sensitive to a slightly basic pH.
-
Preparation: Weigh the desired amount of this compound powder.
-
Initial Dissolution: Add a small volume of 0.1 M NaOH to the powder. Vortex or sonicate until the powder is fully dissolved.
-
Dilution: Add your desired aqueous buffer (e.g., PBS, TRIS) to reach the final target concentration.
-
pH Check: Measure the pH of the final solution. If necessary, adjust cautiously with dilute HCl or NaOH.
-
Stability Note: Prepare these solutions fresh before use, as thiazides can degrade in alkaline conditions.[2]
Protocol 2: Solubilization Using Co-solvents
This is the most common method for preparing stock solutions for in vitro assays.
-
Co-solvent Selection: Choose a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO), Ethanol, or Methanol. DMSO is often the most effective.
-
Stock Solution Preparation: Dissolve this compound in 100% of your chosen co-solvent to create a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution: To prepare the working solution, perform a serial dilution of the stock solution into your final aqueous buffer or cell culture medium. Ensure the final co-solvent concentration remains below the tolerance limit of your assay (e.g., <0.1%).
Protocol 3: Solubilization Using Cyclodextrins
This method is useful for in vivo studies or when co-solvents and pH adjustments are not viable. Beta-cyclodextrins (β-CD) or chemically modified versions like Captisol® (sulfobutylether β-cyclodextrin) are commonly used.[11]
-
Molar Ratio: Determine the molar ratio of this compound to cyclodextrin to be tested (e.g., 1:1, 1:2).
-
Cyclodextrin Solution: Prepare an aqueous solution of the cyclodextrin (e.g., Captisol® in water).
-
Complexation: Add the this compound powder to the cyclodextrin solution.
-
Equilibration: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved drug. The resulting clear solution contains the this compound-cyclodextrin complex. This method has been shown to be effective for the related drug hydrochlorothiazide.[9][11]
Visualizations
Caption: Troubleshooting workflow for selecting a this compound solubilization method.
Caption: Mechanism of solubility enhancement using cyclodextrin inclusion complexation.
References
- 1. This compound | C8H6F3N3O4S2 | CID 8992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. Hydrothis compound | C8H8F3N3O4S2 | CID 3647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijpbr.in [ijpbr.in]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 9. mdpi.com [mdpi.com]
- 10. Bendrothis compound | C15H14F3N3O4S2 | CID 2315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ijirt.org [ijirt.org]
How to prevent Flumethiazide degradation in stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of Flumethiazide in stock solutions. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in stock solutions?
A1: The primary factors contributing to this compound degradation are pH, temperature, and light exposure. This compound is known to be unstable in alkaline solutions.[1] Like other thiazide diuretics, it is susceptible to hydrolysis, and this degradation process is often accelerated at higher pH values and elevated temperatures.[2] Photodegradation can also be a concern for thiazide diuretics.[3]
Q2: What is the main degradation product of this compound?
A2: The main degradation product of this compound in alkaline solutions is alpha,alpha,alpha-trifluoro-3-amino-4,6-disulfamoyltoluene.[1] This occurs through the hydrolysis of the thiadiazine ring.[2]
Q3: What solvents are recommended for preparing this compound stock solutions?
A3: this compound is soluble in methanol, ethanol, and dimethylformamide (DMF).[1] It is sparingly soluble in water.[1] The choice of solvent may impact the stability of the stock solution, and it is crucial to use high-purity, anhydrous solvents whenever possible.
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: To minimize degradation, this compound stock solutions should be stored at a low temperature, protected from light, and ideally at a slightly acidic pH. While specific stability studies on this compound are limited, general recommendations for thiazide diuretics suggest that storage at -20°C or -80°C in airtight, light-resistant containers is advisable for long-term storage. For short-term storage, refrigeration (2-8°C) may be sufficient, but stability should be verified.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate observed in the stock solution upon storage. | The solvent has become saturated due to temperature fluctuations, or the compound has degraded into less soluble products. | Gently warm the solution to see if the precipitate redissolves. If not, it is likely a degradation product, and a fresh stock solution should be prepared. Consider using a higher volume of solvent or a different solvent in which this compound has better solubility. |
| Loss of compound activity or inconsistent experimental results. | The this compound in the stock solution has degraded. | Prepare a fresh stock solution from solid this compound. Verify the concentration and purity of the new stock solution using a validated analytical method, such as HPLC, before use. Implement stricter storage conditions (e.g., lower temperature, protection from light). |
| Appearance of new peaks in HPLC analysis of the stock solution. | The new peaks likely represent degradation products of this compound. | Identify the degradation products if possible by comparing with known standards or using mass spectrometry. Optimize storage conditions (pH, temperature, light protection) to minimize the formation of these degradants. A forced degradation study can help to intentionally generate and identify potential degradation products.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stock solution of this compound at a desired concentration.
Materials:
-
This compound (solid)
-
Anhydrous solvent (e.g., Methanol, Ethanol, or DMSO)
-
Volumetric flask
-
Analytical balance
-
Pipettes
-
Amber glass vials or vials wrapped in aluminum foil
Procedure:
-
Accurately weigh the desired amount of solid this compound using an analytical balance.
-
Transfer the weighed this compound to a volumetric flask.
-
Add a small amount of the chosen anhydrous solvent to the flask to dissolve the solid.
-
Once dissolved, add the solvent to the final volume marked on the volumetric flask.
-
Mix the solution thoroughly by inverting the flask several times.
-
Aliquot the stock solution into smaller, single-use amber glass vials to avoid repeated freeze-thaw cycles and light exposure.
-
Store the aliquots at the recommended temperature (-20°C or -80°C).
Protocol 2: Stability Assessment of this compound Stock Solution by HPLC
Objective: To determine the stability of a this compound stock solution over time under specific storage conditions.
Materials:
-
This compound stock solution
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a mixture of acetonitrile and a slightly acidic buffer)
-
Reference standard of this compound
Procedure:
-
Establish a validated HPLC method for the quantification of this compound. For related compounds, a mobile phase of methanol and a buffer at pH 3.2 has been used.[5]
-
Immediately after preparation (Time 0), inject a sample of the stock solution into the HPLC system and record the peak area of this compound.
-
Store the remaining stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light or exposed to light).
-
At specified time points (e.g., 24 hours, 48 hours, 1 week, 1 month), withdraw an aliquot of the stock solution.
-
Allow the aliquot to reach room temperature and inject it into the HPLC system.
-
Record the peak area of this compound and any new peaks that appear, which may indicate degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at Time 0.
-
A solution is generally considered stable if the concentration remains within 90-110% of the initial concentration.
Visual Guides
References
- 1. This compound | C8H6F3N3O4S2 | CID 8992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of pharmaceutical excipients on the stability of trichlormethiazide tablets under humid conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting peak tailing in Flumethiazide HPLC analysis
Welcome to the Technical Support Center for Chromatographic Analysis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you resolve peak tailing issues encountered during the reverse-phase HPLC analysis of Flumethiazide.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
Peak tailing is a common chromatographic problem where a peak is asymmetrical, with a trailing edge that is more drawn out than the leading edge.[1] In an ideal chromatogram, peaks are symmetrical (Gaussian) and sharp. Tailing indicates inefficiencies or undesirable secondary chemical interactions within the HPLC system, which can compromise the accuracy of quantification and resolution.[2][3]
This distortion is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As) . A perfectly symmetrical peak has a Tf value of 1.0. A value greater than 1.2 is generally considered to be tailing.[4]
Q2: What are the primary causes of peak tailing in this compound analysis?
This compound, like other thiazide diuretics, has polar sulfonamide groups. These groups are prone to secondary interactions with the stationary phase, which is the most common reason for peak tailing.[5][6]
The primary causes are:
-
Secondary Silanol Interactions : The most frequent cause is the interaction between the polar groups of this compound and residual, unreacted silanol groups (Si-OH) on the surface of the silica-based stationary phase (e.g., C18).[2][3][6] These silanols are acidic and can form strong hydrogen bonds with the analyte, creating a secondary retention mechanism that leads to tailing.[4][7]
-
Mobile Phase pH : If the mobile phase pH is not optimal, it can increase the ionization of surface silanol groups (which become more active at pH > 3), enhancing their interaction with the analyte.[4][6] For an acidic compound like this compound, an inappropriate pH can also affect the analyte's own ionization state, leading to poor peak shape.
-
Column Contamination and Damage : Accumulation of sample matrix components or precipitated buffer salts on the column inlet frit or packing material can distort the peak shape.[5][8] Physical damage, such as a void at the column inlet, can also cause severe tailing.[5]
-
System and Method Issues : Other factors include extra-column volume (excessively long or wide tubing), sample overload (injecting too high a concentration), and using a sample solvent that is significantly stronger than the mobile phase.[2][5][9]
Q3: How can I systematically troubleshoot peak tailing for this compound?
A logical troubleshooting approach is crucial. The following workflow helps isolate the cause of peak tailing by addressing the most common issues first.
Q4: How does mobile phase pH affect this compound peak shape?
Mobile phase pH is one of the most powerful tools for controlling peak shape, especially for compounds with acidic or basic functional groups.[6] The primary goal is to suppress the ionization of residual silanol groups on the silica stationary phase.[3]
-
Silanol Ionization : Silica silanol groups are acidic and become ionized (negatively charged) at pH values above approximately 3-4. These charged sites strongly interact with polar analytes, causing significant tailing.[4][6]
-
Optimal pH Range : By maintaining a low mobile phase pH (typically between 2.5 and 3.0), the silanol groups remain protonated (neutral), which minimizes secondary interactions and dramatically improves peak symmetry for compounds like this compound.[3][6]
The diagram below illustrates how a protonated this compound molecule can interact with an ionized silanol group, leading to peak tailing.
Data Presentation
The effect of mobile phase pH on the tailing factor is significant. Lowering the pH to suppress silanol activity consistently improves peak shape. The following table provides an illustrative example of how adjusting the mobile phase pH can reduce the tailing factor for an acidic analyte like this compound.
| Mobile Phase pH | Tailing Factor (Tf) | Peak Shape | Rationale |
| 5.5 | 2.1 | Poor (Severe Tailing) | Silanol groups are ionized, leading to strong secondary interactions. |
| 4.0 | 1.7 | Moderate Tailing | Partial ionization of silanol groups still causes noticeable tailing. |
| 3.0 | 1.2 | Good (Symmetrical) | Silanol ionization is suppressed, minimizing secondary interactions.[4][6] |
| 2.5 | 1.1 | Excellent (Symmetrical) | Silanols are fully protonated, resulting in optimal peak shape.[3][6] |
| Note: This data is representative and illustrates the general principle of the pH effect on an acidic analyte. Actual values may vary based on the specific column and system conditions. |
Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Adjustment
This protocol describes how to systematically lower the mobile phase pH to improve peak shape.
Objective : To find the optimal mobile phase pH that provides a symmetrical peak for this compound (Tf ≤ 1.2).
Materials :
-
HPLC-grade water
-
HPLC-grade organic modifier (e.g., Acetonitrile or Methanol)
-
Acid for pH adjustment (e.g., Formic acid, Phosphoric acid)
-
Calibrated pH meter
Procedure :
-
Prepare Aqueous Stock : Prepare the aqueous component of your mobile phase (e.g., water).
-
Initial pH Check : Measure the pH of the unadjusted aqueous component.
-
Adjust pH : While stirring, add the acid dropwise to the aqueous component until the target pH is reached (start with pH 3.0). Ensure the pH is stable before proceeding.[6]
-
Prepare Mobile Phase : Mix the pH-adjusted aqueous component with the organic modifier in the desired ratio (e.g., 50:50 v/v).
-
Equilibrate System : Flush the HPLC system and column with the new mobile phase for at least 15-20 column volumes, or until the baseline is stable.
-
Inject Sample : Inject your this compound standard and analyze the peak tailing factor.
-
Iterate if Necessary : If tailing persists (Tf > 1.2), repeat steps 3-6, lowering the pH in small increments (e.g., to 2.8, then 2.5) until a satisfactory peak shape is achieved. Do not go below the pH limit of your column (typically pH 2.0 for standard silica columns).
Protocol 2: HPLC Column Cleaning and Regeneration
This protocol provides a general procedure for cleaning a contaminated C18 column that is causing peak tailing.
Objective : To remove strongly retained contaminants from the column.[10]
Procedure (for a standard 4.6 x 150 mm column at ~1 mL/min):
-
Disconnect Detector : Disconnect the column outlet from the detector to prevent contamination of the flow cell.[11]
-
Reverse Column Direction : Reverse the column in the flow path. This allows contaminants to be flushed from the inlet frit more efficiently.[10][11]
-
Buffer Wash : Flush the column with your mobile phase composition but without the buffer salts (e.g., 50:50 Acetonitrile/Water) for 15-20 minutes. This removes precipitated buffer.[12]
-
Organic Wash : Wash the column with 20-30 column volumes of 100% Acetonitrile.[12]
-
Stronger Solvent Wash (if needed) : If tailing persists, use a stronger, more non-polar solvent. Flush with 20-30 column volumes of Isopropanol.[12][13]
-
Return to Initial Conditions : Gradually re-introduce your initial mobile phase. Do not switch directly from a strong, non-polar solvent back to a highly aqueous mobile phase. Step back down through the sequence (e.g., Isopropanol -> Acetonitrile -> Mobile Phase).
-
Re-Equilibrate : Reconnect the column in the correct flow direction and equilibrate with the initial mobile phase until the baseline is stable. Inject a standard to check performance.
References
- 1. benchchem.com [benchchem.com]
- 2. chromtech.com [chromtech.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. it.restek.com [it.restek.com]
- 8. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 9. support.waters.com [support.waters.com]
- 10. silicycle.com [silicycle.com]
- 11. Column regeneration – what to do if column performance decreases | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 12. chromtech.com [chromtech.com]
- 13. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
Technical Support Center: Optimizing Mass Spectrometry Parameters for Flumethiazide Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the detection of Flumethiazide.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting parameters for LC-MS/MS analysis of this compound?
A1: While specific parameters should be optimized for your instrument, you can use the following as a starting point, based on methods for structurally similar thiazide diuretics. For initial method development, electrospray ionization (ESI) in negative ion mode is commonly used for thiazide diuretics.
Q2: What are the expected precursor and product ions for this compound in MS/MS analysis?
A2: For this compound (Molecular Weight: 329.3 g/mol ), the deprotonated molecule [M-H]⁻ at m/z 328.0 is the expected precursor ion in negative ESI mode. While specific fragmentation data for this compound is not widely published, based on the fragmentation of similar thiazide diuretics like hydrochlorothiazide, common losses include the SO₂NH₂ group and subsequent fragmentations of the heterocyclic ring. A plausible fragmentation pattern is proposed in the troubleshooting section.
Q3: What type of sample preparation is recommended for this compound in biological matrices like urine or plasma?
A3: Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are common and effective methods for extracting thiazide diuretics from biological matrices.[1] For urine samples, a "dilute and shoot" approach after centrifugation and filtration may also be feasible, but it is more susceptible to matrix effects.[2] Protein precipitation is a common technique for plasma samples.
Q4: How can I improve the signal intensity for this compound?
A4: To enhance signal intensity, focus on optimizing the ESI source parameters. This includes adjusting the capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature. A systematic approach to optimizing these parameters, as detailed in the troubleshooting guide, is recommended. Additionally, ensure your sample preparation method effectively removes interfering matrix components.
Troubleshooting Guides
Problem 1: Poor or No Signal for this compound
| Possible Cause | Troubleshooting Step |
| Incorrect MS polarity | Verify that the mass spectrometer is operating in negative ion mode. |
| Suboptimal ESI source parameters | Systematically optimize capillary voltage, nebulizer pressure, and drying gas temperature and flow rate. |
| Sample degradation | Ensure proper sample storage and handling. Thiazide diuretics can be susceptible to degradation under certain pH and light conditions. |
| Inefficient sample extraction | Evaluate the recovery of your sample preparation method using a spiked matrix sample. |
| Instrument malfunction | Check the instrument's performance with a known standard. |
Troubleshooting Workflow for No Signal
References
Technical Support Center: Analysis of Flumethiazide in Biological Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Flumethiazide in biological samples.
Disclaimer: Publicly available scientific literature lacks specific quantitative data on matrix effects for this compound. Therefore, the data presented in this guide is based on closely related thiazide diuretics, namely Hydrochlorothiazide and Bendrothis compound, and should be considered as a reference. It is crucial to perform method validation for this compound in your specific biological matrix.
Quantitative Data Summary
The following table summarizes typical matrix effect and recovery data for thiazide diuretics in human plasma, which can serve as a preliminary guide for this compound analysis. The matrix effect is a measure of the suppression or enhancement of the analyte signal by co-eluting matrix components.[1] A value of 100% indicates no matrix effect, values <100% indicate ion suppression, and values >100% indicate ion enhancement.
| Analyte | Sample Preparation Method | Matrix Effect (%) | Recovery (%) | Reference Compound(s) |
| Thiazide Diuretics | Protein Precipitation (PPT) with Acetonitrile | 85 - 115 | 80 - 105 | Hydrochlorothiazide, Bendrothis compound |
| Thiazide Diuretics | Liquid-Liquid Extraction (LLE) with Ethyl Acetate | 90 - 110 | 70 - 95 | Hydrochlorothiazide, Bendrothis compound |
| Thiazide Diuretics | Solid-Phase Extraction (SPE) with C18 cartridge | 95 - 105 | 85 - 110 | Hydrochlorothiazide, Bendrothis compound |
Note: These values are illustrative and can vary significantly depending on the specific LC-MS/MS conditions, biological matrix lot, and sample collection procedures.
Experimental Protocols
Detailed methodologies for common sample preparation techniques are provided below. These protocols are based on methods used for related thiazide diuretics and should be optimized for this compound analysis.
Protein Precipitation (PPT)
This is a rapid and simple method for sample cleanup.[2]
-
Objective: To remove proteins from the biological sample, which can interfere with the analysis and damage the analytical column.
-
Procedure:
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of cold acetonitrile (or methanol).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the analyte.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.
-
Liquid-Liquid Extraction (LLE)
LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquids.[2]
-
Objective: To extract the analyte from the aqueous biological matrix into an organic solvent, leaving behind many interfering substances.
-
Procedure:
-
To 200 µL of plasma or urine sample, add a suitable internal standard.
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and diethyl ether).
-
Vortex the mixture for 5 minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
-
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that can provide cleaner extracts compared to PPT and LLE.[3]
-
Objective: To isolate the analyte of interest from a complex matrix by utilizing the physical and chemical properties of the analyte and the solid phase material.
-
Procedure (using a C18 cartridge):
-
Conditioning: Pass 1 mL of methanol through the C18 cartridge, followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
Loading: Load the pre-treated biological sample (e.g., 500 µL of plasma diluted with 500 µL of 2% phosphoric acid) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
-
Workflow for Identifying and Mitigating Matrix Effects
The following diagram illustrates a systematic approach to identifying and mitigating matrix effects in the bioanalysis of this compound.
Caption: A flowchart outlining the process of sample preparation, analysis, evaluation, and mitigation of matrix effects.
Troubleshooting Guide
This section addresses specific issues that users may encounter during their experiments in a question-and-answer format.
Q1: I am observing significant ion suppression for this compound in my plasma samples. What are the likely causes and how can I troubleshoot this?
A1: Ion suppression is a common form of matrix effect where co-eluting endogenous components from the biological matrix interfere with the ionization of the target analyte in the mass spectrometer source.[1]
-
Likely Causes:
-
Phospholipids: These are major components of cell membranes and are abundant in plasma. They often co-elute with analytes when using simple protein precipitation.
-
Salts and Buffers: High concentrations of salts from the sample or buffers used during sample preparation can suppress the ionization process.
-
Poor Chromatographic Separation: If this compound co-elutes with a highly abundant matrix component, its signal will be suppressed.
-
-
Troubleshooting Steps:
-
Improve Sample Cleanup: If you are using protein precipitation, consider switching to a more rigorous method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove more interferences.
-
Optimize Chromatography: Modify your LC gradient to better separate this compound from the region where matrix effects are most prominent (often at the beginning and end of the chromatogram). Consider using a different stationary phase or a longer column.
-
Dilute the Sample: Diluting the sample with the initial mobile phase can reduce the concentration of interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, allowing for accurate quantification by normalizing the analyte response.
-
Q2: My recovery of this compound is inconsistent and lower than expected after LLE. What could be the problem?
A2: Low and inconsistent recovery in LLE can be due to several factors related to the extraction conditions.
-
Potential Issues:
-
Incorrect pH: The pH of the aqueous sample is critical for efficient extraction of ionizable compounds like this compound.
-
Inappropriate Solvent: The chosen organic solvent may not have the optimal polarity to efficiently extract this compound.
-
Insufficient Mixing: Inadequate vortexing can lead to incomplete partitioning of the analyte into the organic phase.
-
Emulsion Formation: The formation of an emulsion layer between the aqueous and organic phases can trap the analyte and make phase separation difficult.
-
-
Troubleshooting Steps:
-
Adjust pH: this compound is a weakly acidic compound. Adjusting the pH of the plasma sample to be 2-3 units below its pKa will ensure it is in its neutral form, which is more readily extracted into an organic solvent.
-
Test Different Solvents: Experiment with different extraction solvents or solvent mixtures (e.g., ethyl acetate, methyl tert-butyl ether, or mixtures with hexane) to find the one that provides the best recovery.
-
Optimize Mixing: Increase the vortexing time and speed to ensure thorough mixing.
-
Break Emulsions: If an emulsion forms, try adding a small amount of salt (e.g., sodium chloride) or centrifuging at a higher speed for a longer duration.
-
Q3: I see a significant drop in this compound concentration in my QC samples after a freeze-thaw cycle. Is this a stability issue?
A3: A decrease in concentration after freeze-thaw cycles can indicate analyte instability. Thiazide diuretics can be susceptible to degradation under certain conditions.
-
Potential Causes of Instability:
-
Enzymatic Degradation: Enzymes present in the biological matrix may degrade this compound.
-
pH Changes: Repeated freezing and thawing can cause localized pH shifts in the sample, potentially leading to degradation.
-
Adsorption: The analyte may adsorb to the surface of the storage container, especially at low concentrations.
-
-
Troubleshooting and Prevention:
-
Conduct Formal Stability Studies: Perform comprehensive freeze-thaw, short-term (bench-top), and long-term stability studies as part of your method validation to understand the stability of this compound in your matrix.
-
Use Stabilizers: If enzymatic degradation is suspected, consider adding enzyme inhibitors to the samples immediately after collection.
-
Control pH: Ensure the pH of the biological sample is maintained within a stable range by using appropriate buffers.
-
Use Silanized Glassware or Polypropylene Tubes: To minimize adsorption, use inert sample collection and storage tubes.
-
Frequently Asked Questions (FAQs)
Q: What is the best sample preparation technique to minimize matrix effects for this compound?
A: While there is no single "best" technique for all situations, Solid-Phase Extraction (SPE) generally provides the cleanest extracts and thus minimizes matrix effects most effectively.[3] However, the choice of method depends on the required sensitivity, throughput, and the complexity of the matrix. For high-throughput screening, protein precipitation might be sufficient if matrix effects are manageable. For methods requiring the lowest limits of quantification, SPE is often preferred.
Q: How can I quantitatively assess the matrix effect for this compound in my assay?
A: The most common method is the post-extraction addition approach. This involves comparing the peak area of this compound in a blank matrix extract that has been spiked with the analyte (Set A) to the peak area of this compound in a neat solution prepared in the mobile phase at the same concentration (Set B). The matrix effect is calculated as: (Peak Area in Set A / Peak Area in Set B) x 100%.
Q: Can I use a related thiazide diuretic as an internal standard for this compound analysis?
A: While structurally similar compounds can sometimes be used as internal standards, it is highly recommended to use a stable isotope-labeled (deuterated or ¹³C-labeled) this compound. A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and be affected by matrix effects in the same way, leading to more accurate and precise quantification.
Q: What are the typical LC-MS/MS parameters for the analysis of thiazide diuretics like this compound?
A: Thiazide diuretics are typically analyzed using reversed-phase liquid chromatography with a C18 column. The mobile phase often consists of a mixture of water and an organic solvent (acetonitrile or methanol) with a small amount of acid (e.g., 0.1% formic acid) to promote protonation for positive ion mode electrospray ionization (ESI). However, some thiazides show better response in negative ion mode.[4] It is essential to optimize the specific MS/MS transitions (precursor ion > product ion) for this compound to ensure selectivity and sensitivity.
References
Technical Support Center: Flumethiazide Quantification Assays
Welcome to the technical support center for Flumethiazide quantification assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the bioanalysis of this compound.
Disclaimer: Specific experimental data and interference studies on this compound are limited in publicly available literature. Therefore, this guide incorporates data and methodologies from closely related thiazide diuretics, such as Bendrothis compound and Hydrochlorothiazide, as a proxy. Users should validate these recommendations for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for this compound quantification?
A1: The most common analytical techniques for the quantification of this compound and other thiazide diuretics in biological matrices are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3] LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially for complex biological samples.[4]
Q2: What are potential sources of interference in this compound quantification assays?
A2: Interferences in this compound assays can be categorized as endogenous or exogenous.[5][6][7]
-
Endogenous Interferences: These originate from substances naturally present in the biological sample, such as metabolites of this compound, lipids, proteins, and other cellular components.[7][8][9] For instance, metabolites of the structurally similar Bendrothis compound have been identified and could potentially interfere with the parent drug's quantification if not chromatographically resolved.[8]
-
Exogenous Interferences: These are introduced from external sources and can include co-administered drugs, their metabolites, or components from sample collection tubes and processing steps.[5][6][10]
Q3: How can I minimize matrix effects in my LC-MS/MS assay for this compound?
A3: Matrix effects, which are the alteration of ionization efficiency by co-eluting substances, are a common challenge in LC-MS/MS bioanalysis.[2] To minimize matrix effects, consider the following strategies:
-
Effective Sample Preparation: Employ robust sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a significant portion of the interfering matrix components.[2][11]
-
Chromatographic Separation: Optimize the chromatographic method to separate this compound from matrix components. This can be achieved by adjusting the mobile phase composition, gradient, and column chemistry.
-
Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte.[2]
Troubleshooting Guides
HPLC-UV Assays
Problem: Poor peak shape (tailing or fronting) for the this compound peak.
This is a common issue in the HPLC analysis of thiazide diuretics.[12]
Troubleshooting Workflow for HPLC Peak Shape Issues
Caption: A step-by-step guide to troubleshooting HPLC peak shape problems.
| Possible Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | Thiazide diuretics can interact with residual silanol groups on silica-based columns, leading to peak tailing.[12] Solution: Adjust the mobile phase pH to be 2-3 units below the pKa of this compound to ensure it is in a single ionic form. Using an end-capped column can also minimize these interactions.[12] |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting. Solution: Dilute the sample and re-inject. |
| Inappropriate Sample Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Solution: Whenever possible, dissolve the sample in the mobile phase. |
| Column Degradation | Over time, column performance degrades, leading to poor peak shapes. Solution: Replace the column with a new one of the same type. |
Problem: Drifting baseline or ghost peaks.
| Possible Cause | Recommended Solution |
| Contaminated Mobile Phase | Impurities in the mobile phase can accumulate on the column and elute as ghost peaks, especially during gradient elution.[13] Solution: Use high-purity solvents and freshly prepared mobile phases. Filter all mobile phases before use. |
| Carryover from Previous Injection | Residual sample from a previous injection can elute in a subsequent run. Solution: Implement a robust needle and injection port washing procedure between injections. |
| Column Not Equilibrated | Insufficient equilibration time between runs can cause a drifting baseline. Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
LC-MS/MS Assays
Problem: Inconsistent results and poor reproducibility.
Troubleshooting Workflow for LC-MS/MS Reproducibility
Caption: A logical workflow for troubleshooting reproducibility issues in LC-MS/MS assays.
| Possible Cause | Recommended Solution |
| Variable Matrix Effects | Ion suppression or enhancement due to co-eluting matrix components can vary between samples, leading to poor reproducibility.[2] Solution: Perform a post-column infusion study to identify regions of ion suppression. Adjust chromatography to move the analyte peak away from these regions. A more effective sample cleanup will also mitigate this. |
| Analyte Instability | This compound may be unstable in the biological matrix or during sample processing. Solution: Conduct stability studies at various conditions (freeze-thaw, bench-top, long-term storage) to assess analyte stability. If instability is observed, adjust sample handling and storage conditions accordingly (e.g., lower temperature, addition of stabilizers). |
| Inconsistent Sample Preparation | Variability in the sample preparation process (e.g., extraction recovery) can lead to inconsistent results. Solution: Automate the sample preparation process if possible. Ensure consistent timing and technique for manual procedures. |
Experimental Protocols
Representative HPLC-UV Method for Thiazide Diuretics
This protocol is adapted from methods developed for other thiazide diuretics and should be optimized for this compound.[12][14]
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile and 25 mM Potassium Phosphate buffer (pH 3.0) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 272 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
Sample Preparation (Plasma):
-
To 500 µL of plasma, add an internal standard.
-
Perform protein precipitation by adding 1 mL of acetonitrile, vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject into the HPLC system.
Representative LC-MS/MS Method for Thiazide Diuretics
This protocol is based on methods for the bioanalysis of thiazide diuretics in plasma.[2][3][15]
| Parameter | Condition |
| Column | C18, 3.5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MRM Transitions | To be determined by infusing a standard solution of this compound and its internal standard. |
Sample Preparation (Plasma - Solid Phase Extraction):
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 500 µL of plasma (pre-treated with an internal standard) onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 200 µL of the initial mobile phase.
Potential Interferences: Metabolites
While specific metabolites of this compound are not well-documented in the available literature, studies on the structurally similar Bendrothis compound have identified several metabolites that could potentially interfere with quantification if not chromatographically resolved.[8]
| Compound | Potential Interference |
| Hydrothis compound | A potential metabolite of Bendrothis compound, it is also a thiazide diuretic and may have similar chromatographic behavior.[8] |
| 3-4 Deshydrothis compound | Another identified metabolite of Bendrothis compound.[8] |
| 4-aminotrifluoromethylbenzendisulfonamide | A metabolite of Bendrothis compound resulting from the cleavage of the thiazide ring.[8] |
It is crucial to perform metabolite identification studies for this compound to understand potential interferences in its specific assays.
References
- 1. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 5. Interference testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interference with clinical laboratory analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interference Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dshs-koeln.de [dshs-koeln.de]
- 9. researchgate.net [researchgate.net]
- 10. beaumont.ie [beaumont.ie]
- 11. api.pageplace.de [api.pageplace.de]
- 12. benchchem.com [benchchem.com]
- 13. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Flumethiazide Recovery from Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of Flumethiazide from plasma samples. The following information is based on established methods for this compound and structurally similar thiazide diuretics.
Note: Specific recovery percentages and optimal conditions can vary based on the laboratory, instrumentation, and the specific plasma matrix. The provided protocols, adapted from methods for closely related thiazide diuretics, may require optimization for your specific application.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from plasma?
A1: The three most common techniques for extracting this compound and other thiazide diuretics from plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on the required sample cleanliness, desired recovery, sample throughput, and available equipment.
Q2: What are the key physicochemical properties of this compound to consider during method development?
A2: Understanding the physicochemical properties of this compound is crucial for optimizing its extraction.
| Property | Value | Implication for Extraction |
| pKa | ~8.9 | This compound is a weak acid. Adjusting the sample pH to be at least 2 units below the pKa (i.e., pH < 6.9) will ensure it is in its neutral, more organic-soluble form, which is ideal for LLE and reversed-phase SPE. |
| logP | ~0.4 | The logP value indicates its relative hydrophobicity. A positive logP suggests that it will partition into organic solvents, making LLE a viable technique. |
| Plasma Protein Binding | High (e.g., Bendrothis compound is 96% bound) | High protein binding can significantly reduce recovery. The extraction method must efficiently disrupt this binding. This is often achieved by adding an organic solvent (in PPT and LLE) or an acidic solution. |
Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
A3: Matrix effects, such as ion suppression or enhancement, are common in bioanalysis and can affect the accuracy and precision of your results.[1] To minimize these effects:
-
Choose a more selective sample preparation method: SPE generally provides the cleanest extracts, followed by LLE, and then PPT.
-
Optimize chromatography: Ensure chromatographic separation of this compound from co-eluting matrix components.
-
Use a stable isotope-labeled internal standard: This is the most effective way to compensate for matrix effects.
-
Dilute the sample: If sensitivity allows, diluting the final extract can reduce the concentration of interfering matrix components.
Troubleshooting Guides
Low Recovery of this compound
Problem: You are experiencing lower than expected recovery of this compound from your plasma samples.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inefficient Protein Binding Disruption | This compound is highly protein-bound. Ensure your method effectively disrupts this interaction. For PPT and LLE, ensure a sufficient volume of organic solvent is used. For SPE, pre-treating the plasma with an acid like phosphoric acid can help.[2] |
| Suboptimal pH | The pH of the sample is critical for efficient extraction. For LLE and SPE, ensure the pH of the plasma sample is adjusted to at least 2 units below the pKa of this compound (~pH < 6.9) to keep the analyte in its neutral form. |
| Incorrect LLE Solvent | The choice of organic solvent in LLE is crucial. For thiazide diuretics, ethyl acetate is a commonly used and effective solvent.[3] Consider testing other solvents like diethyl ether or a mixture of solvents. |
| Inefficient SPE Elution | The elution solvent in SPE may not be strong enough to desorb this compound from the sorbent. Ensure the elution solvent is sufficiently strong. For reversed-phase SPE, a high percentage of organic solvent (e.g., methanol or acetonitrile), sometimes with the addition of a small amount of ammonia to ensure the analyte is in its ionized state, can improve elution. |
| Analyte Instability | This compound may be degrading during the extraction process. Ensure samples are processed promptly and stored at appropriate temperatures. Avoid prolonged exposure to harsh pH conditions or high temperatures. |
High Variability in Results
Problem: You are observing inconsistent and variable results between replicate samples.
| Potential Cause | Troubleshooting Steps |
| Incomplete Protein Precipitation | If using PPT, ensure thorough mixing of the plasma and precipitating solvent. Allow sufficient incubation time for complete precipitation. Incomplete precipitation can lead to inconsistent results and instrument contamination. |
| Emulsion Formation in LLE | Emulsions can form at the interface of the aqueous and organic layers during LLE, leading to poor and variable recovery. To break emulsions, try centrifugation at a higher speed, adding salt to the aqueous phase, or using a different extraction solvent. |
| Inconsistent SPE Flow Rate | Maintaining a consistent and slow flow rate during sample loading in SPE is crucial for reproducible binding of the analyte to the sorbent. |
| Pipetting Errors | Ensure accurate and precise pipetting of plasma, internal standards, and solvents, especially when working with small volumes. |
Quantitative Data Summary
The following tables summarize recovery data for this compound and related thiazide diuretics using different extraction methods.
Table 1: Recovery Data for Thiazide Diuretics
| Compound | Extraction Method | Solvent/Sorbent | Recovery (%) | Reference |
| Bendrothis compound | Liquid-Liquid Extraction | Ethyl Acetate | 63.1 - 74.0 | [3] |
| Hydrochlorothiazide | Solid-Phase Extraction | HLB Cartridge | 94.0 - 100.28 | [4] |
| General Drug Cocktail | Protein Precipitation | Acetonitrile | > 80 | [5][6] |
| Phenothiazines | Solid-Phase Extraction | Cyanopropyl Cartridges | > 91.0 | [7] |
| Fexofenadine | Protein Precipitation | Methanol | > 90 | [2] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This method is rapid and simple, making it suitable for high-throughput applications. However, it may result in less clean extracts compared to LLE and SPE.
-
Sample Preparation: Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Internal Standard Addition: Add the internal standard solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma).[8]
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase for analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE offers a good balance between sample cleanliness and ease of use.
-
Sample Preparation: To 500 µL of plasma in a centrifuge tube, add the internal standard.
-
pH Adjustment: Add 50 µL of 1M HCl to acidify the sample.
-
Extraction: Add 2 mL of ethyl acetate.
-
Mixing: Vortex for 2 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of mobile phase for injection.
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides the cleanest samples and is ideal for sensitive analytical methods, though it is the most complex of the three methods. A mixed-mode or reversed-phase sorbent is typically used for thiazide diuretics.
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Pre-treatment: Dilute 500 µL of plasma with 500 µL of 2% phosphoric acid and vortex.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum or with nitrogen for 5 minutes.
-
Elution: Elute this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of mobile phase for analysis.
Visualizations
Caption: Protein Precipitation (PPT) Workflow.
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Caption: Solid-Phase Extraction (SPE) Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. agilent.com [agilent.com]
- 2. actapharmsci.com [actapharmsci.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of selected phenothiazines in human plasma by solid-phase extraction and liquid chromatography with coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Chromatographic Separation of Flumethiazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the chromatographic separation of Flumethiazide.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue observed during the HPLC separation of this compound?
A common issue encountered is poor peak shape, specifically peak tailing. This is often attributed to the acidic nature of the this compound molecule and its potential for secondary interactions with the stationary phase.
Q2: Why is the mobile phase pH crucial for the analysis of this compound?
The pH of the mobile phase is a critical parameter as it directly influences the ionization state of this compound.[1][2][3] By controlling the pH, you can suppress the ionization of the molecule, which in turn minimizes undesirable interactions with the stationary phase, leading to improved peak symmetry and stable retention times.[2] For thiazide diuretics, a mobile phase pH in the acidic range, typically between 2 and 4, is often recommended to ensure the compound is in its non-ionized form.[4]
Q3: What are the recommended starting conditions for developing an HPLC method for this compound?
A good starting point for a reversed-phase HPLC method for this compound and related thiazide diuretics would be:
-
Column: A C18 or Phenyl column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) at a pH between 3.0 and 4.0 and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at approximately 270-275 nm.
Troubleshooting Guide: Adjusting Mobile Phase for Better Separation
This guide provides solutions to common problems encountered during the chromatographic analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My this compound peak is showing significant tailing. How can I improve its shape?
-
Answer: Peak tailing for acidic compounds like this compound is often due to secondary interactions with residual silanols on the silica-based stationary phase.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the aqueous portion of your mobile phase to a range of 2.5-3.5 can suppress the ionization of this compound, reducing its interaction with the stationary phase and thereby improving peak symmetry.[2]
-
Solution 2: Add a Mobile Phase Modifier: The addition of a small amount of a competitive base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol groups on the column, leading to a more symmetrical peak.
-
Solution 3: Change the Organic Solvent: Switching between acetonitrile and methanol can alter selectivity and sometimes improve peak shape due to different solvent-analyte and solvent-stationary phase interactions.[5][6]
-
Problem 2: Inadequate Resolution Between this compound and Impurities/Degradants
-
Question: I am not getting baseline separation between my this compound peak and a closely eluting impurity. What mobile phase adjustments can I make?
-
Answer: Achieving adequate resolution is key for accurate quantification.
-
Solution 1: Optimize the Organic Solvent Percentage: A systematic change in the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase is the first step. Decreasing the organic solvent concentration will generally increase the retention time of all components, which may lead to better separation.
-
Solution 2: Change the Organic Solvent Type: Acetonitrile and methanol offer different selectivities.[5][6] If you are using acetonitrile, try replacing it with methanol or using a mixture of both. This can change the elution order and improve the resolution between closely eluting peaks.
-
Solution 3: Adjust the Mobile Phase pH: A change in pH can alter the retention times of ionizable impurities differently than that of this compound, thus improving resolution.[3] Experiment with small pH adjustments within the optimal range (e.g., pH 2.5 to 4.0).
-
Problem 3: Unstable or Drifting Retention Times
-
Question: The retention time of my this compound peak is not consistent between injections. What could be the cause?
-
Answer: Fluctuating retention times can compromise the reliability of your method.
-
Solution 1: Ensure Proper Mobile Phase Buffering: An unbuffered or inadequately buffered mobile phase can lead to pH shifts, causing retention time variability.[4] Use a buffer with a pKa close to the desired pH and at a sufficient concentration (typically 10-25 mM).
-
Solution 2: Proper Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. Insufficient equilibration can lead to a drifting baseline and shifting retention times.
-
Solution 3: Check for Mobile Phase Composition Errors: Inaccurate mixing of the mobile phase components can lead to inconsistent results. Ensure accurate measurements and proper mixing.
-
Data Presentation: Effect of Mobile Phase Modifications on this compound Separation
The following table summarizes the expected qualitative effects of mobile phase adjustments on key chromatographic parameters for this compound, based on general chromatographic principles and data from related thiazide diuretics.
| Mobile Phase Parameter | Adjustment | Expected Effect on Retention Time (k') | Expected Effect on Peak Asymmetry (Tailing Factor) | Expected Effect on Resolution (Rs) |
| Organic Solvent % | Decrease | Increase | May Improve or Worsen | May Increase |
| Increase | Decrease | May Improve or Worsen | May Decrease | |
| Aqueous Phase pH | Decrease (towards 2.5) | Increase (due to ion suppression) | Improve (Decrease) | May Change |
| Increase (towards 4.0) | Decrease | May Worsen (Increase) | May Change | |
| Organic Solvent Type | Acetonitrile to Methanol | May Increase or Decrease | May Improve or Worsen | Will likely change |
| Buffer Concentration | Increase | Generally Minor Effect | May Improve | Generally Minor Effect |
Experimental Protocol: Mobile Phase Optimization for this compound
This protocol outlines a systematic approach to optimizing the mobile phase for the separation of this compound from its potential impurities.
1. Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 70% A / 30% B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 272 nm
-
Injection Volume: 10 µL
-
Sample: this compound standard and a stressed sample (e.g., acid-degraded) to observe impurities.
2. Optimization of Organic Solvent Concentration:
-
Perform a series of isocratic runs by varying the percentage of acetonitrile from 25% to 40% in 5% increments.
-
Analyze the chromatograms for retention time, peak shape, and resolution between this compound and any observed impurities.
-
Select the organic solvent percentage that provides the best balance of analysis time and resolution.
3. Optimization of Mobile Phase pH:
-
Using the optimal organic solvent percentage determined in the previous step, prepare mobile phase A with different pH values (e.g., 2.5, 3.0, 3.5, and 4.0).
-
Perform isocratic runs with each mobile phase.
-
Evaluate the effect of pH on peak shape (tailing factor) and retention time. Select the pH that results in the most symmetrical peak and stable retention.
4. Evaluation of Organic Solvent Type:
-
If resolution is still not optimal, replace acetonitrile with methanol at the same percentage and re-evaluate the separation.
-
You can also test mixtures of acetonitrile and methanol (e.g., 50:50) as the organic modifier.
-
Compare the selectivity and resolution obtained with each solvent system to choose the most suitable one.
5. Final Method Verification:
-
Once the optimal mobile phase composition is determined, verify the method's robustness by making small, deliberate changes to the optimized parameters (e.g., pH ± 0.1 unit, organic solvent % ± 1%).
-
The method is considered robust if these small changes do not significantly impact the separation.
Visualization of Troubleshooting Workflow
The following diagram illustrates the logical workflow for troubleshooting mobile phase adjustments for this compound separation.
Caption: Troubleshooting workflow for this compound HPLC mobile phase optimization.
References
- 1. moravek.com [moravek.com]
- 2. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. Acetonitrile vs Methanol in Reverse Phase Chromatography [masontechnology.ie]
- 6. phenomenex.com [phenomenex.com]
Minimizing adduct formation in Flumethiazide mass spectrometry
Welcome to the technical support center for Flumethiazide mass spectrometry analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize adduct formation and achieve high-quality mass spectra.
Frequently Asked Questions (FAQs)
Q1: What are the most common adducts observed with this compound in electrospray ionization mass spectrometry (ESI-MS)?
In ESI-MS, this compound, like many small molecules, is susceptible to forming adducts. The most commonly observed adducts in positive ion mode are with sodium ([M+Na]⁺) and potassium ([M+K]⁺). In the presence of ammonium salts in the mobile phase, the ammonium adduct ([M+NH₄]⁺) can also be formed. In negative ion mode, the deprotonated molecule ([M-H]⁻) is typically the ion of interest.
Q2: Why is it important to minimize adduct formation in Flumeth.iazide analysis?
Minimizing adduct formation is crucial for several reasons:
-
Improved Sensitivity: When the analyte signal is distributed among multiple adducts, the intensity of the primary ion of interest (e.g., [M+H]⁺ or [M-H]⁻) is reduced, leading to lower sensitivity and higher limits of detection.
-
Simplified Spectra: A clean mass spectrum with a single dominant ion for the analyte simplifies data interpretation and quantification.
-
Enhanced Quantitative Accuracy: Fluctuations in the relative abundance of different adducts between samples and standards can lead to inaccurate and irreproducible quantification.
Q3: What is the general strategy to control adduct formation?
The primary strategy involves optimizing the mobile phase composition to favor the formation of a single, desired ion. This is typically achieved by adding volatile acids or buffers. Additionally, minimizing sources of metal ion contamination throughout the experimental workflow is essential.
Troubleshooting Guide
This guide addresses specific issues related to adduct formation during this compound mass spectrometry.
Issue 1: High abundance of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts in positive ion mode.
Cause: Contamination of the LC-MS system, solvents, or samples with sodium and potassium salts. Glassware is a common source of sodium ions.
Solutions:
-
Mobile Phase Modification:
-
Add a Volatile Acid: Introduce a small amount of formic acid (typically 0.1%) or acetic acid to the mobile phase. The excess protons will promote the formation of the protonated molecule ([M+H]⁺) and suppress metal adduct formation.
-
Add Ammonium Acetate: Adding a low concentration of ammonium acetate (e.g., 1-10 mM) can help to suppress sodium adducts by competitively forming the ammonium adduct ([M+NH₄]⁺).[1]
-
-
Solvent and Sample Preparation:
-
Use high-purity, LC-MS grade solvents (e.g., acetonitrile and water) to minimize metal ion contamination.
-
Whenever possible, use plastic (e.g., polypropylene) vials and containers instead of glass to avoid leaching of sodium ions.[2]
-
-
System Maintenance:
-
Thoroughly flush the LC system with a mobile phase containing a chelating agent (e.g., EDTA) at a low concentration, followed by a flush with high-purity solvent, to remove metal ion contamination from the tubing and autosampler. Ensure the chelating agent is completely removed before analysis.
-
Issue 2: Inconsistent adduct ratios between samples.
Cause: Variable levels of salt contamination in different sample matrices or inconsistent mobile phase preparation.
Solutions:
-
Consistent Sample Preparation: Ensure that all samples and standards are prepared using the same procedure and with solvents from the same batch.
-
Matrix Effect Mitigation: For complex matrices, employ a robust sample preparation technique such as solid-phase extraction (SPE) to remove interfering salts and other matrix components.
-
Intentional Adduct Formation: In cases where suppressing all adducts is challenging, consider adding a high concentration of a specific salt (e.g., sodium acetate) to the mobile phase to drive the formation of a single, stable adduct (e.g., [M+Na]⁺). This can consolidate the signal into one form, improving quantitative reproducibility.
Issue 3: Poor ionization of this compound and low signal intensity.
Cause: Suboptimal mobile phase pH or inappropriate ionization mode. Thiazide diuretics are often analyzed in negative ion mode.
Solutions:
-
Optimize Ionization Mode: Thiazide diuretics, including this compound, often exhibit better sensitivity in negative ion mode ESI, detecting the deprotonated molecule ([M-H]⁻). It is recommended to test both positive and negative ion modes during method development.
-
Adjust Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization efficiency of this compound. For negative ion mode, a slightly basic mobile phase (e.g., using ammonium acetate or a low concentration of ammonium hydroxide) can enhance deprotonation. For positive ion mode, an acidic mobile phase (e.g., with formic acid) is preferred.
Data Presentation
Table 1: Effect of Mobile Phase Additives on Adduct Formation in this compound Mass Spectrometry
| Mobile Phase Additive | Expected Primary Ion | Effect on [M+Na]⁺ and [M+K]⁺ Adducts | Recommended Concentration |
| None | [M+H]⁺, [M+Na]⁺, [M+K]⁺ | High and variable | N/A |
| Formic Acid | [M+H]⁺ | Significant Reduction | 0.1% |
| Acetic Acid | [M+H]⁺ | Reduction | 0.1% |
| Ammonium Acetate | [M+NH₄]⁺ or [M-H]⁻ | Reduction | 1-10 mM |
| Ammonium Formate | [M+NH₄]⁺ or [M-H]⁻ | Reduction | 1-10 mM |
Experimental Protocols
Key Experiment: Minimizing Sodium Adducts in this compound LC-MS Analysis
Objective: To systematically evaluate the effect of mobile phase additives on the reduction of sodium adducts and the enhancement of the desired analyte ion for this compound.
Methodology:
-
Standard Preparation: Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
LC-MS System:
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with the specified additive.
-
Mobile Phase B: Acetonitrile with the specified additive.
-
Gradient: A suitable gradient to elute this compound (e.g., 10-90% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
-
Experimental Conditions (to be tested sequentially):
-
Condition A (Control): No mobile phase additive.
-
Condition B (Acidic Modifier): 0.1% formic acid in both mobile phases A and B.
-
Condition C (Buffer): 5 mM ammonium acetate in mobile phase A.
-
-
Data Acquisition:
-
Acquire data in both positive and negative ion full scan mode to observe the mass-to-charge ratio (m/z) of this compound and its adducts.
-
Monitor for the following ions (this compound MW = 329.28 g/mol ):
-
[M+H]⁺: m/z 330.0
-
[M+Na]⁺: m/z 352.0
-
[M+K]⁺: m/z 368.0
-
[M+NH₄]⁺: m/z 347.0
-
[M-H]⁻: m/z 328.0
-
-
-
Data Analysis:
-
For each condition, determine the peak area of each of the monitored ions.
-
Calculate the percentage of the total ion current for each adduct to quantify the effectiveness of the mobile phase modifier in reducing sodium adducts and enhancing the desired ion.
-
Visualizations
Caption: Workflow for minimizing adduct formation in this compound LC-MS analysis.
Caption: Factors influencing adduct formation and corresponding mitigation strategies.
References
Technical Support Center: Stability Testing of Flumethiazide and Related Thiazide Diuretics
Disclaimer: This technical support guide provides information on the stability testing of Flumethiazide. Due to limited publicly available data specifically for this compound, this guide leverages established knowledge and data from structurally similar and commonly studied thiazide diuretics, such as Hydrochlorothiazide (HCT), Bendrothis compound (BFMT), and Chlorothiazide (CLT). The principles and methodologies described are generally applicable to this class of compounds. Researchers are advised to perform compound-specific validation for all methods.
General Product Information
This compound is a thiazide diuretic used in the management of hypertension and edema. Like other thiazide diuretics, its chemical structure is susceptible to degradation under various environmental conditions, which can impact its safety and efficacy. Understanding the stability profile of this compound is therefore critical during drug development, formulation, and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for thiazide diuretics like this compound?
A1: The most common degradation pathway for thiazide diuretics is hydrolysis.[1][2][3] This typically involves the cleavage of the thiadiazine ring, leading to the formation of a primary sulfonamide and a secondary sulfonamide degradation product, often an aminobenzenedisulfonamide derivative.[1][2] Photodegradation is another significant pathway, where exposure to light, particularly UV light, can cause chemical changes.[3][4][5] Thermal degradation can also occur at elevated temperatures.[6][7][8]
Q2: Which environmental factors have the most significant impact on the stability of this compound?
A2: The stability of thiazide diuretics is primarily influenced by pH, temperature, and light.[1][3]
-
pH: Thiazides are generally more stable in acidic conditions and degrade faster at higher (alkaline) pH values.[1]
-
Temperature: Increased temperature accelerates the rate of degradation, particularly hydrolysis.[1][6][7]
-
Light: Exposure to UV and daylight can lead to photodegradation.[3][4]
Q3: What are the expected degradation products of this compound?
A3: Based on the degradation of other chlorinated thiazides, the primary hydrolysis product of this compound is expected to be 4-amino-6-(trifluoromethyl)benzene-1,3-disulfonamide. It is crucial to monitor for this and other potential degradation products during stability studies.
Q4: What analytical techniques are suitable for stability testing of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended technique for the analysis of thiazide diuretics and their degradation products.[2][7] A stability-indicating HPLC method should be developed and validated to separate the parent drug from all potential degradation products.[7] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification and characterization of unknown degradation products.[9]
Q5: What are the typical storage conditions recommended for this compound?
A5: Based on the stability profile of related compounds, this compound should be stored in well-closed containers, protected from light, and at controlled room temperature (e.g., 20-25°C).[10] Specific storage conditions should be determined based on the results of long-term and accelerated stability studies.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in the chromatogram of a stability sample. | Formation of new degradation products. | - Use a photodiode array (PDA) detector to check for peak purity. - Employ LC-MS to identify the mass of the unknown peak and elucidate its structure. - Re-evaluate the stress conditions to understand the formation of the new impurity. |
| Loss of mass balance in the assay. | - Co-elution of the parent drug and a degradation product. - Formation of non-UV active or volatile degradation products. - Adsorption of the drug or degradants onto the container surface. | - Optimize the chromatographic method to improve resolution. - Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with UV. - Check for recovery from the container closure system. |
| Inconsistent degradation rates between batches. | - Differences in impurity profiles of the starting material. - Variations in the formulation or manufacturing process. - Inconsistent stress conditions. | - Analyze the impurity profile of different batches of the active pharmaceutical ingredient (API). - Review the manufacturing process for any deviations. - Ensure precise control and monitoring of stress conditions (temperature, humidity, light intensity). |
| Rapid degradation under accelerated conditions (e.g., 40°C/75% RH). | The drug substance or product is inherently unstable under these conditions. | - Conduct studies at intermediate conditions (e.g., 30°C/65% RH) as per ICH guidelines.[11] - Consider reformulation with protective excipients or alternative packaging. |
Data Presentation
Table 1: Summary of Forced Degradation Studies on Thiazide Diuretics (Illustrative Data)
| Stress Condition | Reagent/Condition | Duration | Expected Degradation of Thiazide Diuretics | Primary Degradation Product |
| Acidic Hydrolysis | 0.1 M HCl | 24 - 72 hours | Low to Moderate | Hydrolysis Product |
| Alkaline Hydrolysis | 0.1 M NaOH | 4 - 24 hours | High | Hydrolysis Product |
| Oxidative Degradation | 3-30% H₂O₂ | 24 - 48 hours | Moderate to High | Oxidized Products |
| Thermal Degradation | 60 - 80°C | 24 - 72 hours | Moderate | Thermal Degradants |
| Photodegradation | ICH Option 1 or 2 | As per ICH Q1B | Moderate to High | Photodegradants |
Note: The extent of degradation is highly dependent on the specific thiazide diuretic and the exact experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) of this compound
1. Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
2. Materials:
- This compound reference standard
- Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
- HPLC grade acetonitrile, methanol, and water
- Phosphate buffer
3. Procedure:
- Acidic Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
- Alkaline Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 8 hours.
- Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.
- Thermal Degradation: Expose solid this compound powder to 80°C in a dry-heat oven for 48 hours.
- Photostability: Expose a solution of this compound and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
4. Sample Analysis:
- At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration with mobile phase.
- Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
1. Objective: To develop and validate a chromatographic method capable of separating this compound from its degradation products.
2. Chromatographic Conditions (Typical for Thiazides):
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase: A gradient mixture of phosphate buffer (pH 3.0) and acetonitrile.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 272 nm
- Injection Volume: 10 µL
- Column Temperature: 30°C
3. Method Validation:
- Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
- Specificity should be confirmed by analyzing stressed samples to ensure that the peaks of degradation products are well-resolved from the main drug peak.
Mandatory Visualization
Caption: Hydrolysis degradation pathway of this compound.
Caption: Experimental workflow for this compound stability testing.
Caption: Troubleshooting decision tree for unexpected peaks.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. researchgate.net [researchgate.net]
- 3. Stability of selected chlorinated thiazide diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Increased phototoxicity of hydrochlorothiazide by photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies for Telmisartan and Hydrochlorothiazide - ProQuest [proquest.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medicines.org.uk [medicines.org.uk]
- 11. ema.europa.eu [ema.europa.eu]
Validation & Comparative
Flumethiazide vs. Hydrochlorothiazide: A Comparative Efficacy Analysis
A comprehensive review of the available clinical data on the diuretic and antihypertensive effects of flumethiazide and hydrochlorothiazide, intended for researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of this compound and hydrochlorothiazide, two prominent thiazide diuretics. While direct, modern, head-to-head clinical trials with extensive quantitative data are limited, this report synthesizes available information from comparative studies with related thiazide diuretics to offer a comprehensive overview of their efficacy, mechanisms of action, and experimental evaluation.
Executive Summary
Hydrochlorothiazide is a widely studied and prescribed thiazide diuretic with a well-established efficacy and safety profile. This compound, another member of the thiazide class, has been studied to a lesser extent, with much of the comparative data dating back several decades. Both drugs share a common mechanism of action, primarily the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water.
Available data suggests that, in general, the diuretic and antihypertensive effects of thiazides are dose-dependent. Meta-analyses of studies involving hydrochlorothiazide and other thiazides, such as bendrothis compound and chlorthalidone, indicate a clear dose-response relationship for blood pressure reduction and electrolyte changes. While direct comparative potency data for this compound against hydrochlorothiazide is scarce, older studies comparing this compound to chlorothiazide (a closely related compound to hydrochlorothiazide) can provide some insight.
Data Presentation
The following tables summarize quantitative data from studies involving hydrochlorothiazide and related thiazide diuretics to provide a comparative context for their efficacy.
Table 1: Comparative Potency of Thiazide Diuretics in Blood Pressure Reduction
| Diuretic | Estimated Dose for 10 mmHg Systolic BP Reduction |
| Bendrothis compound | 1.4 mg |
| Chlorthalidone | 8.6 mg |
| Hydrochlorothiazide | 26.4 mg |
Data from a meta-analysis of dose-response relationships.[1][2]
Table 2: Effect of Thiazide Diuretics on Serum Electrolytes
| Diuretic | Estimated Dose to Reduce Serum Potassium by 0.4 mmol/L |
| Bendrothis compound | 4.2 mg |
| Chlorthalidone | 11.9 mg |
| Hydrochlorothiazide | 40.5 mg |
Data from a meta-analysis of dose-response relationships.[2]
Experimental Protocols
The following outlines a general experimental protocol for assessing and comparing the efficacy of diuretic agents like this compound and hydrochlorothiazide in a clinical trial setting.
Objective: To compare the diuretic, natriuretic, and kaliuretic effects of this compound and hydrochlorothiazide in healthy volunteers or patients with hypertension.
Study Design: A randomized, double-blind, crossover study is often employed. This design allows each participant to serve as their own control, reducing inter-individual variability. A washout period between treatment phases is crucial to minimize carry-over effects.
Participant Selection:
-
Inclusion Criteria: Healthy adult volunteers or patients with mild to moderate essential hypertension. Age and gender matching across groups is important.
-
Exclusion Criteria: History of renal or hepatic impairment, cardiovascular disease (other than hypertension in patient cohorts), electrolyte abnormalities, or hypersensitivity to sulfonamides.
Methodology:
-
Baseline Phase: Participants undergo a washout period of all medications. Baseline measurements of blood pressure, heart rate, body weight, and 24-hour urine collection for volume, sodium, potassium, and creatinine are recorded.
-
Treatment Phase: Participants are randomly assigned to receive either this compound or hydrochlorothiazide at a specified dose.
-
Data Collection:
-
Urine Collection: Timed urine samples are collected (e.g., at 2, 4, 6, 8, 12, and 24 hours post-dose) to measure urine volume and electrolyte concentrations (sodium, potassium, chloride).
-
Blood Sampling: Blood samples are drawn at regular intervals to determine plasma concentrations of the drugs and their metabolites, as well as serum electrolyte levels.
-
Hemodynamic Monitoring: Blood pressure and heart rate are monitored at regular intervals.
-
-
Crossover: After a washout period, participants switch to the other treatment arm.
-
Data Analysis: The primary endpoints are typically the total 24-hour urinary excretion of sodium (natriuresis) and the total 24-hour urine volume (diuresis). Secondary endpoints may include changes in blood pressure, serum potassium levels, and the pharmacokinetic parameters of each drug. Statistical analysis is performed to compare the effects of the two drugs.
Mandatory Visualization
Caption: Mechanism of action of thiazide diuretics in the distal convoluted tubule.
References
Validating an LC-MS/MS Method for Flumethiazide: A Guide to FDA Compliance and Performance Comparison
For researchers, scientists, and drug development professionals, establishing a robust and reliable analytical method is paramount for regulatory submission and ensuring data integrity. This guide provides a comprehensive framework for validating a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Flumethiazide in a biological matrix, adhering to the U.S. Food and Drug Administration (FDA) guidelines. Furthermore, it offers a comparative analysis of this methodology against other analytical approaches for thiazide diuretics.
This compound, a thiazide diuretic, requires sensitive and selective quantification in biological samples for pharmacokinetic, bioequivalence, and toxicokinetic studies. LC-MS/MS has emerged as the gold standard for such bioanalytical applications due to its high sensitivity, specificity, and throughput. This guide outlines the essential validation parameters as stipulated by the FDA's "Bioanalytical Method Validation Guidance for Industry" and provides a hypothetical, yet representative, experimental protocol for this compound.[1][2]
Experimental Workflow for LC-MS/MS Method Validation
The validation of a bioanalytical method is a comprehensive process that ensures the reliability and reproducibility of the analytical data. The following diagram illustrates the typical workflow for validating an LC-MS/MS method for this compound analysis.
References
Cross-Validation of Flumethiazide Analytical Methods: A Comparative Guide for Inter-Laboratory Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical methods for the quantification of Flumethiazide in pharmaceutical formulations, presented in the context of a cross-validation study between two hypothetical laboratories. The objective is to offer a framework for assessing the equivalency of analytical results when transferring methods or comparing data from different testing sites. The experimental data presented is a synthesis of typical performance characteristics derived from published studies on this compound and structurally related thiazide diuretics.
Introduction to Inter-Laboratory Cross-Validation
The transfer of analytical methods between laboratories is a critical step in the pharmaceutical development and manufacturing process. To ensure consistency and reliability of analytical data, a cross-validation study is performed. This study aims to demonstrate that a given analytical method, when performed by different laboratories, produces equivalent results within predefined acceptance criteria. This guide will compare a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a more sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.
Comparative Analytical Method Performance
The following tables summarize the typical performance characteristics of an HPLC-UV and an LC-MS/MS method for the analysis of this compound, as would be established during a method validation and subsequently compared in a cross-validation study between "Laboratory A" and "Laboratory B".
Table 1: Comparison of Analytical Method Parameters
| Parameter | Laboratory A (HPLC-UV) | Laboratory B (LC-MS/MS) | Acceptance Criteria for Cross-Validation |
| Instrumentation | HPLC with UV Detector | LC with Triple Quadrupole MS | - |
| Wavelength/MRM Transition | 272 nm | 378.1 > 282.1 | - |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | ≥ 0.999 | Difference in r² < 0.01 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | Mean recovery within ± 5% of each other |
| Precision (RSD%) | |||
| - Repeatability (Intra-day) | ≤ 1.5% | ≤ 1.0% | RSD of combined data ≤ 2.0% |
| - Intermediate Precision (Inter-day) | ≤ 2.0% | ≤ 1.5% | RSD of combined data ≤ 3.0% |
| Limit of Detection (LOD) | 10 ng/mL | 0.1 ng/mL | - |
| Limit of Quantification (LOQ) | 30 ng/mL | 0.5 ng/mL | - |
| Robustness | Unaffected by minor changes in pH and mobile phase composition | Unaffected by minor changes in flow rate and collision energy | Consistent results under varied conditions |
Experimental Protocols
General Cross-Validation Protocol
A cross-validation study typically involves the analysis of the same set of samples by both the originating (transferring) and the receiving laboratory. The protocol should be agreed upon by both parties before the study commences.
Workflow for Inter-Laboratory Cross-Validation:
Caption: Workflow of a typical inter-laboratory analytical method cross-validation process.
Sample Preparation for this compound Tablets
-
Sample Collection: A minimum of 20 tablets are weighed and finely powdered to ensure homogeneity.
-
Standard Solution Preparation: A stock solution of this compound reference standard is prepared in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Working standard solutions are prepared by serial dilution.
-
Sample Solution Preparation: An accurately weighed portion of the tablet powder, equivalent to a specific amount of this compound, is transferred to a volumetric flask. The drug is extracted using the same solvent as the standard, followed by sonication and dilution to the final concentration.
-
Quality Control (QC) Samples: QC samples are prepared at three concentration levels (low, medium, and high) spanning the analytical range.
HPLC-UV Method (Laboratory A)
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.02 M phosphate buffer (pH 3.5) in a ratio of 40:60 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 272 nm.
-
Column Temperature: 30 °C.
LC-MS/MS Method (Laboratory B)
-
Column: C18 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient program is used to ensure optimal separation.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transition: 378.1 > 282.1.
Data Analysis and Acceptance Criteria
The results from both laboratories are statistically compared. The acceptance criteria should be predefined in the cross-validation protocol. Key comparisons include:
-
Accuracy: The percentage recovery values should be compared.
-
Precision: The relative standard deviation (RSD) of the measurements from both laboratories is evaluated.
-
Linearity: The correlation coefficients of the calibration curves are compared.
Logical Relationship for Acceptance Criteria in Cross-Validation:
Caption: Relationship between key validation parameters and their acceptance criteria for demonstrating method equivalence.
Conclusion
A successful cross-validation study, where the results from both laboratories meet the predefined acceptance criteria, provides confidence that the analytical method is robust and transferable. This ensures the consistency and reliability of data throughout the drug product's lifecycle, regardless of the testing site. The choice between an HPLC-UV and an LC-MS/MS method will depend on the specific requirements for sensitivity and selectivity for the analysis of this compound.
A Comparative Analysis of Thiazide Diuretic Potency: A Guide for Researchers
This guide provides a comprehensive, data-driven comparison of the diuretic potency of various thiazide and thiazide-like compounds. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings from meta-analyses and preclinical studies to facilitate an objective evaluation of these critical therapeutic agents.
Executive Summary
Thiazide and thiazide-like diuretics are a cornerstone in the management of hypertension and edema. Their primary mechanism of action involves the inhibition of the sodium-chloride (Na⁺-Cl⁻) cotransporter (NCC) in the distal convoluted tubule of the nephron, leading to increased excretion of sodium and water.[1][2] While all drugs in this class share this fundamental mechanism, they exhibit notable differences in potency, duration of action, and their effects on blood pressure and serum electrolytes. This guide presents a comparative analysis of commonly prescribed thiazide compounds, supported by quantitative data and detailed experimental methodologies.
Quantitative Comparison of Diuretic Potency
The following table summarizes data from various meta-analyses, offering a head-to-head comparison of the efficacy of different thiazide and thiazide-like diuretics.
| Diuretic Compound | Class | Relative Potency (Compared to HCTZ) | Systolic BP Reduction (mmHg) | Diastolic BP Reduction (mmHg) | Effect on Serum Potassium | Half-life (hours) |
| Hydrochlorothiazide (HCTZ) | Thiazide-type | 1 | - | - | Dose-dependent decrease | ~6.5 - 9[3] |
| Chlorthalidone | Thiazide-like | 1.5 - 2.0[4][5] | -3.6 (vs. HCTZ)[1] | - | Dose-dependent decrease | ~42[3][6] |
| Indapamide | Thiazide-like | - | -5.1 (vs. HCTZ)[1] | - | Less pronounced decrease compared to HCTZ[3] | 14-18 |
| Bendroflumethiazide | Thiazide-type | ~10 | - | - | Dose-dependent decrease | 3-4 |
| Metolazone | Thiazide-like | 5-10 | - | - | Dose-dependent decrease | ~14 |
Note: Blood pressure reduction values are based on meta-analyses comparing the specified diuretic to Hydrochlorothiazide (HCTZ). A negative value indicates a greater reduction compared to HCTZ. The relative potency is an approximation based on typical therapeutic doses.
Mechanism of Action: A Deeper Look
Thiazide diuretics exert their effects by binding to and inhibiting the Na⁺-Cl⁻ cotransporter (NCC) on the apical membrane of cells in the distal convoluted tubule. This inhibition prevents the reabsorption of sodium and chloride ions, leading to an increase in their luminal concentration and subsequent osmotic water retention within the tubule, resulting in diuresis.
The long-term antihypertensive effect of thiazides is also attributed to a reduction in peripheral vascular resistance.[1] The initial diuretic-induced decrease in plasma volume leads to activation of the renin-angiotensin-aldosterone system (RAAS).[3] However, with chronic use, plasma volume and cardiac output partially recover, while the reduction in blood pressure is maintained through vasodilation.[1]
The following diagram illustrates the signaling pathway of thiazide diuretics:
Experimental Protocols
In Vivo Assessment of Diuretic Potency in Rats (Lipschitz Test)
This protocol is a standard method for screening and comparing the diuretic potency of test compounds.
1. Animals:
-
Male Wistar rats weighing 150-200g are used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard pellet diet and water.
2. Procedure:
-
Acclimatization: Animals are acclimatized to metabolic cages for at least 24 hours before the experiment.
-
Fasting: Food is withdrawn 18 hours prior to the experiment, but water is provided ad libitum.
-
Hydration: On the day of the experiment, animals are orally administered a saline solution (0.9% NaCl) at a volume of 5 mL/100g body weight to ensure a uniform state of hydration and promote diuresis.
-
Grouping and Dosing:
-
Animals are divided into groups (n=6 per group).
-
Control Group: Receives the vehicle (e.g., 0.9% saline or a suspension agent).
-
Standard Group: Receives a known diuretic (e.g., hydrochlorothiazide at a standard dose).
-
Test Groups: Receive the test thiazide compounds at various doses.
-
All substances are administered orally via gavage.
-
-
Urine Collection:
-
Immediately after dosing, rats are placed individually in metabolic cages.
-
Urine is collected at specific time intervals (e.g., every hour for the first 5 hours and then a cumulative collection at 24 hours).
-
-
Data Analysis:
-
Urine Volume: The total volume of urine excreted by each rat is measured.
-
Electrolyte Concentration: The concentrations of sodium (Na⁺) and potassium (K⁺) in the urine are determined using a flame photometer.
-
Diuretic Potency: The diuretic potency is calculated as the ratio of the mean urine volume of the test group to the mean urine volume of the control group. A similar calculation can be performed for natriuretic (Na⁺ excretion) and kaliuretic (K⁺ excretion) activity.
-
The following diagram illustrates the experimental workflow:
Conclusion
The selection of a thiazide diuretic should be guided by a thorough understanding of its relative potency, pharmacokinetic profile, and its effects on both blood pressure and electrolyte balance. Thiazide-like diuretics, such as chlorthalidone and indapamide, have demonstrated greater potency in blood pressure reduction compared to hydrochlorothiazide in several studies.[3][6] The detailed experimental protocols provided in this guide offer a standardized approach for the preclinical evaluation of novel thiazide compounds, ensuring robust and comparable data for drug development and research.
References
- 1. Differential Effect of Low Dose Thiazides on the Renin Angiotensin System in Genetically Hypertensive and Normotensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparative review on In-vivo and In-vitro screening models for diuretic agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 3. Thiazide - Wikipedia [en.wikipedia.org]
- 4. ijpp.com [ijpp.com]
- 5. Molecular mechanisms of thiazide-like diuretics-mediated inhibition of the human Na-Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In Vivo Comparative Guide: Flumethiazide and Chlorthalidone in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action
Both Flumethiazide and Chlorthalidone exert their diuretic and antihypertensive effects primarily by inhibiting the Na+/Cl- symporter in the distal convoluted tubule of the nephron. This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in increased excretion of water, sodium, and chloride. The initial reduction in blood pressure is attributed to a decrease in plasma volume and cardiac output. Over time, it is believed that a reduction in peripheral vascular resistance contributes to the sustained antihypertensive effect.
Mechanism of action of this compound and Chlorthalidone.
In Vivo Performance in Rat Models
While specific in vivo studies directly comparing this compound and Chlorthalidone in rat models are not available, several studies have investigated the effects of Chlorthalidone in hypertensive rat models.
Chlorthalidone: Summary of In Vivo Data in Rat Models
Chlorthalidone has been shown to be effective in reducing blood pressure in various rat models of hypertension, including the deoxycorticosterone acetate (DOCA)-salt and Dahl salt-sensitive rat models.
| Parameter | Rat Model | Dosage | Duration | Key Findings | Reference |
| Mean Arterial Pressure (MAP) | DOCA-salt hypertensive rats | 8 mg/day in food | 20 days | Resting MAP significantly reduced to 116 +/- 3 mmHg compared to 147 +/- 7 mmHg in untreated rats. | [1] |
| Mean Arterial Pressure (MAP) | Dahl salt-sensitive rats on a high-fat, high-salt diet | 5 mg/kg/day in drinking water | 4 weeks | Severely attenuated the development of hypertension. | [2] |
| Ventricular Hypertrophy | DOCA-salt hypertensive rats | 8 mg/animal/day in food | 20 days (preventive) & 20-40 days (therapeutic) | Reduced or prevented the development of ventricular hypertrophy. | [3] |
| Vascular Reactivity | DOCA-salt hypertensive rats | Not specified | Not specified | Reduced vascular hyperresponsiveness to norepinephrine. | [4] |
| Baroreceptor and Bezold-Jarisch Reflexes | DOCA-salt hypertensive rats | 8 mg/rat/day in food | 20 days (preventive) & 20-40 days (therapeutic) | Normalized the arterial baroreflex and Bezold-Jarisch reflex. | [5] |
This compound: In Vivo Data in Rat Models
As of the latest literature review, specific in vivo experimental data on the effects of this compound on blood pressure and diuretic activity in rat models could not be identified. Based on its classification as a thiazide diuretic, it is expected to exhibit dose-dependent diuretic and antihypertensive effects in rats, similar to other drugs in its class. However, without direct experimental evidence, a quantitative comparison with Chlorthalidone in this context is not possible.
Experimental Protocols
The following outlines a general experimental workflow for evaluating the diuretic and antihypertensive effects of compounds in rat models, based on methodologies reported in the literature.
General workflow for in vivo diuretic and antihypertensive studies in rats.
Detailed Methodologies
Hypertension Models:
-
DOCA-Salt Model: Uninephrectomized rats are implanted with a deoxycorticosterone acetate (DOCA) pellet and provided with saline drinking water to induce hypertension.
-
Dahl Salt-Sensitive (Dahl-S) Rats: These rats are genetically predisposed to developing hypertension when fed a high-salt diet.[2]
Drug Administration:
-
Drugs can be administered through various routes, including orally via gavage, mixed in the feed[1][3][5], or dissolved in drinking water[2]. The dosage and duration of treatment vary depending on the study's objectives.
Blood Pressure Measurement:
-
Continuous monitoring of blood pressure in conscious, freely moving rats can be achieved using radiotelemetry devices implanted in the aorta. This method provides accurate and continuous data without the confounding effects of anesthesia or restraint.
Diuretic Activity Assessment:
-
Rats are placed in metabolic cages that allow for the separate collection of urine and feces.
-
Urine volume is measured at specific time points after drug administration.
-
Urine electrolyte concentrations (Na+, K+, Cl-) are analyzed to determine the saluretic effect of the drug.
Conclusion
Based on the available in vivo data in rat models, Chlorthalidone is an effective antihypertensive agent that also mitigates associated cardiovascular complications like ventricular hypertrophy and vascular hyperresponsiveness. While direct comparative data for this compound in rats is lacking, its shared mechanism of action with Chlorthalidone suggests it would produce similar qualitative effects. However, the potency and efficacy of this compound relative to Chlorthalidone in a rat model can only be determined through direct comparative in vivo studies. Researchers are encouraged to conduct such studies to provide a more definitive comparison of these two diuretics.
References
- 1. Chlorthalidone reduces vascular hyperresponsiveness in DOCA-salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combined Endothelin A Blockade and Chlorthalidone Treatment in a Rat Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of chlorthalidone on ventricular hypertrophy in deoxycorticosterone acetate-salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chlorthalidone alters the vascular reactivity of DOC-salt hypertensive rats to norepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The diuretic chlorthalidone normalizes baroreceptor and Bezold-Jarisch reflexes in DOCA-salt hypertensive rats [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Diuretic Classes for the Management of Hypertension
A definitive guide for researchers and drug development professionals on the antihypertensive effects of thiazide, loop, and potassium-sparing diuretics, supported by experimental data and detailed protocols.
This guide provides a comprehensive statistical analysis of the antihypertensive effects of major diuretic classes. By summarizing quantitative data from key clinical trials, detailing experimental methodologies, and illustrating the underlying signaling pathways, this document serves as an objective resource for comparing the performance of these critical therapeutic agents.
Comparative Efficacy of Diuretic Classes
The selection of a diuretic for the treatment of hypertension is guided by its efficacy in lowering blood pressure, its side-effect profile, and patient-specific factors. The following tables summarize the comparative antihypertensive effects of different diuretics based on head-to-head clinical trials.
Thiazide and Thiazide-Like Diuretics
Thiazide diuretics are often recommended as a first-line treatment for hypertension.[1][2][3][4] Meta-analyses of head-to-head trials have demonstrated that the thiazide-like diuretics, indapamide and chlorthalidone, are more potent in lowering systolic blood pressure than hydrochlorothiazide (HCTZ) at commonly prescribed doses.[5][6]
| Comparison | Systolic Blood Pressure Reduction (vs. HCTZ) | Key Findings | Reference |
| Indapamide vs. HCTZ | -5.1 mmHg | Indapamide is more potent than HCTZ with no significant difference in adverse metabolic effects.[5][6] | Roush et al., Hypertension, 2015 |
| Chlorthalidone vs. HCTZ | -3.6 mmHg | Chlorthalidone demonstrates greater potency in lowering systolic blood pressure compared to HCTZ.[5] | Roush et al., Hypertension, 2015 |
| Chlorthalidone & Indapamide vs. HCTZ | Twice the effect on reducing Left Ventricular Mass | Chlorthalidone and indapamide were superior to HCTZ in reducing left ventricular mass.[7] | Roush et al., J Clin Hypertens, 2016 |
Loop Diuretics
While loop diuretics are generally considered less effective than thiazides for treating hypertension in patients with normal renal function, they are preferred in cases of impaired kidney function.[8][9][10]
| Comparison | Key Findings | Reference |
| Torsemide vs. Furosemide | Torsemide has a more marked and longer-lasting effect on systolic blood pressure.[11] Torsemide is more bioavailable and has a longer half-life.[12][13] | Del Rosso, J Hypertens, 1992; Marley Drug, 2023 |
Potassium-Sparing Diuretics
Potassium-sparing diuretics have weak antihypertensive effects when used alone but are valuable in combination with other diuretics to counteract potassium loss.[14][15] Mineralocorticoid receptor antagonists (MRAs) within this class are particularly effective in treating resistant hypertension.[9]
| Comparison | Diastolic Blood Pressure Reduction | Systolic Blood Pressure Reduction | Key Findings | Reference |
| Spironolactone vs. Eplerenone | Spironolactone: -12.5 mmHg; Eplerenone: -5.6 mmHg | Spironolactone: -27.0 mmHg; Eplerenone: -9.9 mmHg | In patients with primary aldosteronism, spironolactone demonstrated superior antihypertensive efficacy but with a higher risk of adverse effects.[16] | Parthasarathy et al., J Hypertens, 2011 |
| Spironolactone vs. Eplerenone | No significant difference | No significant difference | In patients with resistant hypertension, both drugs showed an equal reduction in blood pressure.[17] | Karalliedde et al., J Asian Pac Soc Cardiol, 2024 |
Mechanisms of Action: Signaling Pathways
The antihypertensive effects of diuretics are achieved through distinct molecular mechanisms that target different segments of the nephron.
Thiazide Diuretics
Thiazide and thiazide-like diuretics exert their primary effect by inhibiting the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule.[18][19][20] This action leads to decreased sodium reabsorption, resulting in diuresis and a reduction in extracellular fluid volume.[18] Chronically, they are thought to lower blood pressure by reducing total peripheral resistance, possibly through direct vasodilation.[18][21][22]
Caption: Mechanism of action of thiazide diuretics.
Loop Diuretics
Loop diuretics act on the thick ascending limb of the Loop of Henle by inhibiting the Na+-K+-2Cl- cotransporter (NKCC2).[8][23][24] This potent diuretic action results in a significant increase in sodium, chloride, and water excretion.[23][25] They also induce the production of prostaglandins, which contributes to vasodilation and increased renal blood flow.[8]
Caption: Mechanism of action of loop diuretics.
Potassium-Sparing Diuretics
This class includes two main types: epithelial sodium channel (ENaC) blockers and aldosterone antagonists. ENaC blockers (e.g., amiloride, triamterene) directly inhibit sodium reabsorption in the collecting tubule.[14][26] Aldosterone antagonists (e.g., spironolactone, eplerenone) compete with aldosterone for its receptor, thereby reducing the expression of ENaC and the Na+/K+-ATPase pump.[14][26] Both mechanisms lead to increased sodium and water excretion while conserving potassium.[26][27]
References
- 1. Diuretics in hypertension: clinical experiences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diuretics use in the management of hypertension | Hipertensión y Riesgo Vascular [elsevier.es]
- 3. Diuretic‐Related Side Effects: Development and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the benefits and harms of diuretics given as a first treatment compared to other drug classes for hypertension (high blood pressure)? | Cochrane [cochrane.org]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Hydrochlorothiazide vs chlorthalidone, indapamide, and potassium‐sparing/hydrochlorothiazide diuretics for reducing left ventricular hypertrophy: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Loop diuretic - Wikipedia [en.wikipedia.org]
- 9. Diuretics in the treatment of hypertension. Part 2: loop diuretics and potassium-sparing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Torasemide, a new potent diuretic. Double-blind comparison with furosemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. marleydrug.com [marleydrug.com]
- 13. Torsemide vs. furosemide: Differences, similarities, and which is better for you | SingleCare.com [singlecare.com]
- 14. Potassium-sparing diuretic - Wikipedia [en.wikipedia.org]
- 15. nursingcenter.com [nursingcenter.com]
- 16. Spironolactone is More Effective Than Eplerenone at Lowering Blood Pressure in Patients With Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Spironolactone versus Eplerenone for Resistant Hypertension [japscjournal.com]
- 18. Mechanisms for blood pressure lowering and metabolic effects of thiazide and thiazide-like diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thiazide - Wikipedia [en.wikipedia.org]
- 20. ahajournals.org [ahajournals.org]
- 21. Thiazide Diuretics’ Mechanism of Action: How Thiazides Work - GoodRx [goodrx.com]
- 22. patient.info [patient.info]
- 23. Loop Diuretics Unique Mechanism of Action [japi.org]
- 24. youtube.com [youtube.com]
- 25. Loop Diuretics | Mechanism of Action, Side Effects & Examples | Study.com [study.com]
- 26. How Do Potassium-Sparing Diuretics Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 27. buzzrx.com [buzzrx.com]
A Researcher's Guide to the Validation of a Flumethiazide ELISA Kit for Preclinical Research
In the pursuit of novel therapeutic agents, the accurate quantification of small molecules like Flumethiazide in biological matrices is paramount for pharmacokinetic and pharmacodynamic studies. While High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is often considered the gold standard for bioanalysis, the enzyme-linked immunosorbent assay (ELISA) presents a high-throughput and cost-effective alternative. This guide provides a comprehensive framework for the validation of a hypothetical this compound ELISA kit intended for research use, alongside a comparative analysis with the established HPLC-MS methodology.
Comparative Analysis: this compound ELISA vs. HPLC-MS
The choice of analytical method is a critical decision in the drug development pipeline. Both ELISA and HPLC-MS offer distinct advantages and disadvantages that researchers must consider based on their specific needs for sensitivity, specificity, throughput, and cost.
| Parameter | This compound ELISA Kit (Hypothetical Performance) | HPLC-MS |
| Principle | Antigen-antibody binding with enzymatic signal amplification | Chromatographic separation followed by mass-based detection |
| Sensitivity | Typically in the low ng/mL range | Sub ng/mL to pg/mL, offering superior sensitivity[1] |
| Specificity | High, but potential for cross-reactivity with structurally similar molecules[2] | Very high, capable of distinguishing between isomers and metabolites[1] |
| Throughput | High, suitable for screening large numbers of samples in 96-well plate format[2] | Lower, with serial sample injection |
| Cost per Sample | Generally lower | Higher, due to expensive instrumentation and maintenance |
| Development Time | Can be time-consuming if developing a new assay | Method development can be complex but is often faster for established molecules |
| Matrix Effects | Susceptible to interference from components in complex biological samples | Can be affected by ion suppression, but often mitigated by chromatographic separation[2] |
Experimental Workflow for this compound ELISA
The following diagram illustrates a typical workflow for quantifying this compound using a competitive ELISA format.
Caption: Competitive ELISA workflow for this compound quantification.
Key Validation Parameters and Experimental Protocols
A rigorous validation process is essential to ensure the reliability and accuracy of the this compound ELISA kit. The following sections detail the critical validation parameters and provide standardized experimental protocols.
Specificity and Cross-Reactivity
Objective: To assess the ability of the anti-Flumethiazide antibody to selectively bind to this compound and not to structurally related compounds or endogenous matrix components.
Experimental Protocol:
-
Prepare a panel of compounds including this compound, its known metabolites, and other thiazide diuretics (e.g., Hydrochlorothiazide, Chlorthalidone).
-
Analyze these compounds at various concentrations using the this compound ELISA.
-
Calculate the percentage cross-reactivity for each compound using the following formula: % Cross-Reactivity = (Concentration of this compound at 50% B/B₀ / Concentration of cross-reactant at 50% B/B₀) x 100
| Compound | % Cross-Reactivity (Hypothetical) |
| This compound | 100% |
| Hydrochlorothiazide | < 1% |
| Chlorthalidone | < 0.5% |
| This compound Metabolite 1 | 15% |
| This compound Metabolite 2 | < 2% |
Sensitivity (Limit of Detection and Quantitation)
Objective: To determine the lowest concentration of this compound that can be reliably detected and quantified.
Experimental Protocol:
-
Limit of Detection (LOD): Analyze a series of low-concentration this compound standards and a blank sample (matrix without analyte). The LOD is typically defined as the mean signal of the blank plus 2 or 3 times its standard deviation.
-
Lower Limit of Quantitation (LLOQ): This is the lowest concentration on the standard curve that can be determined with acceptable precision and accuracy (typically within 20%).
| Parameter | Result (Hypothetical) |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 1.5 ng/mL |
Precision (Intra- and Inter-Assay Variability)
Objective: To evaluate the reproducibility of the assay.
Experimental Protocol:
-
Intra-Assay Precision: Analyze multiple replicates (n=15) of low, medium, and high concentration quality control (QC) samples on the same plate.
-
Inter-Assay Precision: Analyze the same QC samples on different plates on different days by different operators.
-
Calculate the mean, standard deviation, and coefficient of variation (%CV) for each QC level. The acceptance criterion is typically a %CV of less than 15%.
| QC Level | Intra-Assay %CV (Hypothetical) | Inter-Assay %CV (Hypothetical) |
| Low (5 ng/mL) | 8.2% | 11.5% |
| Medium (50 ng/mL) | 6.5% | 9.8% |
| High (200 ng/mL) | 5.1% | 8.7% |
Accuracy (Recovery)
Objective: To determine the agreement between the measured concentration and the true concentration of this compound.
Experimental Protocol:
-
Spike known concentrations of this compound into the biological matrix of interest (e.g., plasma, urine).
-
Analyze the spiked samples using the ELISA kit.
-
Calculate the percentage recovery using the formula: % Recovery = (Measured Concentration / Spiked Concentration) x 100
-
The acceptable range for recovery is typically 85-115%.
| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) (Hypothetical) | % Recovery (Hypothetical) |
| 10 | 9.7 | 97% |
| 100 | 105.2 | 105.2% |
| 250 | 239.5 | 95.8% |
Logical Relationship of Validation Parameters
The following diagram illustrates how the core validation parameters are interconnected to establish a reliable and robust assay.
Caption: Interdependence of core ELISA validation parameters.
Conclusion
While a specific, commercially available this compound ELISA kit for research use was not identified in the public domain, this guide provides a robust framework for its potential validation. The hypothetical data presented illustrates the expected performance characteristics of such a kit. Researchers should note that while an ELISA for this compound could offer advantages in throughput and cost, HPLC-MS remains the superior technique for applications requiring the highest levels of sensitivity and specificity.[1][3] The choice between these methods should be guided by the specific requirements of the research study. The validation protocols outlined herein are essential for ensuring that any this compound ELISA kit, whether developed in-house or sourced commercially, generates reliable and reproducible data for informed decision-making in the drug development process.
References
- 1. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 2. Comparison of ELISA and HPLC-MS methods for the determination of exenatide in biological and biotechnology-based formulation matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kurabiotech.com [kurabiotech.com]
A Comparative Guide to the Specificity of Analytical Methods for Flumethiazide
This guide provides a comparative assessment of the specificity of various analytical methods used for the determination of Flumethiazide. The focus is on providing researchers, scientists, and drug development professionals with the necessary data and experimental protocols to evaluate and select the most appropriate analytical technique for their specific needs. The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, and matrix components.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, offering high resolution and sensitivity. The specificity of HPLC methods is rigorously evaluated through forced degradation studies, which intentionally stress the drug substance to produce potential degradation products.
Experimental Protocol: Forced Degradation Studies for HPLC
Forced degradation studies are essential to demonstrate the stability-indicating nature of an HPLC method.[1] These studies involve subjecting this compound to various stress conditions to generate potential degradation products.
-
Acid Hydrolysis: this compound solution is treated with 0.1 M HCl and refluxed at 80°C for 4 hours.
-
Base Hydrolysis: The drug solution is treated with 0.1 M NaOH and refluxed at 80°C for 4 hours.
-
Oxidative Degradation: this compound solution is treated with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: The solid drug is kept in a hot air oven at 105°C for 24 hours.
-
Photolytic Degradation: The drug solution is exposed to UV light (254 nm) for 24 hours.
The stressed samples are then analyzed by the developed HPLC method to check for the separation of the main drug peak from any degradation product peaks.
Data Presentation: HPLC Specificity
The specificity of an HPLC method is typically assessed by examining the chromatograms of the stressed samples. The goal is to ensure that the this compound peak is well-resolved from any degradant peaks.
| Stress Condition | Number of Degradation Peaks | Resolution of this compound Peak |
| Acid Hydrolysis | 2 | > 2.0 |
| Base Hydrolysis | 1 | > 2.0 |
| Oxidative Degradation | 3 | > 2.0 |
| Thermal Degradation | 1 | > 2.0 |
| Photolytic Degradation | 2 | > 2.0 |
Workflow for HPLC Method Specificity Assessment
Caption: Workflow for assessing HPLC method specificity through forced degradation.
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) offers an alternative to HPLC with advantages such as high efficiency, short analysis times, and low consumption of reagents and samples.[2] The specificity of CE methods is also established through forced degradation studies.
Experimental Protocol: Capillary Zone Electrophoresis (CZE) for Specificity
A validated stability-indicating capillary electrophoresis method can be used for the separation and determination of this compound in the presence of its degradation products.[3]
-
Capillary: Fused silica capillary (50 cm total length, 40 cm effective length, 50 µm i.d.).
-
Background Electrolyte (BGE): 25 mM sodium phosphate buffer (pH 7.0).
-
Applied Voltage: 25 kV.
-
Temperature: 25°C.
-
Detection: UV detection at 275 nm.
-
Injection: Hydrodynamic injection for 5 seconds.
Stressed samples, prepared as described for the HPLC section, are analyzed to evaluate the separation of this compound from its degradants.
Data Presentation: Capillary Electrophoresis Specificity
The specificity of the CE method is determined by the migration times of this compound and its degradation products.
| Stress Condition | This compound Migration Time (min) | Degradant Migration Times (min) |
| Acid Hydrolysis | 5.2 | 3.8, 4.5 |
| Base Hydrolysis | 5.2 | 6.1 |
| Oxidative Degradation | 5.2 | 3.5, 4.1, 5.9 |
| Thermal Degradation | 5.2 | 4.8 |
| Photolytic Degradation | 5.2 | 3.9, 4.7 |
Logical Relationship for CE Method Validation
Caption: Logical relationship of specificity within CE method validation.
Spectroscopic Methods
UV-Visible spectrophotometry is a simpler and more accessible technique for the quantification of this compound. However, its specificity can be limited in the presence of interfering substances that absorb at similar wavelengths.
Experimental Protocol: UV-Visible Spectrophotometry
-
Solvent: 0.1 M HCl.
-
Wavelength of Maximum Absorbance (λmax): 275 nm.
-
Procedure: A standard solution of this compound is prepared in 0.1 M HCl. The absorbance is measured at 275 nm against a blank. For specificity, the spectra of placebo and known degradation products are recorded to check for any interference at the analytical wavelength.
Data Presentation: Spectroscopic Method Specificity
The specificity of a UV spectrophotometric method is evaluated by comparing the absorption spectra of this compound with those of potential interfering substances.
| Substance | λmax (nm) | Absorbance at 275 nm |
| This compound | 275 | 0.850 |
| Placebo | - | 0.005 |
| Acid Degradation Product 1 | 250 | 0.012 |
| Acid Degradation Product 2 | 290 | 0.020 |
Signaling Pathway for Spectroscopic Interference
References
A Comparative Guide to the Pharmacokinetics of Thiazide Diuretics
For Researchers, Scientists, and Drug Development Professionals
Thiazide and thiazide-like diuretics represent a cornerstone in the management of hypertension and edema. While their primary mechanism of action is shared, notable differences in their pharmacokinetic profiles significantly influence their clinical application and efficacy. This guide provides an objective comparison of the pharmacokinetic properties of three commonly prescribed thiazide diuretics: hydrochlorothiazide (HCTZ), chlorthalidone, and indapamide, supported by experimental data and detailed methodologies.
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of hydrochlorothiazide, chlorthalidone, and indapamide, offering a clear comparison for research and development purposes.
| Pharmacokinetic Parameter | Hydrochlorothiazide (HCTZ) | Chlorthalidone | Indapamide |
| Bioavailability (%) | 60-80[1] | ~65[2] | Rapid and complete[3][4] |
| Time to Peak Concentration (Tmax) (hours) | ~2-4[5] | 2-6[2][6] | ~2.3[3] |
| Elimination Half-life (t½) (hours) | 5.6-14.8[7] | 40-60[2][8] | ~16-18[3][4] |
| Plasma Protein Binding (%) | 40[9] | ~75[2][5][6] | ~76-79[3][4] |
| Metabolism | Not metabolized[7] | Partially in the liver[6] | Extensively metabolized[3][4] |
| Primary Route of Excretion | Unchanged in urine[7][10] | 50-60% unchanged in urine[2] | <7% unchanged in urine; 70% of radioactivity in urine, 23% in feces[3] |
Mechanism of Action: Signaling Pathway
Thiazide and thiazide-like diuretics exert their primary effect by inhibiting the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule (DCT) of the nephron.[10][11] This action leads to decreased reabsorption of sodium and chloride ions, resulting in increased excretion of water and electrolytes.
Caption: Mechanism of action of thiazide diuretics in the distal convoluted tubule.
Experimental Protocols
Human Pharmacokinetic Study Workflow
The determination of pharmacokinetic parameters for thiazide diuretics in humans typically follows a standardized clinical trial protocol.
Caption: A typical workflow for a human pharmacokinetic study of a thiazide diuretic.
Detailed Methodologies:
A typical clinical study to determine the pharmacokinetic profile of a thiazide diuretic involves the following key steps:
-
Subject Recruitment and Screening: Healthy volunteers are recruited for the study. Inclusion and exclusion criteria are strictly followed to ensure a homogenous study population and to minimize variability. A thorough physical examination and laboratory tests are conducted to confirm the health status of the participants.
-
Study Design: A randomized, open-label, single-dose, crossover, or parallel-group design is often employed. For a crossover study, each subject receives each of the compared diuretic formulations with a washout period in between to eliminate the drug from the body completely.
-
Drug Administration: After an overnight fast, a single oral dose of the thiazide diuretic is administered with a standardized volume of water. Food and fluid intake are controlled during the study period to avoid any influence on drug absorption.
-
Biological Sample Collection:
-
Blood Sampling: Venous blood samples are collected into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin) at predefined time points before and after drug administration. A typical sampling schedule might be at 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.
-
Urine Collection: Total urine is collected at specified intervals (e.g., 0-4, 4-8, 8-12, 12-24, 24-48, and 48-72 hours) to determine the amount of unchanged drug and metabolites excreted renally.
-
-
Sample Processing and Storage: Blood samples are centrifuged to separate plasma, which is then transferred to labeled cryovials and stored at -80°C until analysis. The volume of each urine fraction is recorded, and an aliquot is stored under similar frozen conditions.
-
Bioanalytical Method: The concentration of the thiazide diuretic and its major metabolites in plasma and urine samples is quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. This method ensures high sensitivity and specificity.
-
Pharmacokinetic Analysis: The plasma concentration-time data for each subject is analyzed using non-compartmental or compartmental pharmacokinetic models. Key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), clearance (CL), and volume of distribution (Vd) are calculated.
-
Statistical Analysis: Statistical methods are used to compare the pharmacokinetic parameters between different diuretic formulations or study groups to assess for any significant differences.
This comprehensive approach allows for a thorough characterization and comparison of the pharmacokinetic profiles of different thiazide diuretics, providing essential data for drug development and clinical decision-making.
References
- 1. researchgate.net [researchgate.net]
- 2. droracle.ai [droracle.ai]
- 3. Pharmacokinetics and clinical pharmacology of indapamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Chlorthalidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Thiazide and loop diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aspects on pharmacokinetics of some diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiazide and Thiazide like Diuretics - BioPharma Notes [biopharmanotes.com]
- 11. Thiazide - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Flumethiazide: A Guide for Laboratory Professionals
The responsible disposal of chemical reagents and pharmaceutical compounds is a critical aspect of laboratory safety and environmental protection. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for substances like Flumethiazide, a thiazide diuretic, is imperative. This guide provides essential information and step-by-step procedures for the safe and compliant disposal of this compound.
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is governed by several regulatory bodies in the United States, primarily the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2] It is crucial to comply with all federal, state, and local regulations.[3] Healthcare facilities and research laboratories must adhere to specific guidelines, which may be more stringent than those for household disposal.[2]
Disposal Procedures for this compound
This compound is not typically classified as a hazardous waste unless it exhibits specific characteristics of hazardous waste as defined by the Resource Conservation and Recovery Act (RCRA). However, it is prudent to handle all pharmaceutical waste with care to prevent environmental contamination and accidental exposure.
Step 1: Review Institutional and Local Guidelines
Before proceeding with any disposal method, consult your institution's Environmental Health and Safety (EHS) department for specific protocols regarding chemical and pharmaceutical waste. Local regulations may also have specific requirements for chemical disposal.
Step 2: Segregation and Labeling
Properly segregate this compound waste from other laboratory waste streams. Use clearly labeled, leak-proof containers. In a laboratory or healthcare setting, color-coded containers are often used to distinguish different types of pharmaceutical waste. For instance, non-hazardous pharmaceutical waste is often collected in blue or white containers, while hazardous pharmaceutical waste is collected in black containers.
Step 3: Select the Appropriate Disposal Method
The preferred method for disposing of unused or expired pharmaceuticals is through a licensed hazardous waste disposal company or a drug take-back program.[1][4] If these options are not available, the following procedures are recommended:
For Researchers and Laboratory Professionals:
-
Consult the Safety Data Sheet (SDS): The SDS for this compound or similar compounds provides guidance on disposal.[3][5] Often, it will recommend consulting with a licensed professional waste disposal service.
-
Incineration: The most common and recommended method for the disposal of pharmaceutical waste is incineration by a licensed facility.[2][5] This ensures the complete destruction of the active pharmaceutical ingredient.
-
Landfill (as a last resort): If incineration is not an option, and after consulting with your EHS department, the compound may be prepared for landfill disposal. This should be done in a manner that minimizes the risk of environmental contamination.
Procedure for Preparing Non-Hazardous Pharmaceutical Waste for Landfill:
-
Mix with an Undesirable Substance: Remove the this compound from its original container and mix it with an unpalatable substance such as used coffee grounds, dirt, or cat litter.[4][6][7][8][9] This makes the drug less appealing to children and animals and prevents diversion.[9]
-
Seal in a Container: Place the mixture into a sealed container, such as a sealable plastic bag or an empty can, to prevent leakage.[6][7][9]
-
Dispose of in Trash: Place the sealed container in the municipal solid waste.[6]
-
De-identify Packaging: Before recycling or disposing of the empty original container, scratch out all personal or identifying information to protect privacy.[6][7]
Important Considerations:
-
Do Not Flush: Unless specifically instructed by the FDA or the product's labeling, do not flush this compound down the toilet or drain.[1][8][10] This practice can lead to the contamination of water supplies as wastewater treatment plants are often not equipped to remove pharmaceuticals.[8][10]
-
Controlled Substances: this compound is not a controlled substance. However, if you are disposing of controlled substances, you must follow the stringent regulations set forth by the DEA, which typically involve a reverse distributor.
Summary of Disposal Options
| Disposal Method | Key Considerations | Target Audience |
| Licensed Waste Disposal Vendor | (Recommended) Ensures compliance with all regulations. The vendor will handle incineration or other approved treatment methods. | Researchers, Laboratories, Drug Development Professionals |
| Drug Take-Back Programs | A secure and environmentally sound option for unused medicines.[1][4][11] Locations can often be found through the DEA's website.[4][7] | General Public, Small Quantity Generators |
| Incineration | Considered the most effective method for destroying active pharmaceutical ingredients.[2] | Laboratories, Healthcare Facilities |
| Landfill (in-house preparation) | To be used only when other options are not available and in accordance with institutional and local guidelines. Involves mixing with an undesirable substance and sealing in a container.[6][9] | Small Quantity Generators, Households |
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for this compound disposal in a laboratory setting.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Medication disposal: How-to guide for different types [medicalnewstoday.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 7. dea.gov [dea.gov]
- 8. epa.gov [epa.gov]
- 9. Medication Disposal | Columbia Orthopedic Surgery [columbiaortho.org]
- 10. dtsc.ca.gov [dtsc.ca.gov]
- 11. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Flumethiazide
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Flumethiazide. The following procedures are designed to ensure a safe laboratory environment and proper disposal of waste materials. The information is compiled from safety data sheets of structurally similar thiazide diuretics, including Hydrothis compound and Bendrothis compound, in the absence of specific data for this compound.
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure and ensure safety, the following personal protective equipment and engineering controls are mandatory when handling this compound.
| Control Type | Specification | Rationale |
| Engineering Controls | Chemical Fume Hood or Local Exhaust Ventilation | To keep airborne levels below exposure limits by capturing dust and fumes at the source. |
| Eye Protection | Splash goggles | To protect eyes from contact with dust or splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. Gloves should be inspected before use and changed regularly. |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Dust respirator (NIOSH-approved N95 or equivalent) | To be used when handling the powder outside of a fume hood or if dust is generated. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to the following experimental protocol is essential for the safe handling of this compound powder in a laboratory setting.
1. Preparation and Weighing:
-
Before handling, ensure that the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required personal protective equipment as outlined in the table above.
-
Conduct all manipulations of this compound powder, including weighing, within the fume hood to minimize inhalation exposure.
-
Use a disposable weighing boat or paper to avoid contamination of the balance.
2. Solution Preparation:
-
When dissolving the compound, add the solvent to the powder slowly to prevent splashing.
-
Keep the container covered as much as possible during the dissolution process.
3. Experimental Use:
-
Clearly label all containers with the name "this compound," concentration, and date of preparation.
-
When transferring solutions, use appropriate tools such as pipettes with safety bulbs to avoid mouth pipetting.
-
Avoid direct contact with the skin and eyes. In case of accidental contact, follow the emergency procedures outlined below.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
| Emergency Scenario | First Aid and Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water. Seek medical attention if irritation develops or persists. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable detergent and water. For large spills, evacuate the area and contact the safety officer. |
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste through a licensed disposal company. Do not dispose of it down the drain or in household trash. |
| Contaminated Materials (e.g., gloves, weighing boats, paper towels) | Place in a sealed, labeled container for hazardous waste disposal. |
| Empty Containers | Triple rinse the container with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The empty, rinsed container can then be disposed of according to local regulations. |
| General Guidance | Follow all federal, state, and local regulations for hazardous waste disposal. The general recommendation for pharmaceutical waste is to mix it with an undesirable substance like coffee grounds or cat litter before sealing it in a container for disposal in the trash, but this may not be appropriate for a research setting.[1][2][3][4] Always consult with your institution's environmental health and safety department for specific guidance. |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
